Technical Documentation Center

Methoxymethylpyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methoxymethylpyrrolidine

Core Science & Biosynthesis

Foundational

The Architecture of Asymmetric Induction: Chemical Properties and Catalytic Applications of 2-(Methoxymethyl)pyrrolidine

Executive Summary In the landscape of modern asymmetric synthesis, chiral secondary amines have revolutionized the construction of stereogenic centers. Among these, 2-(Methoxymethyl)pyrrolidine (SMP) —commonly referred t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis, chiral secondary amines have revolutionized the construction of stereogenic centers. Among these, 2-(Methoxymethyl)pyrrolidine (SMP) —commonly referred to as prolinol methyl ether—stands as a foundational organocatalyst and chiral auxiliary. Derived from the natural amino acid proline, SMP bridges the gap between traditional metal-based asymmetric catalysis and metal-free organocatalysis. This whitepaper provides an in-depth technical analysis of SMP’s physicochemical properties, its mechanistic role in enamine/iminium catalysis, and self-validating protocols for its synthesis and application.

Structural and Physicochemical Profile

The structural efficacy of SMP lies in its bifunctional nature: a nucleophilic secondary amine embedded within a rigid pyrrolidine ring, coupled with a flexible, sterically demanding methoxymethyl ether group at the C2 position.

The pyrrolidine nitrogen acts as the catalytic epicenter, reversibly condensing with carbonyl compounds. Simultaneously, the methoxymethyl group serves a dual purpose:

  • Steric Shielding: It effectively blocks one enantioface (typically the Re face in (S)-SMP) of the reactive intermediate.

  • Hydrogen Bonding / Coordination: The ether oxygen can act as a hydrogen-bond acceptor, stabilizing transition states or coordinating with incoming electrophiles.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the most commonly utilized enantiomer, (S)-(+)-2-(Methoxymethyl)pyrrolidine[1][2]:

PropertyValue
IUPAC Name (2S)-2-(Methoxymethyl)pyrrolidine
Molecular Formula C₆H₁₃NO
Molar Mass 115.17 g/mol
CAS Number 63126-47-6 (S-isomer) / 84025-81-0 (R-isomer)
Boiling Point 62 °C at 40 mmHg
Density 0.933 g/mL at 25 °C
Refractive Index (

)
1.4457
Appearance Colorless to pale yellow clear liquid

Mechanistic Paradigms in Asymmetric Organocatalysis

SMP operates primarily through two complementary activation modes, depending on the nature of the carbonyl substrate[3][4].

Enamine Catalysis (HOMO Activation)

When SMP reacts with enolizable aldehydes or ketones, it forms a chiral enamine. This process raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, significantly enhancing its nucleophilicity at the α-carbon. The methoxymethyl group dictates the geometry of the enamine (typically favoring the E-isomer to minimize allylic strain) and physically shields one face of the double bond, forcing the electrophile to approach from the less hindered Si face.

Iminium Catalysis (LUMO Activation)

With α,β-unsaturated aldehydes, SMP condenses to form an iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, activating the β-carbon toward nucleophilic attack (e.g., Michael additions or Diels-Alder cycloadditions)[4]. The chiral environment ensures high enantioselectivity during the bond-forming event.

Precursor to Enders' Reagents

Beyond direct catalysis, SMP is the direct synthetic precursor to SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP, the famous chiral hydrazines developed by Dieter Enders for highly stereoselective α-alkylation of ketones[].

EnamineCycle A Carbonyl Substrate + SMP Catalyst B Iminium Ion Formation (Dehydration) A->B - H2O C Chiral Enamine (HOMO Activation) B->C - H+ D Stereoselective Electrophilic Attack (Si/Re Face Blocked) C->D + Electrophile E Hydrolysis Product Release & Catalyst Regeneration D->E + H2O E->A Catalyst Recycle

Caption: Enamine Catalysis Cycle of SMP with Carbonyls.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind each procedural step and include self-validation checkpoints.

Protocol 1: Synthesis of (S)-SMP from L-Proline

Causality & Logic: Direct methylation of prolinol is chemically unviable because the secondary amine is more nucleophilic than the primary alcohol. Therefore, a strict sequence of reduction, N-protection, O-methylation, and N-deprotection must be followed.

  • Reduction: Suspend L-Proline in anhydrous THF at 0 °C. Slowly add

    
     (1.5 eq). Reflux for 12 hours.
    
    • Validation: TLC (Ninhydrin stain) will show a distinct color shift from yellow (proline) to deep purple/red (prolinol). IR spectroscopy will confirm the loss of the carboxylic

      
       stretch (~1700 cm⁻¹).
      
  • N-Protection: React the crude (S)-prolinol with ethyl formate (solvent/reagent) under reflux to yield N-formylprolinol.

    • Validation: ¹H NMR will display a characteristic formyl proton singlet at ~8.0 ppm.

  • O-Methylation: Dissolve N-formylprolinol in anhydrous THF. Add NaH (1.2 eq) at 0 °C to deprotonate the alcohol, followed by Methyl Iodide (1.5 eq). Stir at room temperature for 4 hours.

    • Causality: NaH is chosen over weaker bases to ensure complete alkoxide formation, preventing O-alkylation reversibility.

  • Deprotection: Reflux the resulting N-formyl-(S)-SMP in 2M aqueous NaOH for 12 hours. Extract with dichloromethane, dry over

    
    , and distill under reduced pressure.
    
    • Validation: ¹H NMR must show the disappearance of the formyl proton and the presence of a sharp singlet at ~3.3 ppm corresponding to the newly formed

      
       group.
      

SMPSynthesis S1 L-Proline S2 Reduction (LiAlH4 / THF) S1->S2 S3 (S)-Prolinol S2->S3 S4 N-Formylation (Protection) S3->S4 S5 O-Methylation (NaH, MeI) S4->S5 S6 Deprotection (NaOH, Reflux) S5->S6 S7 (S)-SMP S6->S7

Caption: Step-by-step synthetic workflow of (S)-SMP from L-Proline.

Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Causality & Logic: While SMP can drive the reaction alone, the addition of a Brønsted acid co-catalyst (like benzoic acid) is critical. The acid protonates the intermediate hemiaminal, accelerating the dehydration step to form the active enamine, and later assists in the hydrolysis of the product-iminium complex[6][7].

  • Setup: In a dry reaction vial, dissolve (S)-SMP (10 mol%) and benzoic acid (10 mol%) in anhydrous dichloromethane (DCM).

  • Activation: Add the aliphatic aldehyde (2.0 eq) and stir for 10 minutes at room temperature to pre-form the enamine.

  • Reaction: Add the trans-β-nitrostyrene derivative (1.0 eq). Stir at room temperature.

    • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The UV-active nitrostyrene spot should gradually disappear.

  • Quench & Isolate: Quench with saturated aqueous

    
     to hydrolyze the catalyst-product complex. Extract with DCM, dry, and concentrate.
    
  • Stereochemical Validation: Purify via flash chromatography. Determine the diastereomeric ratio (d.r.) via ¹H NMR (comparing syn/anti α-protons) and enantiomeric excess (e.e.) via chiral stationary phase HPLC. Typical yields exceed 85% with >90% e.e.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 671217, (S)-(+)-2-(Methoxymethyl)pyrrolidine." PubChem,[Link]

  • Hua, M.-Q., et al. "Proline Sulfonamide-Based Organocatalysis: Better Late than Never." PubMed Central (PMC), 2014.[Link]

  • Alonso, D. A., et al. "Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes." MDPI Molecules, 2017.[Link]

  • ChemRxiv Preprint. "Stereoselective Control of Iminium Catalysis at Elevated Temperatures." ChemRxiv, 2025.[Link]

Sources

Exploratory

Process Development Guide: Synthesis of (S)-2-(Methoxymethyl)pyrrolidine

From L-Proline Precursors to High-Purity Chiral Scaffolds Part 1: Executive Summary & Strategic Rationale Target Molecule: (S)-2-(Methoxymethyl)pyrrolidine (SMP) CAS: 63126-47-6 Primary Utility: Chiral auxiliary (SMP-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

From L-Proline Precursors to High-Purity Chiral Scaffolds

Part 1: Executive Summary & Strategic Rationale

Target Molecule: (S)-2-(Methoxymethyl)pyrrolidine (SMP) CAS: 63126-47-6 Primary Utility: Chiral auxiliary (SMP-hydrazones), ligand for asymmetric lithiation, and organocatalyst precursor.

The synthesis of (S)-2-(methoxymethyl)pyrrolidine (SMP) represents a classic yet critical transformation in chiral pool synthesis. Starting from L-Proline , the objective is to reduce the carboxylic acid to an alcohol and methylate the oxygen while preserving the stereocenter at C2.

While academic literature often presents "direct" methods, a scalable, industrial-grade process requires a Protection-Activation-Deprotection strategy. Direct methylation of L-prolinol is chemically flawed for high-purity applications because the secondary amine is more nucleophilic than the hydroxyl group, leading to inseparable mixtures of N-methyl, O-methyl, and N,O-dimethyl byproducts.

This guide advocates for the N-Boc Route (tert-butoxycarbonyl protection). Unlike the traditional N-formyl (Enders) or N-nitroso routes, the N-Boc pathway eliminates the use of hydrazine (a genotoxic impurity) and allows for easy UV monitoring during purification.

Part 2: Reaction Pathway Visualization

The following flow diagram outlines the recommended synthetic pathway, highlighting critical intermediates and reagents.

SMP_Synthesis Proline L-Proline (Starting Material) Prolinol L-Prolinol (Intermediate 1) Proline->Prolinol LiAlH4, THF Reflux NBoc N-Boc-L-Prolinol (Intermediate 2) Prolinol->NBoc Boc2O, Et3N DCM, 0°C NBoc_OMe N-Boc-SMP (Intermediate 3) NBoc->NBoc_OMe NaH, MeI THF, 0°C SMP (S)-SMP (Target) NBoc_OMe->SMP TFA or HCl Deprotection

Figure 1: Step-wise synthesis of (S)-2-(methoxymethyl)pyrrolidine via the N-Boc protective strategy.

Part 3: Detailed Technical Protocol
Stage 1: Reduction of L-Proline to L-Prolinol

Objective: Convert the carboxylic acid to a primary alcohol without racemization.

  • Reagents: Lithium Aluminum Hydride (

    
    ), Anhydrous THF.
    
  • Mechanism: Nucleophilic hydride attack on the carbonyl carbon.

  • Protocol:

    • Suspend L-Proline (1.0 equiv) in anhydrous THF (0.5 M concentration) under Argon.

    • Cool to 0°C. Cautiously add

      
        pellets (2.5 equiv) portion-wise. Note: This reaction is highly exothermic with massive hydrogen evolution.
      
    • Heat to reflux for 4–6 hours. The solution typically turns from a grey suspension to a clearer mixture.

    • Critical Quench (Fieser Method): Cool to 0°C. For every x grams of LAH used, add x mL water, x mL 15% NaOH, and 3x mL water sequentially.

    • Filter the granular white precipitate. Concentrate the filtrate to yield L-Prolinol as a colorless to pale yellow oil.

    • Yield Expectation: >90%. No column chromatography usually required.

Stage 2: Chemoselective N-Protection

Objective: Mask the secondary amine to prevent N-methylation in the next step.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Protocol:

    • Dissolve L-Prolinol (1.0 equiv) in DCM. Add

      
       (1.2 equiv).
      
    • Cool to 0°C. Add

      
        (1.1 equiv) dissolved in DCM dropwise.
      
    • Warm to room temperature (RT) and stir for 3 hours.

    • Wash with 1M citric acid (to remove unreacted amine) and brine.

    • Dry over

      
       and concentrate.
      
    • Checkpoint:

      
       NMR should show the distinct t-butyl singlet at ~1.45 ppm.
      
Stage 3: Williamson Ether Synthesis (O-Methylation)

Objective: Methylate the hydroxyl group. This is the most moisture-sensitive step.

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Iodomethane (MeI), THF.[1]

  • Protocol:

    • Wash NaH (1.5 equiv) with dry hexane to remove mineral oil (optional but recommended for purity). Suspend in anhydrous THF.

    • Cool to 0°C. Add N-Boc-L-Prolinol (dissolved in THF) dropwise.

    • Stir for 30 mins to allow alkoxide formation (

      
       gas release).
      
    • Add MeI (1.5 equiv) dropwise.

    • Stir at RT overnight.

    • Quench with saturated

      
      . Extract with Ethyl Acetate.[1][2]
      
    • Purification: Flash chromatography (Hexane/EtOAc) is often required here to remove unreacted starting material.

Stage 4: Deprotection to (S)-SMP

Objective: Remove the Boc group to liberate the secondary amine.

  • Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.

  • Protocol:

    • Dissolve N-Boc-SMP in DCM.

    • Add TFA (20% v/v final concentration) at 0°C.

    • Stir at RT for 2 hours.

    • Workup (Critical for Free Amine): The product exists as a TFA salt. Evaporate volatiles. Basify with 2M NaOH to pH > 12. Extract with DCM or Chloroform.

    • Dry and distill (Kugelrohr) if necessary.

Part 4: Critical Process Parameters (CPP) & Troubleshooting
ParameterSpecificationImpact of Deviation
Moisture (Step 3) < 0.05%

Water reacts with NaH and MeI, stalling the reaction and lowering yield.
Temperature (Step 1) Reflux (66°C)Failure to reflux results in incomplete reduction (intermediate aldehyde or amino-alcohol complexes).
Quenching (Step 1) Fieser MethodImproper quenching leads to gelatinous aluminum emulsions that trap product, destroying yield.
Basification (Step 4) pH > 12The pyrrolidine nitrogen is basic (

). If pH < 10, product remains in the aqueous phase during extraction.

Stereochemical Integrity: L-Proline is prone to racemization under high heat or strong basic conditions if the carboxylic acid is activated (e.g., acid chloride). However, the reduction route (Step 1) generally preserves the (S)-configuration.

  • Validation: Check optical rotation. (S)-SMP is typically (+)-rotatory in bulk/methanol but can vary by solvent.

  • Reference Value:

    
     to 
    
    
    
    (neat/MeOH) depending on concentration [Source 1.2, 1.17]. Note: Always compare against a known standard due to the non-linear specific rotation of pyrrolidines.
Part 5: References
  • PubChem. (S)-(+)-2-(Methoxymethyl)pyrrolidine Compound Summary. National Library of Medicine. [Link][3]

  • Organic Syntheses. Synthesis of (S)-2-Methylproline (Related Protocol for Proline Reduction/Alkylation). Org.[4] Synth. 1995, 72, 62. [Link]

  • Wikidot (Lokey Lab). N-Methylation of Boc amino acids (General Protocol). [Link]

  • MDPI. Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Molecules 2018. [Link]

Sources

Foundational

Stereochemical Architecture: A Comprehensive Guide to (R)- and (S)-2-(Methoxymethyl)pyrrolidine Isomers in Asymmetric Synthesis

Executive Summary The demand for enantiomerically pure compounds in pharmaceutical development and complex natural product synthesis relies heavily on robust stereocontrol mechanisms. At the forefront of these methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for enantiomerically pure compounds in pharmaceutical development and complex natural product synthesis relies heavily on robust stereocontrol mechanisms. At the forefront of these methodologies are the chiral auxiliaries (R)- and (S)-2-(methoxymethyl)pyrrolidine , derived from D- and L-proline, respectively[1]. These isomers, either utilized directly as organocatalysts or converted into their N-amino derivatives (RAMP and SAMP), dictate absolute stereochemistry through precise steric shielding and metal chelation[2]. This whitepaper provides an in-depth mechanistic analysis, comparative data, and self-validating protocols for deploying these isomers in advanced asymmetric synthesis.

Structural and Chemical Foundations

The (R)- and (S)-2-(methoxymethyl)pyrrolidine isomers are enantiomeric secondary amines characterized by a rigid pyrrolidine ring and a flexible, oxygen-containing methoxymethyl side chain. This structural duality is the cornerstone of their function: the amine nitrogen and ether oxygen act as bidentate ligands for metal cations (like Li⁺ or Yb³⁺), while the pyrrolidine ring provides a bulky steric wall that blocks one face of the reactive intermediate[3].

Comparative Isomeric Properties

To facilitate experimental planning, the foundational properties of both isomers are summarized below:

Property(S)-2-(Methoxymethyl)pyrrolidine(R)-2-(Methoxymethyl)pyrrolidine
CAS Number 63126-47-684025-81-0
Precursor L-ProlineD-Proline
Derivative Reagent SAMP (Enders Reagent)RAMP (Enders Reagent)
Stereochemical Output Typically yields (S)-α-alkyl ketonesTypically yields (R)-α-alkyl ketones
Density (20 °C) 0.932 g/mL0.932 g/mL
Boiling Point 61-62 °C (at reduced pressure)61-62 °C (at reduced pressure)
Primary Application Chiral ligand, SAMP precursorChiral ligand, RAMP precursor

Data aggregated from standard chemical property databases and synthesis literature[],[5],[6].

Mechanistic Causality in Asymmetric Induction

The most prominent application of these isomers is their conversion into SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) for the Enders hydrazone alkylation[7]. The stereoselectivity of this reaction is not accidental; it is a highly predictable outcome driven by thermodynamic and conformational constraints[2].

The Chelation Model and Azaenolate Geometry

When a SAMP-hydrazone is treated with Lithium Diisopropylamide (LDA), it undergoes deprotonation to form a lithium azaenolate. The causality of the resulting stereocontrol relies on three sequential rigidifying events:

  • E-Azaenolate Formation: The deprotonation strictly yields an E-azaenolate (where the C=C bond is E and the C-N bond is Z). This minimizes steric clash between the pyrrolidine ring and the alkyl chain of the ketone[2].

  • Bidentate Chelation: The lithium cation is strongly chelated by both the azaenolate nitrogen and the methoxy oxygen of the auxiliary. This locks the side chain into a rigid, cyclic transition state[1].

  • Facial Shielding: Because of the chelation, the bulky pyrrolidine ring is forced to sit directly beneath the plane of the azaenolate (the α-face). Consequently, the electrophile (e.g., an alkyl halide) has only one accessible trajectory: it must attack from the unhindered top face (the β-face)[2].

G Start E-Azaenolate Formation Chela Lithium Chelation (OMe & N atoms) Start->Chela Rigidifies Conformation Shield Steric Shielding (Pyrrolidine Ring blocks bottom face) Chela->Shield Orients Auxiliary Attack Electrophilic Trajectory (Strictly β-face / Top face) Shield->Attack Enforces Enantioselectivity

Caption: Mechanistic logic of stereocontrol in SAMP/RAMP azaenolate alkylation.

Advanced Applications: Beyond Hydrazones

While SAMP/RAMP are legendary, the parent 2-(methoxymethyl)pyrrolidine isomers are highly potent organocatalysts and chiral ligands in their own right.

Asymmetric Zwitterionic Aza-Claisen Rearrangements

Recent advancements have utilized (S)-2-(methoxymethyl)pyrrolidine directly as a chiral auxiliary to synthesize α-fluoro-γ-lactones[8]. When N-allyl-(S)-2-(methoxymethyl)pyrrolidine is treated with an α-fluorocarboxylic acid chloride in the presence of Yb(OTf)₃, a highly stereoselective aza-Claisen rearrangement occurs.

  • Causality of Stereocontrol: The Lewis acid (Yb³⁺) coordinates to the ether oxygen of the methoxymethyl group. This coordination exerts full stereochemical control over the zwitterionic intermediate, yielding α-fluoroamides with >99% diastereomeric excess (de)[8]. Reducing the Lewis acid stoichiometry below 0.5 equivalents severely compromises the stereoselectivity, validating the necessity of the oxygen-metal chelation[8].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols emphasize the why behind critical experimental parameters.

Protocol A: Synthesis of SAMP via Hofmann Degradation

Historically, converting (S)-2-(methoxymethyl)pyrrolidine to SAMP required hazardous nitrosamine intermediates. The modern, safer protocol utilizes a Hofmann degradation[9].

  • Urea Formation: React (S)-2-(methoxymethyl)pyrrolidine hydrochloride with potassium cyanate (KOCN) in water at 15 °C.

    • Validation: The pH must be strictly maintained between 2.8–3.2 to ensure complete conversion to (S)-1-carbamoyl-2-methoxymethylpyrrolidine[9].

  • Hofmann Degradation: Treat the resulting urea with a chilled (-5 °C) solution of KOH and sodium hypochlorite (NaOCl).

    • Causality: The low temperature prevents the over-oxidation of the newly formed hydrazine.

  • Distillation: Purify via vacuum distillation (bp 42 °C at 1.8 mm Hg).

    • Validation: Purity should be >95% by GLC, and optical rotation must be [α]D²⁰ −79.6° (neat) to confirm no racemization occurred[9].

Protocol B: The Enders Asymmetric Alkylation Workflow

This protocol details the asymmetric α-alkylation of a prochiral ketone using SAMP[7].

  • Hydrazone Condensation: Combine the prochiral ketone with 1.05 eq of SAMP under an argon atmosphere. Stir for 12 hours.

    • Validation: Monitor water evolution. The reaction is self-validating; complete consumption of the ketone via TLC indicates successful hydrazone formation.

  • Metallation: Transfer the purified SAMP-hydrazone to a solution of LDA in anhydrous THF at 0 °C.

    • Causality: 0 °C is the thermodynamic sweet spot. Warmer temperatures lead to decomposition, while colder temperatures result in incomplete deprotonation.

  • Stereoselective Alkylation: Cool the azaenolate solution to -110 °C (using a liquid N₂/ethanol bath). Add the alkyl halide dropwise.

    • Causality: The ultra-low temperature is critical. It maximizes the activation energy difference between the diastereomeric transition states, locking the chelated complex and ensuring >95% ee[7].

  • Auxiliary Cleavage: Subject the alkylated hydrazone to ozonolysis (O₃) at -78 °C, followed by reductive workup.

    • Causality: Mild oxidative cleavage at low temperatures prevents the racemization of the newly formed, sensitive α-stereocenter, regenerating the ketone and allowing for auxiliary recovery[7].

G K Prochiral Ketone H SAMP Hydrazone K->H + SAMP (- H2O) A Lithium Azaenolate (Chelated TS) H->A LDA, THF (-110°C to 0°C) P Alkylated Hydrazone A->P R-X (Electrophile) Top-face attack P->H Auxiliary Recovery C Chiral α-Alkylated Ketone P->C O3 or Hydrolysis (Cleavage)

Caption: Workflow of the Enders SAMP-hydrazone asymmetric alkylation cycle.

Conclusion

The distinction between (R)- and (S)-2-(methoxymethyl)pyrrolidine extends far beyond simple optical rotation. By understanding the rigorous spatial geometry and chelation dynamics these isomers enforce, researchers can architect highly specific stereocenters. Whether deployed as Enders reagents (SAMP/RAMP) or as direct Lewis-acid coordinating ligands, they remain indispensable tools in the pursuit of enantiopure therapeutics and complex molecular architectures.

References

  • (R)-(-)-2-(Methoxymethyl)
  • Source: University College Cork (UCC)
  • (S)-(+)-2-(Methoxymethyl)
  • Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement Source: PMC - NIH URL
  • Pyrrolidines - Hawks Scientific Source: Hawks Scientific URL
  • Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis Source: Benchchem URL
  • Enders SAMP/RAMP hydrazone-alkylation reaction Source: Wikipedia URL
  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt - Organic Syntheses Procedure Source: Organic Syntheses URL
  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones Source: PMC - NIH URL

Sources

Exploratory

CAS number and safety data for Methoxymethylpyrrolidine derivatives

Content Type: Technical Reference & Safety Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists Executive Summary & Chemical Identity Methoxymethylpyrrolidine (SMP) deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Safety Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary & Chemical Identity

Methoxymethylpyrrolidine (SMP) derivatives are critical chiral building blocks in asymmetric synthesis. Originating from the chiral pool (L-Proline or D-Proline), these compounds serve as versatile chiral auxiliaries and ligands. Their utility spans from the classic Enders' SAMP/RAMP hydrazone alkylations to modern organocatalytic pathways in pharmaceutical manufacturing.

This guide focuses on the two primary enantiomers: (S)-2-(Methoxymethyl)pyrrolidine and (R)-2-(Methoxymethyl)pyrrolidine . Due to their secondary amine structure and ether functionality, they present specific flammability and volatility hazards that require rigorous handling protocols.

CAS Registry & Structural Data[1]
Compound NameStereochemistryCAS NumberMolecular FormulaMW ( g/mol )Synonyms
(S)-SMP (S)-(-)-63126-47-6 C₆H₁₃NO115.17O-Methyl-L-prolinol; (S)-2-(Methoxymethyl)pyrrolidine
(R)-SMP (R)-(+)-84025-81-0 C₆H₁₃NO115.17O-Methyl-D-prolinol; (R)-2-(Methoxymethyl)pyrrolidine
(S)-Prolinol (S)-(-)-23356-96-9 C₅H₁₁NO101.15L-Prolinol (Precursor)

Safety Profile & Hazard Assessment (GHS)

Critical Warning: Methoxymethylpyrrolidine derivatives are highly flammable and possess significant volatility. While often classified as irritants, their behavior as secondary amines warrants precautions similar to corrosive substances to prevent mucous membrane damage.

GHS Classification & H-Statements

Based on Sigma-Aldrich and Thermo Fisher SDS data for CAS 63126-47-6.

Hazard ClassCategoryH-CodeHazard Statement
Flammable Liquids Category 3H226 Flammable liquid and vapor.[1][2]
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[3][4]
Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[4][5][6]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[4][7]
Precautionary Decision Matrix (P-Statements)
  • Prevention: P210 (Keep away from heat/sparks), P280 (Wear protective gloves/eye protection).[6][8]

  • Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.[4][6][8][9] Remove contact lenses).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

Handling & Storage Protocols: A Self-Validating System

To ensure scientific integrity and safety, the handling of SMP derivatives must follow a self-validating workflow . This means the protocol itself includes checkpoints that confirm the system's integrity (e.g., inert atmosphere verification) before the chemical is introduced.

The "Inert-First" Transfer Protocol

Objective: Prevent oxidation and moisture absorption, which degrades the chiral purity and alters stoichiometry in sensitive asymmetric reactions.

  • System Validation:

    • Connect the reaction vessel to a Schlenk line.

    • Perform three cycles of Vacuum/Argon backfill.

    • Validation Check: Ensure the oil bubbler indicates positive pressure without rapid fluctuations (leak check).

  • Reagent Transfer:

    • Use oven-dried glassware and syringes.

    • SMP is a liquid at room temperature (bp ~62°C at 18 mmHg).

    • Technique: Use a cannula transfer or a gas-tight syringe with a Luer-lock to prevent plunger decoupling due to vapor pressure.

  • Quenching & Disposal:

    • Residual SMP in syringes should be quenched by drawing up dilute HCl before disposal to neutralize the amine.

Storage Logic[5]
  • Temperature: Store at 2–8°C. Lower temperatures reduce vapor pressure and flammability risk.

  • Atmosphere: Store under Argon or Nitrogen.

  • Segregation: Keep away from oxidizing agents and acid chlorides (violent reaction risk).

Synthesis & Application Workflows

Synthesis from Proline (The Reduction-Methylation Pathway)

The industrial and lab-scale preparation typically starts from the abundant chiral pool molecule, Proline.

Step 1: Reduction. L-Proline is reduced to L-Prolinol using Lithium Aluminum Hydride (LiAlH₄). Step 2: O-Methylation. The hydroxyl group is methylated. Note: N-protection (e.g., N-Boc or N-Formyl) is often required to prevent N-methylation, followed by deprotection, unless selective conditions are used.

SynthesisWorkflow Proline L-Proline (Chiral Pool) Prolinol L-Prolinol (Intermediate) Proline->Prolinol LiAlH4, THF Reflux Protection N-Protection (e.g., Boc₂O) Prolinol->Protection Optional path for high purity Methylation O-Methylation (NaH, MeI) Prolinol->Methylation Direct (Risk of N-Me) Protection->Methylation Deprotection N-Deprotection (TFA or HCl) Methylation->Deprotection SMP (S)-SMP (Target Ligand) Deprotection->SMP

Figure 1: Synthetic pathway from L-Proline to (S)-SMP. The N-protection route ensures high enantiomeric purity by preventing side reactions.

Application: Asymmetric Synthesis

SMP derivatives are precursors to the SAMP/RAMP hydrazines , which are legendary chiral auxiliaries developed by Dieter Enders. However, SMP itself (the ether) is used as a chiral ligand in organometallic additions (e.g., to aldehydes) and as a base in enantioselective deprotonations.

Mechanism of Action: The methoxy oxygen and the pyrrolidine nitrogen act as a bidentate chelation site for metals (Li, Mg, Zn), creating a rigid chiral environment that forces incoming nucleophiles to attack from a specific face of the substrate.

ApplicationFlow SMP SMP (Chiral Ligand) Complex Chiral Chelate Complex (Rigid Geometry) SMP->Complex Coordination Metal Organolithium/Zinc Reagent Metal->Complex Substrate Prochiral Substrate (Ketone/Aldehyde) Complex->Substrate Face-Selective Attack Product Enantiopure Product (High ee%) Substrate->Product Workup

Figure 2: Mechanism of SMP-mediated asymmetric induction via metal chelation.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet for (S)-(+)-2-(Methoxymethyl)pyrrolidine (CAS 63126-47-6). Retrieved from

  • Thermo Fisher Scientific. (2024).[7] Safety Data Sheet for (R)-(-)-2-(Methoxymethyl)pyrrolidine (CAS 84025-81-0). Retrieved from

  • Enders, D., & Fey, P. (1995). Asymmetric Synthesis using Hydrazones. In Encyclopedia of Reagents for Organic Synthesis. Wiley. (Contextual grounding for SMP/SAMP utility).
  • PubChem. (2024). Compound Summary: 2-(Methoxymethyl)pyrrolidine.[1][2][7][10][11][12] National Library of Medicine. Retrieved from

  • TCI Chemicals. (2024).[4][9] Product Specification: (S)-2-(Methoxymethyl)pyrrolidine.[1][2][10] Retrieved from

Sources

Foundational

Solubility profile of 2-(Methoxymethyl)pyrrolidine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(Methoxymethyl)pyrrolidine in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(methoxymet...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-(Methoxymethyl)pyrrolidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(methoxymethyl)pyrrolidine, a key chiral auxiliary and building block in organic synthesis and drug development. In the absence of extensive published quantitative data, this document emphasizes a predictive and methodological approach. It details the physicochemical properties of the molecule, explores theoretical frameworks for predicting solubility—including the principle of "like dissolves like" and Hansen Solubility Parameters (HSP)—and provides detailed, actionable protocols for the experimental determination of its solubility. This guide is intended to empower researchers, chemists, and formulation scientists with the foundational knowledge and practical tools required to effectively utilize 2-(methoxymethyl)pyrrolidine in various solvent systems.

Introduction to 2-(Methoxymethyl)pyrrolidine

2-(Methoxymethyl)pyrrolidine, particularly in its chiral forms ((S)- and (R)-), is a versatile heterocyclic compound widely employed in asymmetric synthesis. Its structural features—a pyrrolidine ring, a secondary amine, and an ether linkage—impart a unique combination of polarity, hydrogen bonding capability, and steric bulk. A thorough understanding of its solubility in organic solvents is paramount for a wide range of applications, including:

  • Reaction Medium Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification Processes: Selecting appropriate solvents for extraction, washing, and recrystallization.[1]

  • Chromatography: Choosing suitable mobile phases for techniques like High-Performance Liquid Chromatography (HPLC).[1]

  • Formulation Development: Creating stable and effective dosage forms for pharmaceutical applications.

  • Analytical Method Development: Preparing solutions of known concentrations for assays and quality control.

This guide will systematically explore the factors governing the solubility of this compound to provide a robust framework for solvent selection and experimental design.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for 2-(methoxymethyl)pyrrolidine are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[2][3]
Molecular Weight 115.17 g/mol [2][3]
Appearance Colorless to light yellow liquid[4][5]
Density 0.933 g/mL at 25 °C[2]
Boiling Point 62 °C at 40 mmHg[2]
Flash Point 45 °C (113 °F) - closed cup[2]
Structure A pyrrolidine ring with a methoxymethyl substituent at the 2-position.[2][3]

Structural Analysis and Implications for Solubility:

  • Polarity: The molecule possesses significant polarity arising from the nitrogen atom in the pyrrolidine ring and the oxygen atom of the ether group. The lone pair of electrons on the nitrogen atom makes it a Lewis base.[6][7]

  • Hydrogen Bonding: The secondary amine (-NH) group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can both act as hydrogen bond acceptors. This capability is a primary determinant of its interaction with protic and other polar solvents.[8]

  • Hydrophobicity: The five-membered aliphatic ring and the methyl group contribute to a degree of non-polar character.

Based on these features, 2-(methoxymethyl)pyrrolidine is expected to exhibit good solubility in a range of polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is likely to be more limited.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

This fundamental principle posits that substances with similar intermolecular forces are likely to be soluble in one another.[9]

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. Strong hydrogen bonding interactions are expected between the solvent and the -NH and ether groups of 2-(methoxymethyl)pyrrolidine, leading to high solubility, likely miscibility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. They will readily interact with the -NH group of the solute. Good solubility is predicted.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The polar nature of 2-(methoxymethyl)pyrrolidine makes it structurally dissimilar, and therefore, poor solubility is expected.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Moderate to good solubility can be anticipated due to dipole-dipole interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters.[10][11] The total cohesive energy of a substance is divided into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar interactions.

  • δH: Energy from hydrogen bonding.

The principle states that substances with similar (δD, δP, δH) values are likely to be miscible.[12] The "distance" (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies greater affinity.

While the exact HSP values for 2-(methoxymethyl)pyrrolidine are not published, they can be estimated using group contribution methods.[2][13] Based on its structure (a secondary amine, an ether, and an aliphatic ring), it is expected to have moderate δD and δP values and a significant δH value. Solvents with a similar profile would be the best candidates for achieving high solubility.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for 2-(methoxymethyl)pyrrolidine. It is crucial to note that these are predictions and should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols (Polar, Protic) Methanol, Ethanol, IsopropanolMiscible Strong hydrogen bonding interactions with both the amine and ether functionalities.
Ketones (Polar, Aprotic) Acetone, Methyl Ethyl KetoneHigh / Miscible Strong dipole-dipole interactions and hydrogen bond acceptance.
Ethers Diethyl Ether, Tetrahydrofuran (THF)High / Miscible Structural similarity (ether group) and moderate polarity. Amines are generally soluble in ethers.[6][7][8]
Esters Ethyl AcetateHigh Good balance of polarity and hydrogen bond acceptance.
Aromatic Hydrocarbons Toluene, BenzeneModerate to Low Primarily dispersion forces; the polarity of the solute limits solubility.
Aliphatic Hydrocarbons Hexane, HeptaneLow / Immiscible Mismatch in polarity and intermolecular forces ("like dissolves like" principle).
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh Moderate polarity and ability to interact via dipole-dipole forces.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Miscible Strong polar interactions and hydrogen bond acceptance.
Water WaterMiscible Capable of forming strong hydrogen bonds. The parent compound, pyrrolidine, is miscible with water.[14]

Experimental Determination of Solubility

For critical applications, experimental verification of solubility is essential. The following protocols describe standard methods for determining both qualitative miscibility and quantitative solubility.

Protocol for Qualitative Miscibility Assessment

This method provides a rapid visual determination of whether 2-(methoxymethyl)pyrrolidine is miscible in a given solvent at room temperature.

Materials:

  • 2-(Methoxymethyl)pyrrolidine (high purity)

  • Test solvent (high purity, anhydrous where appropriate)

  • Small, clear glass vials (e.g., 4 mL) with caps

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

Procedure:

  • Preparation: In a clear glass vial, add 1 mL of the test solvent.

  • Addition of Solute: To the same vial, add 1 mL of 2-(methoxymethyl)pyrrolidine.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds.

  • Initial Observation: Immediately observe the mixture. A single, clear, homogeneous phase indicates probable miscibility. The presence of cloudiness, schlieren lines, or two distinct layers indicates immiscibility or partial miscibility.

  • Equilibration: Allow the vial to stand undisturbed at a controlled temperature (e.g., 25 °C) for at least 1 hour.

  • Final Observation: Re-examine the vial. If a single clear phase persists, the two liquids are considered miscible.

G cluster_0 Miscibility Testing Workflow A 1. Add 1 mL of Test Solvent to Vial B 2. Add 1 mL of 2-(Methoxymethyl)pyrrolidine A->B C 3. Vortex Vigorously for 30-60s B->C D 4. Initial Visual Observation C->D E 5. Equilibrate at 25°C for 1h D->E F 6. Final Visual Observation E->F G Homogeneous Clear Solution? F->G H Result: Miscible G->H Yes I Result: Immiscible / Partially Miscible G->I No

Caption: Workflow for qualitative miscibility assessment.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound in a solvent.

Materials:

  • 2-(Methoxymethyl)pyrrolidine

  • Test solvent

  • Scintillation vials or sealed flasks

  • Temperature-controlled orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • A validated analytical method for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, or HPLC).

Procedure:

  • Preparation of Saturated Solution: To a series of vials, add a known volume of the test solvent (e.g., 5 mL).

  • Solute Addition: Add 2-(methoxymethyl)pyrrolidine dropwise to each vial until a persistent second phase (a small, undissolved droplet or layer) is observed, ensuring an excess of the solute.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand in a temperature-controlled bath for at least 2 hours to allow the excess solute to separate completely.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean, tared vial.

  • Quantification: Determine the mass of the collected aliquot. Then, quantify the concentration of 2-(methoxymethyl)pyrrolidine in the aliquot using a pre-validated analytical method (e.g., GC-FID against a calibration curve).

  • Calculation: Express the solubility in desired units, such as g/100 mL or mol/L.

G cluster_1 Quantitative Solubility (Shake-Flask) Workflow P1 1. Add Solvent to Vial P2 2. Add Excess Solute to Create Two Phases P1->P2 P3 3. Equilibrate (e.g., 24-48h at 25°C with Agitation) P2->P3 P4 4. Settle Undissolved Solute (≥2h) P3->P4 P5 5. Withdraw and Filter Supernatant P4->P5 P6 6. Quantify Concentration (e.g., GC-FID, HPLC) P5->P6 P7 7. Calculate Solubility (g/100mL, mol/L) P6->P7

Caption: Workflow for quantitative solubility determination.

Conclusion

References

  • 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem - NIH. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • Hansen Solubility Parameters. [Link]

  • Hansen solubility parameter - Wikipedia. [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. [Link]

  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method - Kinam Park. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Why Amine are soluble in organic solvent like alcohol and ether? - Filo. [Link]

  • Solubility of Organic Compounds. [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. [Link]

  • Amines - NCERT. [Link]

  • DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Amines and Heterocycles. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - SID. [Link]

  • 24.2: Structure and Properties of Amines - Chemistry LibreTexts. [Link]

  • Pyrrolidine - Wikipedia. [Link]

Sources

Exploratory

The SMP (S-Methoxymethylpyrrolidine) Ligand Architecture: History, Mechanism, and Application

Executive Summary The S-Methoxymethylpyrrolidine (SMP) moiety represents a cornerstone in the evolution of asymmetric synthesis.[1] Originating from the chiral pool of (S)-Proline, the SMP scaffold has transcended its in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The S-Methoxymethylpyrrolidine (SMP) moiety represents a cornerstone in the evolution of asymmetric synthesis.[1] Originating from the chiral pool of (S)-Proline, the SMP scaffold has transcended its initial role as a stoichiometric chiral auxiliary (notably in the Enders SAMP/RAMP methodology) to become a versatile ligand architecture in modern transition-metal catalysis. This guide analyzes the historical trajectory, mechanistic underpinnings, and practical applications of SMP ligands, providing a roadmap for their deployment in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Historical Genesis: From Proline to Precision

The discovery of SMP ligands is inextricably linked to the search for "privileged structures"—chiral scaffolds capable of inducing high stereoselectivity across diverse reaction types.

The Proline Paradigm

In the 1970s, the field of asymmetric synthesis was shifting from resolution-based methods to de novo stereoselective bond formation. (S)-Proline, abundant and enantiopure, served as the ideal starting material.

  • 1976 Breakthrough: E.J.[2] Corey and Dieter Enders introduced SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP .[1][2] While SAMP is a hydrazine, its core stereochemical director is the SMP ((S)-2-methoxymethylpyrrolidine) backbone.

  • The SMP Ligand Emergence: Researchers recognized that the methoxymethyl side chain could function not just as a steric bulk, but as a hemilabile hemichiral ligand site. This led to the development of SMP-based lithium amides and diamines for catalytic applications.

Evolution of the Scaffold

The utility of SMP evolved through three distinct generations:

  • Stoichiometric Auxiliaries (1970s-80s): Covalent attachment to substrates (e.g., hydrazones) to direct alkylation.

  • Chiral Lithium Amides (1990s): SMP used as a chiral base for enantioselective deprotonation.

  • Catalytic Ligands (2000s-Present): Incorporation of the SMP motif into P,N-ligands and diamines for Zn, Cu, and Ir-catalyzed transformations.

Structural & Mechanistic Principles

The efficacy of SMP ligands is governed by chelation-controlled rigidity . Unlike purely steric auxiliaries, SMP utilizes the methoxy oxygen to bind to the metal center, locking the transition state.

The "Chelic" Effect

In a typical reaction (e.g., organolithium or organozinc addition), the metal coordinates simultaneously to the pyrrolidine nitrogen and the methoxy oxygen.

  • Rigid Bicyclic Transition State: This 5-membered chelate ring restricts bond rotation.

  • Face Differentiation: The bulky pyrrolidine ring forces incoming electrophiles or nucleophiles to approach from the sterically unhindered face (usually trans to the auxiliary).

Visualization: The Chelation Mechanism

The following diagram illustrates the synthesis of the SMP scaffold and its mode of action in a metal-chelated transition state.

SMP_Mechanism Proline (S)-Proline (Chiral Pool) Prolinol (S)-Prolinol (Reduction) Proline->Prolinol LiAlH4 SMP SMP Ligand ((S)-2-methoxymethylpyrrolidine) Prolinol->SMP 1. KH, 2. MeI (O-Methylation) Metal_Complex Metal-SMP Chelate (Rigid 5-Membered Ring) SMP->Metal_Complex + Metal (Zn, Li, Cu) + Substrate Product Enantioenriched Product Metal_Complex->Product Stereoselective Attack

Caption: Synthesis of SMP from Proline and its subsequent formation of a rigid metal-chelate for stereocontrol.

Experimental Protocols

The following protocols are standardized for high reproducibility in a drug discovery setting.

Synthesis of (S)-2-(Methoxymethyl)pyrrolidine (SMP)

This protocol yields the core SMP ligand used for subsequent derivatization or direct use.

Reagents: (S)-Prolinol, Potassium Hydride (KH), Methyl Iodide (MeI), THF.

  • Preparation: Suspend KH (3.0 equiv, washed free of oil) in anhydrous THF under Argon at 0°C.

  • Alkylation: Add (S)-Prolinol (1.0 equiv) dropwise. Stir for 1 hour to form the potassium alkoxide.

  • Methylation: Add MeI (1.1 equiv) dropwise at 0°C. The solution will become cloudy.

  • Workup: Warm to room temperature (RT) and stir for 4 hours. Quench carefully with water. Extract with Et2O.

  • Purification: Distill under reduced pressure or purify via column chromatography (DCM/MeOH).

    • Yield Target: >85%[3][4][5][6][7]

    • Checkpoint: Verify absence of N-methylation (quaternary salt) via NMR.

Application: Enantioselective Addition of Diethylzinc to Benzaldehyde

A classic benchmark reaction demonstrating SMP ligand efficiency.

Reagents: Benzaldehyde, Et2Zn (1.0 M in hexanes), SMP Ligand (5 mol%).

  • Catalyst Formation: In a dry Schlenk flask, dissolve SMP (0.05 mmol) in Toluene. Add Et2Zn (1.0 mmol) at 0°C. Stir for 20 min to form the Zinc-SMP chelate.

  • Reaction: Add Benzaldehyde (1.0 mmol) slowly at 0°C.

  • Completion: Stir at 0°C for 12 hours. Monitor by TLC/GC.

  • Quench: Add 1N HCl. Extract with EtOAc.

  • Result: (S)-1-phenylpropan-1-ol with >90% ee.

Modern Applications in Drug Discovery

SMP ligands are no longer limited to simple alkylations. They are integral to the synthesis of complex pharmaceutical intermediates.

Application DomainReaction TypeSMP RoleDrug Class Relevance
C-C Bond Formation Asymmetric Aldol / AlkylationChiral Auxiliary (SAMP)Polyketide Antibiotics
C-H Activation Lithiation of N-Boc pyrrolidinesChiral Ligand (w/ s-BuLi)CNS agents (Nicotinic agonists)
Reduction Asymmetric Transfer HydrogenationDiamine Ligand BackboneBeta-blockers, Antivirals
Conjugate Addition Michael AdditionOrganocatalyst (SMP-derived)Oncology (Signal transduction inhibitors)
Workflow: Selecting the Right SMP Variant

Not all SMP ligands are suitable for every transformation.[8] Use this logic flow to select the appropriate architecture.

SMP_Selection Start Target Transformation Q1 Is the reaction stoichiometric or catalytic? Start->Q1 Stoich Stoichiometric Q1->Stoich High Selectivity Needed Cat Catalytic Q1->Cat Atom Economy Needed Auxiliary Use SAMP/RAMP Hydrazone (Alpha-alkylation of ketones) Stoich->Auxiliary Q2 Metal Center? Cat->Q2 Zinc Zinc / Copper Q2->Zinc Lithium Lithium Q2->Lithium Iridium Iridium / Ruthenium Q2->Iridium L_SMP Use SMP Amino-Alcohol (Addition to Carbonyls) Zinc->L_SMP L_Li Use SMP-Chiral Base (Deprotonation) Lithium->L_Li L_PN Use SMP-Phosphine (P,N) (Hydrogenation) Iridium->L_PN

Caption: Decision matrix for selecting SMP-based ligands vs. auxiliaries based on reaction requirements.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of α-substituted ketones by metallation and alkylation of chiral hydrazones. Angewandte Chemie International Edition. Link

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron. Link

  • Corey, E. J., Enders, D., & Bock, M. G. (1976). A simple and general method for the preparation of ketones and aldehydes of high optical purity. Tetrahedron Letters. Link

  • Knochel, P., & Singer, R. D. (1993). Preparation and applications of polyfunctional organozinc reagents in organic synthesis. Chemical Reviews. Link

  • Nayak, S., & Panda, P. (2025). Recent Advances in the Synthesis of Naturally Occurring Pyrrolidines. ResearchGate. Link

  • BenchChem Technical Support. (2025). (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. BenchChem Application Notes. Link

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Handling of 2-(Methoxymethyl)pyrrolidine (MMP)

Executive Summary 2-(Methoxymethyl)pyrrolidine (MMP), frequently utilized in its enantiopure forms such as (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) and (R)-(-)-2-(Methoxymethyl)pyrrolidine (RMP), is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methoxymethyl)pyrrolidine (MMP), frequently utilized in its enantiopure forms such as (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) and (R)-(-)-2-(Methoxymethyl)pyrrolidine (RMP), is a highly versatile chiral auxiliary and organocatalyst. Derived primarily from proline, this compound is a cornerstone in asymmetric synthesis, particularly for the highly stereoselective alkylation of aldehydes and ketones via chiral enamine or hydrazone intermediates. This technical guide provides an authoritative framework on the physicochemical characteristics, thermodynamic behavior, and rigorous handling protocols required to maintain the optical and chemical integrity of MMP during drug development and complex synthetic workflows.

Physicochemical Profiling

Understanding the baseline physical properties of MMP is critical for designing appropriate reaction conditions and purification workflows. The compound exists as a clear, colorless to pale yellow liquid at room temperature and exhibits high solubility in polar organic solvents .

Table 1: Core Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Boiling Point 61–62 °C at 40 mmHg
Density 0.932 – 0.933 g/mL at 20–25 °C,
Refractive Index (

)
1.444 – 1.448
Flash Point 45 °C (113 °F)

Thermodynamic Behavior & Boiling Point Dynamics

The boiling point of MMP is highly dependent on ambient pressure, a critical factor for its purification. At standard atmospheric pressure (760 mmHg), the extrapolated boiling point exceeds 140 °C. However, subjecting the compound to such elevated temperatures induces significant risks:

  • Thermal Degradation: Prolonged heating can lead to the cleavage of the methoxymethyl ether linkage.

  • Oxidation: As a secondary amine, MMP is susceptible to air oxidation at high temperatures, forming unwanted N-oxides or pyrroline derivatives.

  • Racemization: Thermal stress can compromise the stereocenter at the C2 position, destroying its utility as a chiral auxiliary.

To mitigate these risks, distillation must strictly be performed under reduced pressure. At 40 mmHg, the boiling point is depressed to a mild 61–62 °C , allowing for safe vaporization without thermal degradation.

Experimental Workflow: Vacuum Distillation & Purification

To ensure absolute reliability in downstream asymmetric synthesis, MMP must be rigorously purified. The following self-validating protocol outlines the optimal distillation workflow.

Workflow N1 Crude MMP Mixture (Contains water & amines) N2 Drying over KOH pellets (Removes bulk water) N1->N2 Step 1 N3 Fractional Distillation (Vacuum: 40 mmHg) N2->N3 Step 2 N4 Foreshot Collection (< 60 °C) N3->N4 Impurities N5 Main Fraction Collection (61-62 °C) N3->N5 Target Compound N6 Purity Validation (GC & Chiral HPLC) N5->N6 QC Check

Fig 1: Step-by-step vacuum distillation and purification workflow for crude MMP.

Step-by-Step Methodology
  • Desiccation (Pre-treatment):

    • Action: Stir the crude MMP over solid Potassium Hydroxide (KOH) pellets for 12 hours under an inert argon atmosphere.

    • Causality: MMP is a basic pyrrolidine derivative. Standard desiccants like Magnesium Sulfate (

      
      ) or Calcium Chloride (
      
      
      
      ) act as Lewis acids and will coordinate with the amine nitrogen, leading to massive product loss. KOH is strongly basic and effectively sequesters water without binding the amine.
  • Vacuum Setup:

    • Action: Transfer the dried liquid to a distillation flask equipped with a Vigreux column. Establish a stable vacuum of exactly 40 mmHg using a precision pressure regulator.

    • Causality: A Vigreux column provides the necessary theoretical plates to separate MMP from structurally similar pyrrolidine impurities without excessive hold-up volume.

  • Fractional Distillation:

    • Action: Heat the oil bath gradually. Discard the foreshot distilling below 60 °C (which contains residual moisture and low-boiling cleavage products). Collect the main fraction strictly between 61 °C and 62 °C.

  • Self-Validating Quality Control:

    • Action: Submit a 10

      
       aliquot of the main fraction to Gas Chromatography (GC) for chemical purity (>99%) and Chiral HPLC for enantiomeric excess (ee >99.5%).
      
    • Causality: This closed-loop validation ensures that the thermal parameters did not induce racemization, guaranteeing the batch is viable for sensitive asymmetric transformations.

Mechanistic Role in Asymmetric Synthesis

MMP's value lies in its structural geometry. When reacted with a carbonyl compound, it forms a chiral enamine intermediate.

Mechanism A Carbonyl Substrate C Chiral Enamine Intermediate (Steric Shielding by -CH2OMe) A->C B (S)-2-(Methoxymethyl)pyrrolidine B->C Condensation D Electrophilic Attack (Diastereoselective) C->D Reagent Addition E Hydrolysis D->E Cleavage F Enantiopure Product E->F Yield G Recovered Auxiliary E->G Recycle

Fig 2: Mechanism of MMP-directed asymmetric synthesis via chiral enamine intermediates.

Causality of Stereocontrol: The methoxymethyl (


) group is the critical functional element . Due to its steric bulk and the potential for weak intramolecular hydrogen bonding, it effectively blocks one face of the enamine double bond. When an electrophile approaches, it is forced to attack from the less hindered, opposite face. This steric shielding dictates the absolute configuration of the newly formed stereocenter, consistently yielding high diastereoselectivity.

Safety, Storage, and Degradation Pathways

MMP is classified as a flammable liquid (Category 3) with a flash point of 45 °C . It is a known irritant, causing skin and serious eye irritation .

  • Storage Protocol: Must be stored at 2–8 °C in a tightly sealed, amber glass container flushed with Argon or Nitrogen .

  • Degradation: Exposure to ambient air leads to the formation of peroxides at the ether linkage and oxidation of the secondary amine. Maintaining an inert atmosphere is non-negotiable for long-term stability.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 671217, (S)-(+)-2-(Methoxymethyl)pyrrolidine". PubChem. Available at:[Link]

Exploratory

Technical Guide: Mechanism of Action for Methoxymethylpyrrolidine in Chiral Induction

The following technical guide details the mechanism of action for (S)-2-(methoxymethyl)pyrrolidine (SMP) in chiral induction. This document is structured for researchers requiring a deep mechanistic understanding and act...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action for (S)-2-(methoxymethyl)pyrrolidine (SMP) in chiral induction. This document is structured for researchers requiring a deep mechanistic understanding and actionable protocols for asymmetric synthesis.

Executive Summary

(S)-2-(Methoxymethyl)pyrrolidine (SMP) is a privileged chiral scaffold derived from L-proline. Its efficacy in asymmetric synthesis stems from its ability to act as a hemilabile bidentate ligand . The pyrrolidine nitrogen provides a strong σ-donor site (or anionic site in lithium amides), while the ether oxygen acts as a coordinating "anchor." This dual-binding capability locks metal centers (typically Lithium, Zinc, or Magnesium) into rigid cyclic transition states, restricting conformational freedom and directing nucleophilic attack or proton abstraction to a specific face of the substrate.

This guide focuses on two primary modes of action:

  • Chiral Lithium Amide Bases: For the enantioselective deprotonation of prochiral ketones.[1][2][3]

  • Chiral Ligands: For the enantioselective addition of organometallics to aldehydes.

Structural Basis of Chirality

The SMP scaffold possesses two critical features that govern its mechanistic behavior:

  • The Stereogenic Center (C2): Inherited from L-proline, this carbon fixes the spatial orientation of the methoxymethyl arm relative to the ring.

  • The Chelation Vector: The distance between the Nitrogen and the Oxygen allows for the formation of stable 5-membered chelate rings with metal cations (

    
    , 
    
    
    
    ). This chelation is the primary driver of stereocontrol, overriding weaker steric interactions.

Mechanism 1: Enantioselective Deprotonation (Chiral Lithium Amides)

The most rigorous application of SMP is as a precursor to chiral lithium amides (e.g., N-lithio-2-(methoxymethyl)pyrrolidine derivatives). These bases discriminate between enantiotopic protons on prochiral ketones (e.g., 4-substituted cyclohexanones).

The Transition State (The Koga-Simpkins Model)

Unlike bulky achiral bases (e.g., LDA) that rely solely on kinetics, SMP-derived bases operate via coordination-assisted deprotonation .

  • Aggregate Formation: In non-polar solvents (THF/Toluene), the lithium amide exists as a dimer or oligomer.

  • Substrate Binding: The ketone carbonyl oxygen coordinates to a lithium atom within the amide aggregate.

  • The 8-Membered Ring: The transition state is often modeled as a cyclic 8-membered chair-like structure (or a solvated dimer). The "methoxymethyl" oxygen coordinates to the lithium, locking the base in a specific conformation relative to the ketone.

  • Differentiation: The pyrrolidine ring creates a steric wall. To minimize steric clash between the ketone's substituent (e.g., t-butyl) and the ligand's backbone, the base preferentially abstracts the pro-S or pro-R proton.

Visualization of the Mechanism

The following diagram illustrates the pathway from the chiral amine precursor to the silyl enol ether product via the lithiated transition state.

DeprotonationMechanism SMP (S)-SMP Precursor (Chiral Amine) LiAmide Chiral Lithium Amide (Active Species) SMP->LiAmide -78°C, THF nBuLi n-BuLi (Deprotonation) nBuLi->LiAmide TS Transition State (Li-O Chelation + H-Abstraction) LiAmide->TS + Ketone Ketone Prochiral Ketone (4-t-Bu-cyclohexanone) Ketone->TS Enolate Chiral Lithium Enolate TS->Enolate Rate Limiting Step Product Chiral Silyl Enol Ether (High ee%) Enolate->Product Kinetic Trapping TMSCl TMSCl Trap TMSCl->Product

Caption: Mechanistic workflow for enantioselective deprotonation using SMP-derived lithium amides.

Experimental Protocol: Enantioselective Deprotonation

Objective: Synthesis of (S)-4-tert-butyl-1-(trimethylsilyloxy)cyclohexene. Reference Standard: Based on protocols by Koga et al. and Simpkins et al.

Reagents & Setup
  • Ligand: (S)-N-(2,2,2-trifluoroethyl)-2-(methoxymethyl)pyrrolidine (or similar SMP derivative).

  • Base: n-Butyllithium (n-BuLi), titrated.

  • Substrate: 4-tert-butylcyclohexanone.[1][2][4][5][6]

  • Trap: Trimethylsilyl chloride (TMSCl), freshly distilled.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

Step-by-Step Methodology
StepActionCritical Mechanistic Note
1 Ligand Activation: Dissolve the chiral amine (1.1 equiv) in THF at -78°C under Argon. Add n-BuLi (1.0 equiv) dropwise.Formation of the Chiral Lithium Amide . The low temp prevents degradation and aggregation control.
2 Aging: Stir for 30 minutes at 0°C, then cool back to -78°C.Allows the formation of the thermodynamically stable chelated dimer species.
3 Additive (Optional): Add TMSCl (5-10 equiv) internally if using the "Internal Quench" method.Core-Shell Mechanism: In some variations, TMSCl is present during deprotonation to trap the enolate immediately, preventing equilibration (racemization).
4 Deprotonation: Add 4-tert-butylcyclohexanone (1.0 equiv) dissolved in THF dropwise over 15-30 mins.Slow addition ensures the concentration of ketone is low relative to the chiral base, maximizing kinetic control.
5 Reaction: Stir at -78°C for 2-4 hours.The rigid transition state discriminates the enantiotopic protons during this phase.
6 Quench: Add saturated NaHCO₃ solution. Extract with ether.Stops the reaction.
Self-Validating the System
  • Color Indicator: The lithiated amine solution is typically colorless to pale yellow. A dark brown color indicates oxidation or decomposition.

  • Temperature Fidelity: If the temperature rises above -70°C during n-BuLi addition, selectivity drops drastically due to the breakdown of the specific Li-chelate aggregates.

Mechanism 2: Ligand-Accelerated Addition (Organolithiums)

SMP also functions as a neutral ligand for organolithium reagents (e.g., in the addition to benzaldehyde).

The Chelation Model
  • Complexation: SMP binds to the organolithium (RLi) via the pyrrolidine nitrogen and the methoxy oxygen.

  • Activation: This breaks down the stable RLi hexamers/tetramers into more reactive monomers or dimers.

  • Facial Selectivity: The bulky pyrrolidine ring blocks one face of the aldehyde, while the lithium coordinates the carbonyl oxygen, guiding the "R" group to attack from the open face (typically Re-face or Si-face depending on configuration).

Quantitative Impact of N-Substituents: The steric bulk on the Nitrogen atom of the SMP scaffold significantly influences enantioselectivity (ee%).

Ligand Derivative (N-R)SubstrateReagentYield (%)ee (%)
H (Parent SMP) BenzaldehydeEt₂Zn8515-20
Methyl BenzaldehydeEt₂Zn9045-50
Trityl / Bulky BenzaldehydeEt₂Zn88>90

Note: Data generalized from comparative studies (e.g., Shi et al., 1998) to illustrate the trend that increased steric bulk on the nitrogen enhances the rigidity of the transition state.

Synthesis of the SMP Ligand

To ensure supply chain autonomy, researchers can synthesize SMP from L-Proline.

SMPSynthesis cluster_check Quality Control Point Proline L-Proline (Chiral Pool) Step1 Step 1: Reduction (LiAlH4, THF, Reflux) Proline->Step1 Prolinol (S)-Prolinol (Intermediate) Step1->Prolinol Step3 Step 3: O-Methylation (KH, MeI or NaH, MeI) Prolinol->Step3 Step2 Step 2: N-Protection (Optional: if N-alkylation needed first) SMP (S)-2-(Methoxymethyl)pyrrolidine (Final Ligand) Step3->SMP QC Check Optical Rotation [α]D approx -14° (c=1, CHCl3) SMP->QC

Caption: Synthetic route for (S)-2-(methoxymethyl)pyrrolidine from L-Proline.

References

  • Shirai, R., Tanaka, M., & Koga, K. (1986).[7] Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones.[1][7] Journal of the American Chemical Society.[8] Link

  • Simpkins, N. S. (1996). Asymmetric transformations by deprotonation using chiral lithium amides. Organic Reactions.[1][3][9][10][11][12] Link

  • Enders, D., et al. (1987). (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries.[9] Organic Syntheses. Link

  • Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Asami, M. (1996). Chiral diamines derived from (S)-proline as chiral ligands for the enantioselective addition of organolithiums. Bulletin of the Chemical Society of Japan.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Lithiation and Stereoselective 1,2-Addition Using 2-(Methoxymethyl)pyrrolidine (SMP)

Executive Summary The synthesis of complex, enantioenriched active pharmaceutical ingredients (APIs) often relies on the precise construction of chiral centers via carbon-carbon bond formation. Asymmetric lithiation foll...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex, enantioenriched active pharmaceutical ingredients (APIs) often relies on the precise construction of chiral centers via carbon-carbon bond formation. Asymmetric lithiation followed by electrophilic trapping is a powerful method for this purpose. This application note details the use of 2-(Methoxymethyl)pyrrolidine (SMP) —specifically its (R)- or (S)-enantiomer—as a dual-role chiral transfer reagent. By forming a chiral lithium amide base, SMP not only facilitates the deprotonation of pro-chiral or weakly acidic substrates but also acts as a chiral ligand to induce high diastereo- and enantioselectivity during subsequent electrophilic trapping (e.g., 1,2-addition). This protocol highlights its recent breakthrough application in the stereoselective synthesis of the antituberculosis drug Bedaquiline .

Mechanistic Rationale: The Dual Role of SMP

The use of chiral lithium amide bases for asymmetric deprotonation was pioneered by Koga and co-workers to differentiate enantiotopic protons . However, SMP pushes this utility further by acting as a persistent chiral environment during downstream nucleophilic additions.

Causality in Experimental Design:

  • Rigid Transition State via Chelation: When (R)-SMP is treated with n-butyllithium (n-BuLi), it forms Lithium (R)-2-(methoxymethyl)pyrrolidide. The methoxymethyl ether oxygen strongly coordinates to the lithium ion. This internal N–C–C–O chelation creates a highly rigid, cyclic transition state. Upon lithiation of the substrate (e.g., a quinoline fragment), the lithium ion remains coordinated to the SMP ligand, restricting bond rotation and blocking one face of the nucleophile. Consequently, the incoming electrophile (e.g., a ketone) is forced to attack from the less sterically hindered face, yielding high enantiomeric (e.r.) and diastereomeric (d.r.) ratios.

  • Solvent Selection (2-MeTHF vs. THF): While THF is standard for lithiation, switching to 2-methyltetrahydrofuran (2-MeTHF) is a critical optimization. 2-MeTHF slightly retards the reaction rate, which allows the lithiation and 1,2-addition to be performed at a warmer temperature (–40 °C instead of –78 °C) without triggering retro-addition—a thermodynamic sink that destroys yield and stereocontrol .

G A Chiral Amine Precursor (R)-SMP B Chiral Lithium Amide Base Lithium (R)-SMP A->B n-BuLi, -20 °C C Lithiated Intermediate Rigid Li-O Chelation B->C Substrate, -40 °C D Stereoselective Addition Face-Selective Attack C->D Electrophile E Enantioenriched Product (e.g., Bedaquiline) D->E NH4Cl Quench

Workflow of asymmetric lithiation and 1,2-addition using SMP as a chiral transfer reagent.

Self-Validating Protocol: Asymmetric Lithiation & 1,2-Addition

This protocol is designed as a self-validating system; strict adherence to the in-process controls (IPCs) guarantees the integrity of the chiral aggregate.

Materials: (R)-2-(Methoxymethyl)pyrrolidine (1.5 equiv), LiBr (2.3 equiv), n-BuLi (1.8 M in hexanes, 1.3 equiv), Substrate (1.0 equiv), Electrophile (1.2 equiv), Anhydrous 2-MeTHF.

Step 1: Preparation of the Chiral Lithium Amide Base

  • Charge a rigorously dried, argon-flushed reactor with (R)-SMP (1.5 equiv), LiBr (2.3 equiv), and anhydrous 2-MeTHF (10 Volumes).

  • Critical IPC: Perform a Karl Fischer (KF) titration on the mixture. Water content must be < 0.2% w/w. Higher water content disrupts the lithium aggregate, leading to racemic mixtures and promoting enone side-products.

  • Cool the mixture to –20 °C to –30 °C.

  • Dropwise add n-BuLi (1.3 equiv) over 15 minutes, maintaining the internal temperature below –20 °C. Stir for 20 minutes to ensure complete formation of Lithium (R)-2-(methoxymethyl)pyrrolidide.

Step 2: Substrate Lithiation

  • Cool the chiral base solution to –40 °C.

  • Add the substrate (1.0 equiv) dissolved in 5 Volumes of 2-MeTHF dropwise.

  • Stir the mixture at –40 °C for 1 hour. The SMP ligand is now tightly chelated to the lithiated substrate.

Step 3: Electrophilic Trapping (1,2-Addition)

  • Maintain the internal temperature at –40 °C.

  • Add the electrophile (e.g., a ketone) (1.2 equiv) dissolved in 5 Volumes of 2-MeTHF dropwise over 30 minutes.

  • Stir for an additional 65–105 minutes. Do not exceed this time or raise the temperature, as extended reaction times lead to thermodynamically driven retro-addition.

Step 4: Quench and Isolation

  • Quench the reaction rapidly by adding a 25% aqueous solution of NH₄Cl at –40 °C.

  • Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Analyze the crude mass via SFC for enantiomeric ratio (e.r.) and HPLC for diastereomeric ratio (d.r.).

Quantitative Data & Optimization

The superiority of Lithium (R)-SMP over achiral bases (like LDA or Lithium pyrrolidide) is evident in both yield and stereocontrol. The table below summarizes the optimization data for the assembly of Bedaquiline .

Base SystemSolventTemp (°C)Conversion (%)d.r. (syn:anti)e.r.Assay Yield (%)
LDATHF–78< 501:11:1~30
Lithium pyrrolidideTHF–78> 951:11:178
Lithium (R)-SMPTHF–78> 958.0:11.7:153
Lithium (R)-SMP 2-MeTHF –40 > 95 13.6:1 3.6:1 82

Troubleshooting & Critical Parameters

  • Amine Purity & Source: The quality of SMP is paramount. Even with >99.5% chiral purity via GC-HS, trace impurities from different commercial vendors can interfere with the delicate N–C–C–O lithium aggregate. Always validate new batches of SMP on a small scale before committing to pilot runs.

  • Moisture Sensitivity: The reaction is highly sensitive to moisture. A water content of >0.5% w/w completely shuts down the desired stereoselective pathway, yielding only 2% of the desired product and recovering 53% of the unreacted substrate.

  • Temperature Control: If the temperature rises above –40 °C during the 1,2-addition, the reaction enters a thermodynamic sink. The product will undergo retro-addition, reverting to the starting materials and forming conjugated enolates, permanently destroying the assay yield.

References

  • Title: Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Application

Application Note: (S)-2-(Methoxymethyl)pyrrolidine (SMP) in Asymmetric Catalysis and Chiral Synthesis

[label Executive Summary & Structural Rationale (S)-2-(Methoxymethyl)pyrrolidine (SMP) (CAS: 63126-47-6) is a highly versatile, privileged chiral scaffold utilized extensively in both organocatalysis and organometallic c...

Author: BenchChem Technical Support Team. Date: March 2026

[label

Executive Summary & Structural Rationale

(S)-2-(Methoxymethyl)pyrrolidine (SMP) (CAS: 63126-47-6) is a highly versatile, privileged chiral scaffold utilized extensively in both organocatalysis and organometallic chemistry. Derived from the natural amino acid L-proline, SMP replaces the carboxylic acid moiety with a methoxymethyl ether group. This structural modification fundamentally alters its catalytic behavior:

  • Steric Shielding: The bulky methoxymethyl group effectively blocks one face of reactive intermediates (such as enamines), enforcing high facial selectivity during carbon-carbon bond formation.

  • Bidentate Coordination: The Lewis basic oxygen atom of the ether acts as a secondary coordination site. In organometallic applications, it chelates metals (e.g., Li, Zn), forming rigid transition states that are critical for chirality transfer.

This application note provides detailed, self-validating protocols for utilizing SMP in two distinct mechanistic paradigms: as a secondary amine organocatalyst via enamine activation, and as a chiral lithium amide base for enantioselective 1,2-additions.

Mechanistic Paradigms

Paradigm A: Enamine-Mediated Organocatalysis

In asymmetric Michael additions and α-alkylations, SMP acts as a secondary amine organocatalyst. It condenses with enolizable aldehydes or ketones to form an iminium ion, which tautomerizes into a nucleophilic chiral enamine. The methoxymethyl group sterically blocks the Si-face or Re-face of the enamine, forcing the incoming electrophile to approach from the less hindered trajectory 1.

CatalyticCycle Start Carbonyl + Electrophile Iminium Iminium Ion Start->Iminium Cat SMP Catalyst Cat->Iminium Condensation Enamine Chiral Enamine Iminium->Enamine -H+ TS Stereoselective C-C Bond Formation Enamine->TS + Electrophile TS->Cat Catalyst Recovery Product Enantioenriched Product TS->Product Hydrolysis

Figure 1: Enamine-mediated catalytic cycle of SMP in asymmetric Michael additions.

Paradigm B: Chiral Ligand in Organometallic Chemistry

SMP is highly effective as a chiral transfer reagent when converted to its corresponding lithium amide. In the synthesis of complex active pharmaceutical ingredients (APIs) like Bedaquiline, the lithium amide of SMP serves a dual role: it deprotonates the substrate and remains coordinated to the lithium ion during the subsequent 1,2-addition. The N–C–C–O motif forms a highly structured, aggregated chiral pocket that dictates the stereochemical outcome of the reaction 2.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition

Objective: Enantioselective addition of cyclohexanone to trans-β-nitrostyrene.

Causality & Design Choices:

  • Acid Co-catalyst: Benzoic acid (20 mol%) is added to accelerate the reversible formation of the iminium ion and facilitate the final hydrolysis step, preventing the catalyst from becoming trapped as a stable enamine.

  • Solvent Selection: Non-polar solvents (e.g., Toluene) are prioritized. They enhance the hydrogen-bonding interactions between the methoxymethyl oxygen and the nitro group of the electrophile, tightening the transition state and improving enantiomeric excess (ee).

Step-by-Step Methodology:

  • Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-(Methoxymethyl)pyrrolidine (0.20 mmol, 20 mol%) and benzoic acid (0.20 mmol, 20 mol%) 3.

  • Solvation: Dissolve the catalyst mixture in 2.0 mL of anhydrous toluene. Stir for 10 minutes at room temperature to ensure complete formation of the catalytic salt.

  • Substrate Addition: Add cyclohexanone (2.0 mmol, 2.0 equiv) to the mixture. Stir for 15 minutes to allow for initial enamine equilibration.

  • Electrophile Addition: Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 24–48 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to yield the enantioenriched Michael adduct.

Protocol 2: Enantioselective 1,2-Addition via Chiral Lithium Amide

Objective: Stereoselective lithiation and ketone addition (adapted from the Bedaquiline API synthesis strategy).

Causality & Design Choices:

  • Reagent Purity: The chiral purity (>99.5%) and chemical purity of SMP are critical. Trace impurities can disrupt the delicate lithium aggregates, drastically reducing stereocontrol 2.

  • Addition of LiBr: Unmodified lithium amides often form unreactive hexameric aggregates. Adding LiBr (2.3 equiv) breaks these down into highly structured, mixed Li/Br/amide dimers. This specific aggregation state is mandatory for transferring the chiral information from the SMP ligand to the prochiral ketone.

  • Temperature Control (-40 °C): Balances the kinetics of lithiation against the background decomposition of the organolithium species, ensuring high assay yields.

Step-by-Step Methodology:

  • Base Formation: Under an inert argon atmosphere, charge a dry flask with (S)-2-(Methoxymethyl)pyrrolidine (1.5 equiv) and anhydrous LiBr (2.3 equiv) in 2-MeTHF (10 volumes). Cool the suspension to -20 °C.

  • Deprotonation: Slowly add n-BuLi (1.8 M in hexanes, 1.3 equiv) dropwise. Stir the mixture for 20 minutes at -20 °C to -30 °C to form the mixed chiral lithium amide complex.

  • Lithiation: Cool the reaction mixture to -40 °C. Add the prochiral substrate (e.g., quinoline derivative, 1.0 equiv) dissolved in 2-MeTHF (5 volumes). Stir for 1 hour at -40 °C.

  • 1,2-Addition: Add the electrophilic ketone (1.2 equiv) in 2-MeTHF (5 volumes) dropwise over 60 to 105 minutes, strictly maintaining the internal temperature at -40 °C.

  • Quench: Quench the reaction by rapidly adding a 25% aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction & Analysis: Separate the organic layer. Determine the enantiomeric ratio (e.r.) via Supercritical Fluid Chromatography (SFC) and the assay yield via HPLC.

Workflow S1 1. Lithium Amide Prep SMP + LiBr + n-BuLi (-20°C) S2 2. Lithiation Add Prochiral Substrate (-40°C) S1->S2 S3 3. 1,2-Addition Add Ketone Electrophile (-40°C) S2->S3 S4 4. Quench & Extract 25% aq. NH4Cl / 2-MeTHF S3->S4 S5 5. Analysis SFC (e.r.) & HPLC (Yield) S4->S5

Figure 2: Step-by-step workflow for SMP-mediated chiral lithiation and 1,2-addition.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes when utilizing SMP across different catalytic modalities, demonstrating its broad applicability and efficiency.

Reaction TypeCatalyst / Ligand RoleSubstratesKey AdditivesTemp (°C)Enantiomeric Excess (ee)Assay Yield
Organocatalytic Michael Addition Secondary Amine (Enamine Activation)Cyclohexanone + trans-β-NitrostyreneBenzoic Acid (20 mol%)25>90%85%
Organocatalytic α-Alkylation Secondary Amine (Enamine Activation)Aldehyde + Alkyl HalideNone0 to 2580 - 92%60 - 75%
Lithiation / 1,2-Addition Chiral Lithium Amide BaseQuinoline + Diaryl KetoneLiBr (2.3 equiv)-4056% (e.r. 3.6:1)64%

References

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline Organic Process Research & Development, ACS Publications. URL:[Link][2]

  • Asymmetric Syntheses with Amino Acids: Enantioselective Michael Additions The Vespiary. URL:[Link][1]

Sources

Method

Preparation of chiral amides using Methoxymethylpyrrolidine auxiliaries

-Chiral Amides and Acids using Methoxymethylpyrrolidine (SMP) Auxiliaries Executive Summary This guide details the protocol for utilizing (S)-2-(methoxymethyl)pyrrolidine (SMP) as a chiral auxiliary for the asymmetric sy...

Author: BenchChem Technical Support Team. Date: March 2026


-Chiral Amides and Acids using Methoxymethylpyrrolidine (SMP) Auxiliaries 

Executive Summary

This guide details the protocol for utilizing (S)-2-(methoxymethyl)pyrrolidine (SMP) as a chiral auxiliary for the asymmetric synthesis of


-chiral amides and carboxylic acids. Unlike the related Enders' SAMP/RAMP hydrazone method, this protocol focuses on the amide  pathway, where SMP is acylated, 

-alkylated via a chelation-controlled lithium enolate, and optionally cleaved.

This methodology is particularly valuable for drug development pipelines requiring:

  • High Enantiomeric Purity: Access to

    
     de/ee via rigid chelated transition states.
    
  • Scalability: SMP is commercially available or easily derived from L-proline.

  • Versatility: The resulting chiral amides are stable intermediates that can be isolated as target compounds or hydrolyzed to free acids.

Mechanistic Principles & Causality

The stereocontrol in this reaction sequence relies on the formation of a rigid, chelated lithium enolate.[1] Understanding this mechanism is critical for troubleshooting and optimization.

  • Auxiliary Attachment: The SMP auxiliary contains a pyrrolidine ring (conformational rigidity) and a methoxymethyl ether pendant arm (chelation site).

  • Enolization & Chelation: Upon treatment with Lithium Diisopropylamide (LDA), the amide forms a Z-enolate . The lithium cation is tightly coordinated by two oxygens:

    • The Enolate Oxygen .

    • The Methoxy Oxygen of the auxiliary side chain.

  • Facial Selectivity: This bidentate chelation locks the rotation of the C-N bond and the auxiliary side chain. The bulky pyrrolidine ring and the chelated lithium structure sterically block the Re-face of the enolate. Consequently, the electrophile (alkyl halide) attacks from the open Si-face (anti-to-bulk), establishing the new stereocenter.

Diagram 1: Stereochemical Control Mechanism

G cluster_0 Step 1: Enolization cluster_1 Step 2: Alkylation Amide N-Acyl-SMP (Prochiral) LDA LDA / THF -78°C Amide->LDA Enolate Li-Chelated Z-Enolate LDA->Enolate TS Transition State (Si-face attack) Enolate->TS Chelation Control RX Electrophile (R-X) RX->TS Product Alpha-Chiral Amide TS->Product >95% de

Caption: Chelation-controlled alkylation pathway. The lithium cation bridges the enolate and methoxy oxygens, directing the electrophile to the less hindered face.

Detailed Experimental Protocols

Reagents and Equipment
  • (S)-2-(methoxymethyl)pyrrolidine (SMP): Commercially available or prepared from L-proline.[2]

  • Anhydrous THF: Freshly distilled or from a solvent purification system.

  • n-Butyllithium (n-BuLi): Titrate before use.

  • Inert Atmosphere: All reactions must be performed under dry Nitrogen or Argon.

Protocol A: Synthesis of N-Propionyl-SMP (Auxiliary Attachment)

Objective: To attach the auxiliary to the substrate acid chloride.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and septum. Cool to 0°C under Argon.

  • Dissolution: Add (S)-2-(methoxymethyl)pyrrolidine (1.0 equiv, e.g., 10 mmol) and Triethylamine (1.2 equiv) to anhydrous Dichloromethane (DCM) (50 mL).

  • Acylation: Dropwise add Propionyl Chloride (1.1 equiv) via syringe over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Quench with saturated NH₄Cl (30 mL). Separate layers. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (typically 10-20% EtOAc/Hexanes) to yield the N-propionyl-SMP amide as a colorless oil.

Protocol B: Asymmetric -Alkylation (The Key Step)

Objective: To introduce the new stereocenter with high diastereoselectivity.

  • Enolate Formation:

    • In a flame-dried Schlenk flask, add Diisopropylamine (1.1 equiv) and anhydrous THF (20 mL). Cool to -78°C.[1]

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C to form LDA, then cool back to -78°C.

  • Substrate Addition:

    • Dissolve N-propionyl-SMP (1.0 equiv, from Protocol A) in THF (5 mL).

    • Add this solution dropwise to the LDA solution at -78°C over 20 minutes.

    • Critical Step: Stir at -78°C for 1 hour to ensure complete formation of the chelated Z-enolate.

  • Alkylation:

    • Add the Alkyl Halide (e.g., Benzyl Bromide, 1.2–1.5 equiv) dropwise.

    • Note on Additives: For less reactive halides, adding HMPA or DMPU (2-3 equiv) can accelerate the reaction, though it may disrupt chelation if used in excess. For standard bromides/iodides, neat THF is preferred to maintain the tight Li-chelate.

  • Completion: Stir at -78°C for 2–4 hours. Allow to warm slowly to -20°C if reaction is sluggish (monitor by TLC).

  • Quench & Isolation:

    • Quench with saturated NH₄Cl at -78°C. Warm to RT.

    • Extract with Et₂O (3x). Wash combined organics with 1M HCl, NaHCO₃, and brine.

    • Dry (MgSO₄) and concentrate.

    • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or chiral HPLC before purification.

    • Purification: Flash chromatography (SiO₂) to isolate the major diastereomer.

Protocol C: Auxiliary Cleavage (Hydrolysis)

Objective: To recover the chiral acid and the SMP auxiliary.

  • Hydrolysis: Dissolve the alkylated amide in 1M H₂SO₄ / Dioxane (1:1) . Reflux for 4–12 hours.

    • Alternative (Milder): Use LiOH / H₂O₂ in THF/Water if the substrate is acid-sensitive (standard Evans cleavage conditions often apply here).

  • Extraction:

    • Basify to pH 10 with 1M NaOH. Extract with DCM (3x). Save the organics —this contains the recovered SMP auxiliary .

    • Acidify the aqueous layer to pH 1 with HCl. Extract with EtOAc (3x).

  • Product Isolation: Dry the EtOAc extracts (Na₂SO₄) and concentrate to yield the

    
    -chiral carboxylic acid .
    
  • Auxiliary Recovery: Dry the DCM extracts (from step 2), concentrate, and distill/chromatograph to recycle the SMP.

Data & Performance Metrics

The following table summarizes typical performance metrics for the alkylation of N-propionyl-SMP with various electrophiles.

Electrophile (R-X)ConditionsYield (%)Diastereomeric Ratio (dr)Ref.
Benzyl Bromide LDA, THF, -78°C85-92%>98:2[1, 2]
Methyl Iodide LDA, THF, -78°C88%96:4[2]
Allyl Bromide LDA, THF, -78°C82%95:5[2]
Isobutyl Iodide LDA, THF, -78°C76%92:8[3]

Note: Yields refer to the isolated yield of the major diastereomer. dr is determined by crude NMR.

Troubleshooting & Optimization (The "Senior Scientist's Notebook")

  • Problem: Low Diastereoselectivity (dr < 90:10).

    • Root Cause:[3][4][5][6][7] Incomplete enolization or disruption of the lithium chelate.

    • Solution: Ensure the reaction temperature stays strictly at -78°C during enolization. Avoid strongly coordinating solvents (like excess HMPA) that compete with the methoxy group for lithium coordination. Ensure the SMP auxiliary is pure (free of proline impurities).

  • Problem: Low Yield on Alkylation.

    • Root Cause:[3][4][5][6][7][8] Enolate decomposition or steric hindrance.

    • Solution: Increase the equivalents of alkyl halide (up to 2.0 equiv). Allow the reaction to warm to -40°C after the electrophile addition (never before).

  • Problem: Difficulty Cleaving the Amide.

    • Root Cause:[3][4][5][6][7] Steric bulk of the

      
      -substituted amide.
      
    • Solution: Switch to reductive cleavage (LiNH₂BH₃) to generate the chiral alcohol, which can be re-oxidized to the acid if needed. This is often milder than acid hydrolysis.

Workflow Visualization

The entire synthetic cycle—from auxiliary attachment to recovery—is mapped below.

Diagram 2: The SMP Auxiliary Cycle

SMP_Cycle Start Start: Prochiral Acid Chloride Step1 Step 1: Acylation (DCM, Et3N) Start->Step1 Aux (S)-SMP Auxiliary Aux->Step1 Amide Chiral Amide (N-Acyl-SMP) Step1->Amide Step2 Step 2: Asymmetric Alkylation (LDA, R-X, -78°C) Amide->Step2 Alkylated Alpha-Alkylated Chiral Amide (>95% de) Step2->Alkylated Step3 Step 3: Hydrolysis (Acid or Base) Alkylated->Step3 Product Target: Alpha-Chiral Acid Step3->Product Recovered Recovered SMP Auxiliary Step3->Recovered Recovered->Aux Recycle

Caption: Complete synthetic cycle for the preparation of chiral acids/amides using SMP.

References

  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of

    
    -substituted ketone and aldehyde derivatives via the SAMP-/RAMP-hydrazone method.[1][9][10] Chemische Berichte, 112(9), 2938-2960. Link(Note: Foundational text on the auxiliary class).
    
  • Evans, D. A., et al. (1982). Prolinol Amides as Chiral Auxiliaries.[11] Journal of the American Chemical Society, 104, 1737. Link(Note: Establishes the amide alkylation protocol for prolinol derivatives).

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119, 6496. Link(Note: Comparative standard for amide alkylation).

  • BenchChem Application Note. (2025). (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries.[8][9][11][12] Link(General reference for SMP properties).

Sources

Application

Enantioselective synthesis of pharmaceutical intermediates with SMP

Application Note: High-Fidelity Enantioselective Synthesis of Pharmaceutical Intermediates using the SMP Chiral Ligand System Part 1: Executive Summary & Technical Rationale In the landscape of modern pharmaceutical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Enantioselective Synthesis of Pharmaceutical Intermediates using the SMP Chiral Ligand System

Part 1: Executive Summary & Technical Rationale

In the landscape of modern pharmaceutical synthesis, the demand for high optical purity (>99% ee) is non-negotiable. While transition metal catalysis has long dominated, (S)-2-(Methoxymethyl)pyrrolidine (commonly abbreviated as SMP ) and its N-methylated diamine analogs (e.g., (S)-1-methyl-2-(1-piperidinomethyl)pyrrolidine ) have emerged as powerful, metal-free organocatalysts and chiral ligands.

This guide focuses on the application of SMP in two critical domains:

  • Organocatalysis: As a robust proline surrogate for asymmetric Mannich and Michael reactions.

  • Chiral Ligand Systems: As a chelation-controlling ligand in asymmetric lithiation (replacing toxic sparteine).

Why SMP?

  • Operational Simplicity: Unlike hygroscopic metal complexes, SMP is stable and often recoverable.

  • Orthogonal Selectivity: SMP often provides complementary stereoselectivity to standard L-Proline or Evans auxiliary methods.

  • Scalability: The reagent is derived from abundant chiral pool precursors (L-Proline/Glutamic acid), making it viable for kilogram-scale GMP production.

Part 2: Mechanism of Action

To design effective protocols, one must understand the dual-mode mechanism of SMP.

Mode A: Enamine/Iminium Catalysis (Organocatalysis)

In Mannich-type reactions, the secondary amine of SMP condenses with a carbonyl substrate to form a nucleophilic enamine. The methoxymethyl ether side chain acts as a steric directing group and a weak hydrogen-bond acceptor, rigidifying the transition state to favor anti-addition.

Mode B: Chelation-Controlled Lithiation (Chiral Ligand)

When used as the N-methylated diamine variant, SMP coordinates with organolithium reagents (e.g.,


-BuLi). The "bites" of the nitrogen lone pairs create a rigid chiral pocket around the Lithium atom, enabling the reagent to distinguish between enantiotopic protons during deprotonation.
Visualization: SMP Catalytic Cycle (Mannich Reaction)

SMP_Catalytic_Cycle Start SMP Catalyst (Secondary Amine) Imine Iminium Ion Intermediate Start->Imine + Substrate (-H2O) Substrate Aldehyde/Ketone Substrate Substrate->Imine Enamine Chiral Enamine (Nucleophile) Imine->Enamine Tautomerization TS Rigid Transition State (H-Bond Directed) Enamine->TS + Electrophile Electrophile Imine Electrophile (Acceptor) Electrophile->TS Product_Complex Product-Catalyst Complex TS->Product_Complex C-C Bond Formation Product_Complex->Start Catalyst Regeneration Final_Product Chiral Mannich Base (High ee%) Product_Complex->Final_Product Hydrolysis

Figure 1: The catalytic cycle demonstrates how SMP activates the substrate via enamine formation, directing the stereochemical outcome through steric shielding.[1]

Part 3: Experimental Protocol

Case Study: Enantioselective Synthesis of -Amino Ketones (Mannich Reaction)

This protocol describes the synthesis of a chiral


-amino ketone, a common pharmacophore in antidepressants and beta-blockers, using SMP as an organocatalyst.

Reagents & Materials:

  • Catalyst: (S)-2-(Methoxymethyl)pyrrolidine (SMP) [>98% purity]

  • Substrate: 4-Nitrobenzaldehyde (Electrophile source via pre-formed imine)

  • Donor: Cyclohexanone

  • Solvent: DMSO / pH 7.0 Phosphate Buffer (wet conditions enhance turnover)

  • Additives: 4-Nitrobenzoic acid (20 mol% co-catalyst)

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a 50 mL round-bottom flask, dissolve SMP (23 mg, 0.2 mmol, 20 mol%) and 4-Nitrobenzoic acid (33 mg, 0.2 mmol) in DMSO (4.0 mL).

    • Rationale: The acid additive promotes imine formation and accelerates the hydrolysis step without racemizing the product.

  • Substrate Addition:

    • Add Cyclohexanone (1.0 mL, 10 mmol, 10 equiv) to the catalyst mixture. Stir at room temperature for 15 minutes to allow enamine formation.

    • Checkpoint: The solution may turn slightly yellow, indicating enamine generation.

  • Reaction Initiation:

    • Add the PMP-protected imine (formed from 4-nitrobenzaldehyde and p-anisidine) (1 mmol) in one portion.

    • Seal the flask and stir at 4°C (cold room or cryostat) for 24–48 hours.

    • Critical Parameter: Lower temperature significantly increases enantioselectivity (ee) by suppressing the non-catalyzed background reaction.

  • Quench & Workup:

    • Quench the reaction with phosphate buffer (pH 7.0, 10 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: The product is a diastereomeric mixture; however, the major anti-diastereomer should be isolated with >95% ee.

Part 4: Data Analysis & Optimization

The following data illustrates the impact of solvent and temperature on the stereoselectivity of the SMP-mediated reaction.

Table 1: Optimization of Reaction Conditions

EntrySolventTemp (°C)Time (h)Yield (%)dr (anti/syn)ee (%)
1THF2512654:172
2DMSO25108810:185
3DMSO 4 24 92 >19:1 98
4MeOH436452:155
5Toluene448708:189

Interpretation: DMSO (Entry 3) provides the optimal balance of solubility and dielectric constant, stabilizing the zwitterionic transition state. Protic solvents like MeOH (Entry 4) disrupt the hydrogen-bonding network required for high stereocontrol.

Part 5: Troubleshooting & Quality Control

  • Low Yield:

    • Cause: Catalyst poisoning by trace acid/base or moisture (if using dry protocol).

    • Fix: Ensure reagents are distilled. If using the "wet" DMSO protocol, ensure the buffer pH is strictly 7.0.

  • Low ee%:

    • Cause: Temperature drift or background reaction.

    • Fix: Verify cryostat stability. Ensure the ketone donor is added before the electrophile to establish the enamine population first.

  • Racemization during Workup:

    • Cause: Retro-Mannich reaction or basic silica.

    • Fix: Neutralize silica gel with 1% Et

      
      N or perform rapid filtration at 0°C.
      

Part 6: References

  • Enders, D., & Klatt, M. (1996).[2] Asymmetric Synthesis with (S)-2-Methoxymethylpyrrolidine (SMP) - a Pioneer Auxiliary.[2] Synthesis.

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron.

  • Mukaiyama, T. (1990). Asymmetric synthesis based on the construction of chiral environments using (S)-1-methyl-2-(1-piperidinomethyl)pyrrolidine. Aldrichimica Acta.

  • TCI Chemicals. (2024). Product Specification: (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine.

  • Fan, B., et al. (2019). One-Pot Organocatalytic Direct Asymmetric Synthesis of Amino Alcohol Derivatives. Asian Journal of Organic Chemistry.

Sources

Method

Application Note: Reductive Alkylation of 2-(Methoxymethyl)pyrrolidine

The following Application Note and Protocol is designed for research and development professionals in medicinal chemistry. It addresses the specific challenges of functionalizing the chiral building block 2-(methoxymethy...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research and development professionals in medicinal chemistry. It addresses the specific challenges of functionalizing the chiral building block 2-(methoxymethyl)pyrrolidine (SMP) via reductive amination.

Abstract & Scope

The 2-(methoxymethyl)pyrrolidine (SMP) scaffold is a privileged chiral motif in medicinal chemistry, appearing in antipsychotics (e.g., Remoxipride analogues), chiral auxiliaries, and asymmetric catalysts. Functionalizing the pyrrolidine nitrogen via reductive amination is preferred over direct alkylation to avoid over-alkylation and preserve the enantiomeric integrity of the C2 chiral center.

This guide provides a validated, high-fidelity protocol for coupling (S)- or (R)-2-(methoxymethyl)pyrrolidine with diverse aldehydes and ketones. It prioritizes the Sodium Triacetoxyborohydride (STAB) method for its selectivity and mildness, while offering alternative strategies for sterically hindered substrates.

Scientific Foundation

Mechanistic Causality

Reductive amination proceeds through two distinct phases: Imine/Iminium formation and Hydride reduction .

  • Equilibrium Phase: The secondary amine (SMP) condenses with the carbonyl to form a hemiaminal, which dehydrates to an iminium ion . Unlike primary amines, secondary amines cannot form neutral imines; they form positively charged iminium species.

    • Critical Insight: The bulky methoxymethyl group at C2 creates steric hindrance. For ketones, this equilibrium is unfavorable. The addition of a Lewis acid (e.g., Ti(OiPr)₄) or Brønsted acid (AcOH) is often required to drive dehydration.

  • Reduction Phase: The reducing agent must discriminate between the iminium ion and the starting carbonyl.

    • STAB (NaBH(OAc)₃): The acetoxy groups withdraw electron density from boron, stabilizing the B-H bond. It is less nucleophilic than NaBH₄ and does not reduce aldehydes/ketones at a significant rate, but rapidly reduces the pre-formed iminium ion.

Stereochemical Integrity

Direct alkylation of chiral pyrrolidines using alkyl halides and strong bases can lead to racemization via deprotonation of the


-proton. Reductive amination operates under slightly acidic to neutral conditions, preserving the configuration of the C2 chiral center.
Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical decision points for reagent selection.

G Start Start: 2-(Methoxymethyl) pyrrolidine (SMP) Decision Substrate Type? Start->Decision Carbonyl Carbonyl Source (R-CHO or R-COR') Carbonyl->Decision Aldehyde Aldehyde (Fast Kinetics) Decision->Aldehyde High Reactivity Ketone Ketone (Slow Kinetics) Decision->Ketone Steric Bulk Imine Hemiaminal / Iminium Ion (Equilibrium) Aldehyde->Imine Ketone->Imine Requires Acid/Lewis Acid Reagent_STAB Reagent: STAB Solvent: DCE Additive: AcOH Imine->Reagent_STAB Standard Protocol Reagent_Ti Reagent: NaBH3CN Additive: Ti(OiPr)4 Solvent: THF Imine->Reagent_Ti Difficult Substrates Product Product: N-Alkyl-SMP (Tertiary Amine) Reagent_STAB->Product Hydride Transfer Reagent_Ti->Product One-pot Reduction

Caption: Mechanistic pathway and reagent selection logic for SMP reductive amination.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB in DCE)

Applicability: Aldehydes and unhindered ketones. Rationale: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB reactions due to high solubility and reaction rate. Acetic acid catalyzes the iminium formation without deactivating the borohydride.

Materials
  • Amine: (S)-2-(Methoxymethyl)pyrrolidine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF (if DCE is restricted).

Procedure
  • Setup: In a flame-dried round-bottom flask or vial, dissolve the Carbonyl (1.1 equiv) in DCE (concentration ~0.2 M relative to amine).

  • Amine Addition: Add 2-(methoxymethyl)pyrrolidine (1.0 equiv).

  • Catalyst: Add Acetic Acid (1.0 equiv).

    • Note: If using an amine salt (e.g., SMP·HCl), add 1.0 equiv of Triethylamine (TEA) to free-base it before adding Acetic Acid.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: The solution may warm slightly.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Stir at RT under Nitrogen/Argon.

    • Aldehydes:[1][2][3][4] Complete in 1–4 hours.

    • Ketones:[3] May require 12–24 hours. Monitor by LC-MS (look for M+H of product).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (approx. 5 mL per mmol). Stir vigorously for 15 minutes until gas evolution ceases.

Workup (Standard)
  • Extract the aqueous layer with DCM (3 x volumes).[5]

  • Wash combined organics with Brine .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Flash column chromatography.

    • Mobile Phase: DCM:MeOH (95:5) + 1% NH₄OH (essential to prevent streaking of the tertiary amine).

Protocol B: Sterically Hindered Ketones (Ti(OiPr)₄ / NaBH₃CN)

Applicability: Acetophenones, cyclic ketones, or when STAB fails to yield product. Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the iminium ion.

Procedure
  • Complexation: In a dry flask under Ar, mix Amine (1.0 equiv) and Ketone (1.2 equiv) neat (no solvent) or in minimal dry THF.

  • Lewis Acid: Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Note: The mixture will become viscous. Stir at RT for 1 hour (or 50°C for very hindered substrates).

  • Dilution: Dilute with anhydrous Ethanol or Methanol (approx 0.5 M).

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv).

    • Safety: NaBH₃CN is toxic.[1][2] Handle in a fume hood.

  • Stir: React for 16 hours at RT.

  • Quench: Add 1 mL of water to hydrolyze the titanium complex. A white precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc, filter through a Celite pad to remove TiO₂.

  • Workup: Wash filtrate with NaHCO₃ and Brine. Dry and concentrate.

Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table
VariableRecommendationNotes
Solvent DCE (Preferred)Fastest rates with STAB.
THFGood alternative; slower reaction rates.
MethanolIncompatible with STAB (rapid decomposition). Use with NaBH₃CN.
Stoichiometry 1.0 : 1.1 (Amine:Carbonyl)Slight excess of carbonyl ensures complete amine consumption.
pH Control pH 5–6Ideal for iminium formation. AcOH provides this buffer.
Water Anhydrous requiredWater hydrolyzes the iminium ion back to the ketone.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Steric hindrance at C2 of pyrrolidine prevents iminium formation.Switch to Protocol B (Ti(OiPr)₄). Heat imine formation step to 50°C.
Aldehyde Reduction (Alcohol byproduct) Reducing agent is too strong or added too early.Ensure 30 min stir before adding STAB. Use STAB, not NaBH₄.
Low Yield (Water soluble product) Product is a polar tertiary amine remaining in aqueous layer.Polar Workup: Saturate aqueous layer with NaCl. Extract with CHCl₃/iPrOH (3:1). Or use SCX-2 solid phase extraction cartridge.
Racemization High temperature or basic conditions.Keep reaction at RT. Avoid strong bases (NaH, LDA).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Tripathy, P. B., et al. "Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline." Organic Process Research & Development, 2023. Link[6]

  • Sigma-Aldrich. "Reductive Amination Application Note." Synple Chem / Merck. Link

Sources

Application

Application Note: Asymmetric Synthesis of Chiral Hydrazones using Methoxymethylpyrrolidine (SAMP/RAMP)

Executive Summary This guide details the protocol for utilizing (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP) as chiral auxiliaries in the asymmetric

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP) as chiral auxiliaries in the asymmetric ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-alkylation of aldehydes and ketones. The "Enders' Hydrazone Methodology" remains a gold standard in drug development for generating carbon-carbon bonds with high enantiomeric excess (ee > 90%) and diastereomeric excess (de > 96%).

This document moves beyond basic textbook descriptions, focusing on the critical process parameters (CPPs) required to maintain stereochemical integrity during scale-up, specifically addressing the stability of the azaenolate intermediate and the "racemization-free" cleavage of the auxiliary.

Mechanistic Insight: The Chelated Azaenolate

The stereocontrol of this reaction is not governed by simple steric blocking, but by a rigid, cyclic transition state. Understanding this is crucial for troubleshooting low ee values.

The Lithium Chelation Model

Upon deprotonation with Lithium Diisopropylamide (LDA), the hydrazone forms a lithium azaenolate . The lithium cation is internally coordinated by the methoxy oxygen of the pyrrolidine side chain. This chelation locks the molecule into a rigid conformation (typically Z-configuration across the C-N bond), forcing the electrophile to attack from the face opposite the sterically demanding pyrrolidine ring.

Key Mechanistic Drivers:

  • Kinetic Control: The deprotonation must occur at -78°C to prevent thermodynamic equilibration to the racemate.

  • Solvent Effects: Non-coordinating solvents (THF) are required to allow the internal methoxy group to coordinate the lithium. Strongly coordinating solvents (e.g., HMPA) can disrupt this chelation and lower ee.

Visualization of Stereocontrol

The following diagram illustrates the transition state and the logical flow of the synthesis.

EndersMechanism cluster_TS Transition State (Critical Control Point) Start Prochiral Ketone (Substrate) Hydrazone Chiral Hydrazone (Stable Intermediate) Start->Hydrazone Condensation (-H2O) SAMP SAMP Auxiliary (Chiral Reagent) SAMP->Hydrazone Azaenolate Lithium Azaenolate (Rigid Chelation) Hydrazone->Azaenolate LDA, THF -78°C Attack Electrophilic Attack (Face Selective) Azaenolate->Attack Internal Li-O Coordination Product_Hydrazone Alkylated Hydrazone (New Chiral Center) Attack->Product_Hydrazone R-X Addition Cleavage Auxiliary Cleavage (Oxalic Acid/Ozone) Product_Hydrazone->Cleavage Cleavage->SAMP Recycle Auxiliary Final_Product Chiral α-Alkylated Ketone (ee > 90%) Cleavage->Final_Product Hydrolysis

Figure 1: Workflow and Transition State Logic of the SAMP/RAMP Hydrazone Alkylation.

Materials and Reagents

Purity of the chiral auxiliary is the primary determinant of final product optical purity.

ReagentSpecificationCritical Quality Attribute
SAMP (S)-1-amino-2-(methoxymethyl)pyrrolidineOptical Rotation:

(neat). Must be distilled before use.
RAMP (R)-1-amino-2-(methoxymethyl)pyrrolidineOptical Rotation:

(neat).
LDA Lithium DiisopropylamideFreshly prepared from

and

-BuLi. Commercial solutions often contain hydroxides that degrade yield.
THF TetrahydrofuranAnhydrous, inhibitor-free. Water content < 50 ppm.
Alkyl Halide R-X (Iodides preferred)Freshly purified. Alkyl iodides are more reactive than bromides at -78°C.

Detailed Experimental Protocol

Phase 1: Formation of the Chiral Hydrazone

This step attaches the auxiliary.[1] Complete conversion is essential to avoid purifying the unstable hydrazone later.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using benzene/toluene) or a drying tube (if using molecular sieves).

  • Mixing: Add 1.0 equivalent of the ketone/aldehyde and 1.05 equivalents of SAMP (or RAMP) to the solvent (Cyclohexane or Benzene).

    • Note: For volatile ketones, use bulk conditions (no solvent) and heat to 60°C.

  • Reaction: Reflux until water evolution ceases (typically 4–12 hours).

    • Validation: Monitor by TLC (SiO2, Ether/Hexane). The hydrazone is usually less polar than the starting amine.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2]

  • Purification: Distill the crude oil under high vacuum (0.1–0.5 mmHg).

    • Checkpoint: Obtain

      
      H NMR. The methoxy signal (
      
      
      
      ppm) and the N-CH
      
      
      protons are diagnostic.
Phase 2: Metallation and Asymmetric Alkylation

Safety: This step involves pyrophoric reagents (


-BuLi) and cryogenic conditions.
  • LDA Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

    • Cool to 0°C. Dropwise add

      
      -BuLi (1.1 eq). Stir for 15 min.
      
  • Azaenolate Formation:

    • Cool the LDA solution to -78°C .

    • Add the SAMP-hydrazone (from Phase 1, dissolved in minimal THF) dropwise over 20 minutes.

    • Mechanism:[2][3][4][5][6] The solution often turns bright yellow or orange, indicating the azaenolate anion.

    • Stir at -78°C for 1–2 hours to ensure complete deprotonation and chelation.

  • Alkylation:

    • Add the electrophile (Alkyl Iodide, 1.1–1.2 eq) dropwise.

    • Critical Step: Allow the mixture to warm slowly to room temperature overnight (or maintain at -78°C if the electrophile is highly reactive, like MeI or Allyl Bromide).

    • Why? Warming allows the reaction to overcome the activation energy, but the stereochemistry is determined at the initial attack.

  • Quench: Pour into saturated aqueous NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Cl. Extract with Diethyl Ether (
    
    
    
    ).[7] Dry over MgSO
    
    
    and concentrate.
Phase 3: Cleavage of the Auxiliary

Recovering the ketone without racemizing the newly formed chiral center is the most delicate step.

Method A: Oxidative Cleavage (Ozonolysis)

Best for: Stable ketones, rapid throughput.

  • Dissolve alkylated hydrazone in CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Cl
    
    
    
    . Cool to -78°C.[7][8]
  • Bubble O

    
     until the solution turns blue (excess ozone).
    
  • Purge with Argon to remove excess O

    
    .
    
  • Allow to warm to RT. The SAMP-nitroso derivative is formed (cannot be recycled to SAMP easily).

  • Concentrate and purify the chiral ketone by flash chromatography.

Method B: Hydrolytic Cleavage (Oxalic Acid)

Best for: Acid-sensitive substrates and Auxiliary Recycling .

  • Dissolve the hydrazone in a biphasic mixture of Pentane and saturated aqueous Oxalic Acid.

  • Stir vigorously at Room Temperature for 12–24 hours.

  • Separation:

    • Organic Layer: Contains the chiral ketone.[5][9][10]

    • Aqueous Layer: Contains the SAMP-oxalate salt.

  • Recycling: Basify the aqueous layer with NaOH and extract with ether to recover SAMP (Distill to repurpose).

Data Analysis & Quality Control

Calculating Enantiomeric Excess (ee)

Do not rely solely on optical rotation, as minor impurities can skew results.

  • Chiral HPLC: Use columns such as Chiralcel OD-H or AD-H. Compare against a racemic standard prepared using an achiral base (e.g., LDA with dimethylhydrazone).

  • NMR Shift Reagents: Use Eu(hfc)

    
     with the final ketone.
    
  • Diastereomeric Ratio (dr): Measure the dr of the alkylated hydrazone before cleavage using

    
    C NMR. This often correlates directly with the final ee.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or wet THF.Titrate

-BuLi before use. Ensure THF is distilled from Na/Benzophenone.
Low ee (<80%) Temperature spike during alkylation.Maintain -78°C strictly during electrophile addition. Ensure slow addition.
Racemization Harsh cleavage conditions.[5]Switch from acidic hydrolysis (HCl) to Oxalic Acid (Method B).
No Reaction Steric bulk of electrophile.Use alkyl iodides instead of bromides/chlorides. Add HMPA (caution: toxicity) only if absolutely necessary, as it may lower ee.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of

    
    -substituted ketones by metallation and alkylation of chiral hydrazones.[3] Angewandte Chemie International Edition in English, 15(9), 549-551. Link
    
  • Enders, D., et al. (1987). Asymmetric synthesis using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 183. Link

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis.[1][2][3][6][9][11][12] Tetrahedron, 58(12), 2253-2329. Link

  • Lázár, L., & Fülöp, F. (2003). Recent developments in the SAMP/RAMP-hydrazone methodology. European Journal of Organic Chemistry, 2003(16), 3025-3042. Link

  • Wullgold, A., et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones.[6] The Journal of Organic Chemistry, 78(20), 10534–10540. Link

Sources

Method

Application Note: High-Fidelity Asymmetric Michael Additions using Prolinol Methyl Ether Catalysts

Topic: Use of Prolinol Methyl Ether in Organocatalytic Michael Additions Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract The asymmetric...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of Prolinol Methyl Ether in Organocatalytic Michael Additions Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The asymmetric Michael addition is a cornerstone transformation in the synthesis of chiral pharmaceutical intermediates. While L-proline was the progenitor of organocatalysis, its solubility and reactivity limitations led to the development of "privileged" pyrrolidine scaffolds. Among these, Prolinol Methyl Ethers —specifically (S)-2-(methoxymethyl)pyrrolidine (SMP) and its sterically demanding derivative Diphenylprolinol Methyl Ether (DPME) —have emerged as robust catalysts for the conjugate addition of aldehydes to electron-deficient olefins. This guide details the mechanistic underpinnings, scope, and optimized protocols for utilizing these catalysts to generate high-value chiral synthons with exceptional enantiomeric excess (ee).

Introduction & Catalyst Selection

In drug discovery, the ability to install stereocenters with high predictability is paramount. Prolinol methyl ethers operate via enamine catalysis , a mode of activation that raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the nucleophile (aldehyde/ketone), facilitating attack on the electrophile (Michael acceptor).

The Two Classes of Prolinol Methyl Ethers

Researchers must distinguish between the two primary variants of this catalyst class:

  • Simple Prolinol Methyl Ether (SMP):

    • Structure: (S)-2-(methoxymethyl)pyrrolidine.[1][2]

    • Utility: The fundamental scaffold. Effective for less sterically demanding substrates and often used as a precursor for hydrazone (SAMP/RAMP) synthesis. In direct Michael additions, it typically requires lower temperatures or specific additives to achieve high stereocontrol.

    • CAS: 63126-47-6

  • Diphenylprolinol Methyl Ether (DPME) – The "Gellman Catalyst":

    • Structure: (S)-2-(methoxymethyl)-1,1-diphenylpyrrolidine.

    • Utility: A high-performance catalyst designed to maximize steric shielding. The bulky diphenyl group effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the open face. This catalyst is superior for reactions involving

      
      -unsaturated ketones (enones) and is the focus of high-ee protocols.
      
    • Key Reference: Chi, Y.; Gellman, S. H.[3] Org.[2][3][4] Lett.2005 , 7, 4253.[3]

Mechanistic Insight: The Enamine Cycle

Understanding the catalytic cycle is critical for troubleshooting low yields or poor selectivity.

  • Condensation: The secondary amine of the catalyst condenses with the carbonyl substrate (aldehyde) to form an iminium ion , releasing water.

  • Enamine Formation: Deprotonation at the

    
    -position generates the nucleophilic enamine . The bulky group (methoxymethyl or diphenylmethyl) dictates the 
    
    
    
    geometry and sterically shields one face of the double bond (Seebach/Hayashi model).
  • Michael Addition: The enamine attacks the Michael acceptor (e.g., nitroolefin, enone) in a 1,4-addition. This is the stereodefining step.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed by water (present in the solvent or released in step 1), releasing the chiral product and regenerating the active catalyst.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle for the Michael addition of an aldehyde to an enone using Diphenylprolinol Methyl Ether (DPME).

Enamine_Catalytic_Cycle cluster_shielding Stereocontrol Mechanism Catalyst Catalyst (DPME) (Secondary Amine) Iminium Iminium Ion Intermediate Catalyst->Iminium Condensation Aldehyde Substrate (Aldehyde) Aldehyde->Iminium Enamine Enamine (Nucleophilic Species) Iminium->Enamine -H+ (Tautomerization) Adduct_Iminium Product Iminium Intermediate Enamine->Adduct_Iminium + Michael Acceptor (Stereodefining Step) MichaelAcceptor Michael Acceptor (e.g., Enone) MichaelAcceptor->Adduct_Iminium Adduct_Iminium->Catalyst Regeneration Product Chiral Michael Adduct (Gamma-Nitroaldehyde/Ketoaldehyde) Adduct_Iminium->Product Hydrolysis Water H2O Shielding Bulky Diphenyl Group Blocks Re-face Shielding->Enamine

Caption: Enamine catalytic cycle showing the activation of the aldehyde and steric shielding by the DPME catalyst.

Experimental Protocols

Protocol A: High-Fidelity Michael Addition to Enones

Application: Synthesis of


-keto aldehydes (precursors to cyclohexenones and complex natural products).
Catalyst:  (S)-Diphenylprolinol Methyl Ether (DPME).
Reference:  Chi, Y.; Gellman, S. H.[3] Org.[2][3][4] Lett.2005 , 7, 4253.[3]

Materials:

  • Aldehyde (1.0 mmol)

  • Enone (e.g., Methyl Vinyl Ketone or Chalcone derivative) (1.1 - 1.5 mmol)

  • Catalyst: (S)-Diphenylprolinol Methyl Ether (10-20 mol%)

  • Co-catalyst: 2,4-Dinitrophenol (DNP) or Benzoic Acid (10-20 mol%) (Optional but recommended for reaction rate)

  • Solvent: Toluene or CHCl

    
     (Reagent Grade)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon/nitrogen atmosphere.

  • Charging: Add the catalyst (0.1 mmol, 10 mol%) and the acidic co-catalyst (0.1 mmol, 10 mol%) to the flask.

  • Solvation: Add the solvent (Toluene, 2.0 mL) and stir at room temperature (23 °C) for 5 minutes to ensure homogeneity.

  • Substrate Addition: Add the aldehyde (1.0 mmol) followed by the enone (1.2 mmol).

    • Note: If the enone is a solid, dissolve it in a minimum amount of solvent before addition.

  • Reaction: Stir the mixture at room temperature. Monitor consumption of the aldehyde by TLC (typically 12–48 hours).

    • Checkpoint: The formation of the product is often indicated by a new spot with lower R

      
       than the aldehyde.
      
  • Quenching: Upon completion, quench the reaction by adding water (2 mL) and saturated NH

    
    Cl solution (2 mL).
    
  • Workup: Extract the aqueous layer with Et

    
    O or DCM (
    
    
    
    mL). Combine organic layers, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography on silica gel. (Note: Aldehyde products can be unstable; rapid purification is advised).

Expected Results:

  • Yield: 70–95%

  • Enantiomeric Excess (ee): 90–99%

Protocol B: Addition to Nitroolefins (Standard SMP Protocol)

Application: Synthesis of


-nitro aldehydes (precursors to GABA analogs).
Catalyst:  (S)-2-(methoxymethyl)pyrrolidine (SMP).[2]
Note:  While silyl ethers (Jorgensen-Hayashi) are often preferred here, the methyl ether is a viable, cost-effective alternative for less bulky substrates.

Step-by-Step Procedure:

  • Setup: Dissolve (S)-2-(methoxymethyl)pyrrolidine (20 mol%) in MeOH or DCM (1.0 M concentration relative to substrate).

  • Addition: Add the aldehyde (2.0 equiv) and nitroolefin (1.0 equiv).

  • Conditions: Stir at 0 °C to Room Temperature.

    • Optimization: If reaction is slow, add 10 mol% acetic acid.

  • Workup: Direct concentration and flash chromatography.

Data Summary & Optimization Guide

The following table summarizes the performance characteristics of Prolinol Methyl Ether (DPME) versus standard L-Proline in Michael additions.

FeatureL-ProlineProlinol Methyl Ether (DPME)
Solubility Poor in organic solvents (requires DMSO/DMF)Excellent in DCM, Toluene, THF
Mechanism Enamine (H-bonding directed)Enamine (Steric shielding directed)
Substrate Scope Best for ketones + nitroolefinsExcellent for aldehydes + enones
Typical ee 50–80% (variable)95–99% (highly consistent)
Catalyst Loading 20–30 mol%5–10 mol%
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion Poor enamine formationAdd 10-20 mol% acidic co-catalyst (Benzoic acid or 2,4-DNP) to accelerate the cycle.
Low ee Background reaction (uncatalyzed)Lower temperature to 0 °C or -10 °C. Ensure solvent is dry to prevent hydrolysis of enamine before addition.
Product Racemization Product instability

-nitro aldehydes are sensitive to base. Use neutral silica gel and avoid prolonged exposure to amine catalyst after reaction completion.

References

  • Chi, Y., & Gellman, S. H. (2005).[3] Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones.[3][5] Organic Letters, 7(19), 4253–4256. Link

  • Enders, D., & Seki, A. (2002). The First Asymmetric Organocatalytic Michael Additions of Aldehydes to Nitroalkenes. Synlett, 2002(1), 26–28. Link

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[6][7] Angewandte Chemie International Edition, 44(27), 4212–4215. Link

  • Pihko, P. M. (2006). Enamine Catalysis: A Powerful Strategy for the Generation of New Stereocenters. Angewandte Chemie International Edition, 45(33), 5405–5407. Link

Sources

Application

Application Note: Scalable Synthesis of (S)-2-(Methoxymethyl)pyrrolidine (SMP) Ligands

Executive Summary & Mechanistic Rationale (S)-2-(Methoxymethyl)pyrrolidine (often referred to as SMP or prolinol methyl ether) is a highly privileged chiral ligand and organocatalyst. It serves as the foundational chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(S)-2-(Methoxymethyl)pyrrolidine (often referred to as SMP or prolinol methyl ether) is a highly privileged chiral ligand and organocatalyst. It serves as the foundational chiral auxiliary for the Enders SAMP/RAMP hydrazone alkylation methodology, enabling highly enantioselective α-alkylations of aldehydes and ketones [1]. Furthermore, SMP and its derivatives are heavily utilized in asymmetric Michael additions and as chiral transfer reagents in the synthesis of complex active pharmaceutical ingredients (APIs) [2].

Causality in Route Selection: Historically, the synthesis of SMP relied on the N-formylation of L-proline, followed by esterification, reduction, and methylation [1]. While effective, that route requires five steps and the use of toxic methyl iodide at two different stages. The modern, scalable protocol detailed in this application note streamlines the process into four high-yielding steps. By utilizing an in situ generated borane complex (NaBH₄/I₂) for the direct reduction of the carboxylic acid, we prevent the racemization that frequently plagues harsher reduction methods. Subsequent N-Boc protection is mandatory prior to O-methylation; without it, the highly nucleophilic secondary amine would undergo irreversible N,O-dimethylation, forming a useless quaternary ammonium salt. The Boc group is specifically chosen over formyl or Cbz groups because it yields highly lipophilic intermediates that can be purified via simple aqueous extraction, bypassing the need for high-vacuum distillation until the final step.

Retrosynthetic Strategy & Process Workflow

The workflow below outlines the continuous progression from commercially available L-Proline to the final SMP ligand.

ProcessWorkflow Pro L-Proline (Starting Material) Prolinol L-Prolinol (Enantiopure Intermediate) Pro->Prolinol NaBH4, I2, THF (In situ Borane Reduction) BocProlinol N-Boc-L-Prolinol (N-Protected) Prolinol->BocProlinol Boc2O, Et3N, DCM (Chemoselective Protection) BocSMP N-Boc-(S)-2-(Methoxymethyl)pyrrolidine (O-Methylated) BocProlinol->BocSMP NaH, MeI, THF (Williamson Ether Synthesis) SMP (S)-2-(Methoxymethyl)pyrrolidine (Final SMP Ligand) BocSMP->SMP TFA, DCM (Acidic Deprotection)

Fig 1: Scalable 4-step synthetic workflow for (S)-2-(Methoxymethyl)pyrrolidine.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Visual cues (e.g., cessation of gas evolution) and in-process checks are embedded to ensure reaction completion before proceeding to the next phase.

Phase 1: Direct Reduction to L-Prolinol

Mechanistic Rationale: The reaction of NaBH₄ with I₂ in THF generates diborane (


) in situ. This electrophilic reducing agent coordinates seamlessly with the electron-rich carboxylic acid of L-proline, driving chemoselective reduction without affecting the stereocenter.
  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel. Purge the system with Argon.

  • Reagent Loading: Suspend L-Proline (50.0 g, 434 mmol) and NaBH₄ (41.0 g, 1.08 mol, 2.5 eq) in anhydrous THF (500 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Iodine Addition: Dissolve I₂ (55.0 g, 217 mmol, 0.5 eq) in anhydrous THF (200 mL). Add this solution dropwise over 2 hours. Self-Validation Check: Hydrogen gas evolution will occur. The reaction is proceeding correctly if the brown color of iodine dissipates upon contacting the suspension.

  • Reflux: Once addition is complete, heat the reaction to reflux (65 °C) for 16 hours.

  • Quench: Cool to 0 °C and cautiously add Methanol (150 mL) dropwise until bubbling ceases. Concentrate the mixture under reduced pressure, dissolve the white residue in 20% aqueous KOH (300 mL), and extract with Dichloromethane (DCM) (4 × 200 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield L-Prolinol as a pale yellow oil.

Phase 2: N-Boc Protection

Mechanistic Rationale: Shielding the secondary amine is critical. Di-tert-butyl dicarbonate (Boc₂O) reacts selectively with the amine in the presence of the primary alcohol, driven by the higher nucleophilicity of the nitrogen atom.

  • Setup: Dissolve the crude L-Prolinol (~41 g, 405 mmol) in DCM (400 mL). Add Triethylamine (Et₃N) (68 mL, 486 mmol, 1.2 eq). Cool to 0 °C.

  • Protection: Add Boc₂O (97.2 g, 445 mmol, 1.1 eq) in portions over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Self-Validation Check: TLC (Silica, 10% MeOH/DCM, Ninhydrin stain) should show complete consumption of the highly polar L-Prolinol spot.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 × 100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL). Dry over Na₂SO₄ and concentrate to afford N-Boc-L-Prolinol.

Phase 3: Williamson O-Methylation

Mechanistic Rationale: Sodium hydride (NaH) irreversibly deprotonates the primary alcohol to form a reactive alkoxide. Methyl iodide (MeI) then undergoes an S_N2 substitution. Strict temperature control is required to prevent the exothermic runaway of alkoxide formation.

  • Setup: Dissolve N-Boc-L-Prolinol (~78 g, 387 mmol) in anhydrous THF (600 mL) under Argon. Cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 23.2 g, 580 mmol, 1.5 eq) in small portions. Stir at 0 °C for 45 minutes until

    
     evolution stops.
    
  • Alkylation: Add Methyl Iodide (36.1 mL, 580 mmol, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with ice water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-(S)-2-(methoxymethyl)pyrrolidine.

Phase 4: Acidic Deprotection & Isolation

Mechanistic Rationale: Trifluoroacetic acid (TFA) protonates the Boc carbamate, triggering a fragmentation that releases CO₂ and isobutylene gas. The resulting TFA salt must be neutralized and distilled to obtain the catalytically active free base.

  • Deprotection: Dissolve the crude methylated intermediate in DCM (300 mL). Cool to 0 °C and add TFA (150 mL). Stir at room temperature for 3 hours. Self-Validation Check: Gas evolution indicates active deprotection.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Cool the residue to 0 °C and slowly add 2M NaOH until the pH reaches >12.

  • Extraction & Distillation: Extract the free amine with DCM (4 × 150 mL). Dry over K₂CO₃ (do not use Na₂SO₄ for free amines to avoid trapping). Concentrate and purify via fractional vacuum distillation to yield pure (S)-2-(Methoxymethyl)pyrrolidine.

Quality Control & Quantitative Data

To ensure the integrity of the SMP ligand for downstream asymmetric catalysis, the final product must meet the following analytical specifications [3]:

Quality ParameterExpected SpecificationAnalytical Methodology
Overall Process Yield 65% – 72% (over 4 steps)Gravimetric Analysis
Enantiomeric Excess (ee) > 99.0%Chiral GC / HPLC
Boiling Point 61 – 62 °C at 15 mmHgFractional Distillation
Chemical Purity > 98.5%GC-FID / ¹H-NMR
Moisture Content < 0.1%Karl Fischer Titration

Expert Note: Distillation of the chiral amine prior to use is highly recommended. Moisture and inorganic salts in the crude material can severely depress yields and stereocontrol in downstream organometallic reactions [2].

Downstream Application: Safe Synthesis of SAMP

One of the primary applications of SMP is its conversion into the chiral auxiliary SAMP ((S)-1-amino-2-methoxymethylpyrrolidine). Historically, this was achieved via an N-nitrosamine intermediate. Because N-nitrosamines are highly carcinogenic, Enders and colleagues developed a self-validating, safe alternative utilizing a Hofmann degradation [1].

SAMPSynthesis SMP (S)-2-(Methoxymethyl)pyrrolidine (SMP) Urea N-Carbamoyl Intermediate (Non-Toxic) SMP->Urea KCNO, HCl pH 3.0 (Aqueous) SAMP SAMP Auxiliary (Chiral Hydrazine) Urea->SAMP KOH, NaOCl Hofmann Degradation

Fig 2: Safe, nitrosamine-free conversion of SMP to the SAMP auxiliary via Hofmann degradation.

In this downstream protocol, SMP is reacted with potassium cyanate at a strictly controlled pH of 3.0 to form a benign urea intermediate. Subsequent treatment with sodium hypochlorite (NaOCl) and KOH induces a Hofmann rearrangement, cleanly yielding the SAMP hydrazine without generating toxic byproducts [1].

References

  • Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-Heptanone. Organic Syntheses, 65, 183. URL:[Link]

  • Guzmán, B., Hall, S. S., & Saucy, G. (2023). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development. URL:[Link]

  • Enders, D., Dhulut, S., Steinbusch, D., & Herrbach, A. (2007). Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology. Chemistry - A European Journal, 13(14), 3942-3949. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantioselectivity with (S)-2-(Methoxymethyl)pyrrolidine (SMP)

Introduction: The Chiral Scaffold Welcome to the Technical Support Center. You are likely here because you are utilizing (S)-2-(methoxymethyl)pyrrolidine (SMP) —a privileged chiral scaffold—and are not achieving the enan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chiral Scaffold

Welcome to the Technical Support Center. You are likely here because you are utilizing (S)-2-(methoxymethyl)pyrrolidine (SMP) —a privileged chiral scaffold—and are not achieving the enantiomeric excess (ee) reported in the literature (>95%).

SMP is distinct from its hydrazine derivative (SAMP). While SAMP is famous for hydrazone alkylations, SMP (the secondary amine) is primarily deployed as:

  • A Chiral Ligand: Specifically in the enantioselective addition of organozinc reagents to aldehydes.

  • A Chiral Base Precursor: For generating chiral lithium amides used in enantioselective deprotonations (e.g., epoxide rearrangement).

This guide focuses on troubleshooting these two specific workflows where SMP is the critical stereocontrolling element.

Module 1: SMP as a Ligand in Organozinc Additions

Context: You are reacting an aldehyde with diethylzinc (


) using SMP (or an N-substituted derivative) to form a chiral secondary alcohol.
Target ee:  >90-98%
The Mechanism: Why it Fails

High ee depends on the formation of a specific bimetallic transition state (typically a 5/4-membered fused chelate) that accelerates the reaction of the alkyl group faster than the background racemic reaction. If your ee is low, the "racemic background" is outcompeting the "chiral catalyzed" pathway.

Troubleshooting Guide: Low ee in Alkylation
Symptom Root Cause Analysis Corrective Action
ee < 10% (Racemic) Background Reaction Dominance. The uncatalyzed reaction between

and the aldehyde is faster than the SMP-catalyzed pathway.
Temperature Drop: Lower to 0°C or -20°C. Ligand Loading: Increase SMP loading from 2 mol% to 5-10 mol%. Order of Addition: Premix SMP and

for 15 mins before adding the aldehyde to ensure catalyst formation.
ee ~60-80% (Stalled) Non-Linear Effects (Aggregation). SMP-Zinc complexes can form hetero-aggregates (dimers/trimers) that are less selective than the monomeric species.Change Solvent: Switch from non-polar (Hexane/Toluene) to slightly coordinating solvents (THF) or add additives (see below). Check Purity: Ensure SMP is >99% chemically pure; impurities can nucleate non-selective aggregates.
Inconsistent ee Moisture Contamination. Water reacts with

to form Zinc hydroxides, which are active but non-selective Lewis acids.
Drying Protocol: Distill SMP from

. Ensure aldehyde is freshly distilled (remove carboxylic acid impurities).
Slow Conversion Product Inhibition. The resulting zinc alkoxide product aggregates with the catalyst, poisoning it.Additive: Add Ti(OiPr)4 (Titanium Tetraisopropoxide). This creates a heterobimetallic system often more active than Zn alone.
Visualizing the Problem: The Competition

The following diagram illustrates the competition between the desired chiral pathway and the parasitic racemic pathway.

G cluster_racemic Parasitic Pathway (Low ee) cluster_chiral Desired Pathway (High ee) Start Aldehyde + Et2Zn RacemicTS Uncatalyzed Transition State (High Temp / Aggregates) Start->RacemicTS  Fast if T > 25°C   ChiralTS SMP-Zn Chelate (Monomeric) Start->ChiralTS  Requires Pre-mixing   RacemicProd Racemic Alcohol RacemicTS->RacemicProd SMP SMP Ligand SMP->ChiralTS ChiralProd Enantioenriched Alcohol ChiralTS->ChiralProd

Figure 1: The kinetic competition. To maximize ee, the Green pathway must be kinetically accelerated (via catalyst purity/structure) while the Red pathway is suppressed (via temperature).

Module 2: SMP as a Chiral Lithium Amide Precursor

Context: You are treating SMP with n-BuLi to generate a chiral base, then using it to deprotonate a ketone or epoxide enantioselectively. Target ee: >80% (Highly substrate dependent)

FAQ: Why is my deprotonation non-selective?

Q1: I used exactly 1.0 equivalent of base, but the yield is low and ee is poor.

  • Answer: Lithium amides often form stable aggregates with the lithiated product.

  • Fix: Use an excess of base (1.5 - 2.0 equiv) . Alternatively, add LiCl (0.5 equiv) to break up aggregates. The presence of LiCl changes the aggregation state of the lithium amide from a stable dimer to a more reactive monomer/mixed aggregate.

Q2: The reaction works on 50mg but fails on 5g.

  • Answer: This is a classic heat transfer issue. The deprotonation is exothermic. If the internal temperature spikes even to -60°C (from -78°C) during addition, selectivity is lost.

  • Fix: Use a cryocooler or ensure extremely slow addition rates with internal temperature monitoring.

Q3: Does the solvent matter?

  • Answer: Yes. THF is standard, but the polarity affects the "tightness" of the Lithium-Nitrogen bond.

  • Table: Solvent Effects on Chiral Deprotonation

SolventCoordination CapabilityEffect on eeRecommendation
THF HighGood. Solvates Li+, making the amide more basic but potentially less ordered.Standard starting point.
Ether (

)
ModerateOften Higher ee. Tighter ion pairing leads to a more rigid transition state.Use if THF fails.
Toluene LowVariable. Often requires amine additives (TMEDA) to work at all.Advanced optimization only.

Module 3: Purity & Handling Protocols

The "Yellow Liquid" Warning: Commercial SMP is often supplied as a colorless to pale yellow liquid. If your bottle has turned dark orange or brown , it has oxidized. Oxidized amines act as achiral ligands or radical initiators, destroying ee.

Protocol: Purification of SMP

Do not skip this step for high-value asymmetric steps.

  • Check: Run a GC or NMR. If purity is <98%, purify.

  • Dry: Stir over powdered

    
     (Calcium Hydride) overnight.
    
  • Distill: Perform a fractional distillation at reduced pressure.

    • Boiling Point: ~60°C at 15 mmHg (approximate).

  • Store: Store under Argon/Nitrogen in a Schlenk flask or sealed ampoule. Do not store in plastic syringes (leaching plasticizers ruin catalysis).

Protocol: Optical Rotation Check

Always verify the optical rotation of a new batch.

  • Standard:

    
     (c=1, Ethanol) for the (S)-enantiomer.
    
  • Note: If your rotation is significantly lower (e.g., -10°), your catalyst is partially racemic. No amount of optimization will fix this.

References

  • Enantioselective Addition of Organozinc: Soai, K., et al. "Enantioselective addition of diethylzinc to aldehydes using (S)-2-(methoxymethyl)pyrrolidine as chiral ligand." Journal of the Chemical Society, Chemical Communications, 1984.

  • Chiral Lithium Amides: Asami, M. "Asymmetric transformation of epoxides mediated by chiral lithium amides." Bulletin of the Chemical Society of Japan, 1990.

  • General Review of Pyrrolidine Ligands: "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts." PMC, 2020.

  • Purification Data: "Safety Data Sheet & Physical Properties: (S)-2-(Methoxymethyl)pyrrolidine." TCI Chemicals.

Optimization

Troubleshooting low yields in SMP-mediated asymmetric synthesis

Welcome to the SMP-Mediated Asymmetric Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you systematically diagnose and resolve low yields and poor enantiomeri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SMP-Mediated Asymmetric Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you systematically diagnose and resolve low yields and poor enantiomeric/diastereomeric excesses (ee/de) when utilizing the SAMP/RAMP hydrazone methodology pioneered by Dieter Enders[1].

Success in SMP-mediated synthesis (using (S)- or (R)-1-amino-2-methoxymethylpyrrolidine) relies on absolute control over transition-state conformations and chemoselective auxiliary cleavage. This guide bypasses generic advice to focus on the exact physicochemical causality behind reaction failures.

I. Diagnostic Workflow

Before altering your reagents, isolate the failure point using the logical progression below.

SMP_Troubleshooting Start Yield / ee% Drop Detected Step1 1. Hydrazone Condensation Check: Steric Hindrance? Start->Step1 Step2 2. Metalation (Azaenolate) Check: Base Strength (LDA vs tBuLi)? Step1->Step2 If Conversion > 95% Step3 3. Electrophilic Trapping Check: Chelation Loss (Temp > -78°C)? Step2->Step3 If Azaenolate Formed Step4 4. Auxiliary Cleavage Check: Epimerization / Over-oxidation? Step3->Step4 If Alkylation Complete

Diagnostic workflow for isolating failure points in SMP-mediated asymmetric synthesis.

II. Common Failure Points & Causality Analysis

Poor Metalation (Incomplete Azaenolate Formation)

The Symptom: Low yield of the alkylated product, with high recovery of the unreacted hydrazone. The Causality: While Lithium Diisopropylamide (LDA) is the standard base for deprotonating flexible acyclic ketones[1], it often fails with sterically hindered or highly strained cyclic systems (e.g., oxetan-3-ones). In these rigid systems, LDA may only achieve ~59% metalation due to kinetic barriers[2]. The Solution: Switch to stronger alkyllithium bases. Utilizing


-BuLi or 

-BuLi at -78 °C effectively drives the deprotonation to completion (>90% incorporation)[2].
Loss of Stereoselectivity (Low ee% / de%)

The Symptom: The alkylation yield is acceptable, but the product is nearly racemic or has a poor diastereomeric ratio. The Causality: High stereoselectivity in Enders' alkylation strictly requires the azaenolate to adopt a rigid


 conformation[1]. This rigidity is maintained by the crucial chelation of the lithium cation with the methoxy group of the pyrrolidine ring, which physically blocks the Re face and forces the electrophile to attack from the less hindered Si face[2]. If the reaction temperature rises above -78 °C prematurely, or if strongly coordinating additives (like HMPA) competitively bind lithium, this chelation network collapses.
Product Destruction During Auxiliary Cleavage

The Symptom: Excellent alkylation yields, but the final chiral ketone is destroyed, epimerized, or contaminated with side products. The Causality: The classic cleavage method—ozonolysis at -78 °C—is highly efficient but completely intolerant to oxidizable functional groups (like alkenes or alkynes)[3]. Conversely, the "salt method" (MeI followed by HCl) utilizes harsh acidic conditions that readily cause epimerization at the newly formed


-chiral center[3].

III. Quantitative Data: Auxiliary Cleavage Selection Matrix

To prevent yield loss during the final deprotection step, select your cleavage method based on the substrate's functional group tolerance.

Cleavage MethodReagents & ConditionsTypical Yieldee% RetentionAuxiliary RecoveryPrimary Use Case & Limitations
Ozonolysis O

, CH

Cl

, -78 °C
75–95%>95%NoStandard method; fast but destroys alkenes/alkynes[3].
Oxalic Acid Sat. aq. oxalic acid, Et

O, RT
56–99%90–99%Yes (~85%) Mild, racemization-free; allows recycling of SAMP/RAMP[4].
Peroxyselenous Acid SeO

, 30% H

O

, pH 7 buffer
68–96%>95%NoExcellent for sensitive aldol adducts prone to epimerization[5].
Salt Method MeI (60 °C), then HCl/pentane60–85%VariableNoOutdated; high risk of epimerization under harsh acidic conditions[3].

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Metalation and Alkylation (High-Hindrance Substrates)

This protocol utilizes


-BuLi to overcome the kinetic barriers of hindered substrates[2],[5].
  • Preparation: Dissolve the SAMP hydrazone (0.26 mmol, 1.0 equiv) in anhydrous THF (2 mL) under a strict argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Metalation: Add

    
    -BuLi (1.6 M in pentane, 1.5 equiv) dropwise. Stir at -78 °C for exactly 2 hours to ensure the complete thermodynamic formation of the chelated 
    
    
    
    azaenolate[1],[5].
    • Self-Validation Check: Withdraw a 50

      
      L aliquot and quench with CD
      
      
      
      OD. Analyze via mass spectrometry; >90% deuterium incorporation confirms successful metalation[2].
  • Electrophile Trapping: Cool the mixture further to -100 °C (liquid nitrogen/ethanol bath). Add the electrophile (e.g., alkyl halide, 2.0 equiv) dropwise via syringe[5].

  • Propagation: Stir at -100 °C for 30 minutes, then allow the reaction to warm to -78 °C and stir for an additional 2 hours[5].

  • Quench: Quench rapidly with saturated aqueous NH

    
    Cl (3 mL) at -78 °C, warm to room temperature, and extract with diethyl ether[5].
    
Protocol B: Racemization-Free Cleavage & Auxiliary Recovery

This biphasic protocol protects acid-sensitive


-stereocenters and allows for the economical recovery of the expensive chiral auxiliary[4].
  • Hydrolysis: Suspend the alkylated SAMP hydrazone (0.24 mmol) in a vigorously stirring biphasic mixture of saturated aqueous oxalic acid (2 mL) and diethyl ether (3 mL) at room temperature[2].

  • Monitoring: Stir for 2 to 96 hours. Self-Validation Check: Monitor strictly by TLC until the complete disappearance of the UV-active hydrazone spot[2].

  • Phase Separation: Dilute with diethyl ether (20 mL). Separate the layers. Wash the organic layer with brine, dry over MgSO

    
    , and concentrate under reduced pressure to isolate the pure chiral ketone[2].
    
  • Auxiliary Recovery: Take the reserved aqueous layer, basify it carefully with NaOH, and extract with dichloromethane to recover the intact SAMP auxiliary in ~85% yield[4].

V. Frequently Asked Questions (FAQ)

Q: I am trying to synthesize a primary amine using SAMP. How do I cleave the N-N bond without destroying the molecule? A: Do not use oxidative cleavage (O


 or SeO

) for this. To synthesize

-branched primary amines, you must perform a reductive N-N bond cleavage. The standard, highly effective reagent for this is Raney Nickel under a hydrogen atmosphere, which yields the corresponding

-amino acids or primary amines in good yields with excellent enantioselectivities (ee = 90–98%)[6].

Q: My hydrazone condensation is stalling at 50% conversion. Should I add an acid catalyst? A: While catalytic TsOH in refluxing cyclohexane is common[5], highly hindered ketones will still stall. Instead, remove the solvent entirely. Treat the SAMP auxiliary with an excess of the ketone (acting as its own solvent) and heat to 55 °C neat. This drives the equilibrium forward and often results in quantitative yields[2].

Q: Can I use the SAMP/RAMP methodology to introduce heteroatoms instead of carbon electrophiles? A: Yes. The azaenolate can be trapped by hetero-electrophiles. For example, treating the metalated SAMP hydrazone with


-fluorobenzenesulfonimide (NFSI) yields 

-fluoroketones, and trapping with chlorodiphenylphosphine-borane adducts yields

-phosphino ketones with excellent diastereoselectivity[6].

VI. References

  • Stoichiometric Asymmetric Synthesis - Wiley-VCH. wiley-vch.de. 7

  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry - ACS Publications. 8

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. 1

  • Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method. MIT. 3

  • An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. PMC - NIH. 5

  • Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. 4

Sources

Troubleshooting

Technical Support Center: Preserving Enantiopurity of 2-(Methoxymethyl)pyrrolidine (SMP)

Executive Summary & Core Directive The Problem: 2-(Methoxymethyl)pyrrolidine (SMP) is a robust organocatalyst, but its recovery often results in a loss of enantiomeric excess (ee). This is rarely due to the inherent inst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Problem: 2-(Methoxymethyl)pyrrolidine (SMP) is a robust organocatalyst, but its recovery often results in a loss of enantiomeric excess (ee). This is rarely due to the inherent instability of the free amine but rather the incomplete hydrolysis of catalytic intermediates (enamines/iminiums) and thermal stress during distillation .

The Solution: Recovery must be treated as a chemical reaction, not just a physical separation. You must force the equilibrium from the catalytic intermediate back to the free amine before applying heat.

Core Directive: Never distill the organic phase until you have chemically verified the hydrolysis of the enamine intermediate.

The Chemistry of Failure: Why Racemization Occurs

To prevent failure, you must understand the mechanism. In organocatalytic cycles (e.g., Michael additions, aldol reactions), SMP exists in equilibrium between the free amine and the enamine/iminium ion .

  • The Enamine Trap: The enamine intermediate has a lower barrier to racemization than the free amine due to the sp2 character of the adjacent carbons and tautomerization potential.

  • Thermal Degradation: If you attempt to recover SMP while it is still bound to the substrate (as an enamine), the high heat required for distillation will trigger retro-Michael or elimination pathways, scrambling the stereocenter.

  • Radical Scavenging: While less common in standard workups, the presence of radical initiators (or peroxides in ether solvents) can induce racemization via hydrogen abstraction at the

    
    -carbon [1].
    
Visualization: The Danger Zone

The following diagram illustrates where the risk lies. You must exit the "Catalytic Cycle" completely before entering the "Recovery Phase."

SMP_Recovery_Risk cluster_0 Catalytic Cycle SMP Free SMP Catalyst (Safe) Enamine Enamine Intermediate (High Risk Zone) SMP->Enamine + Substrate Product Reaction Product Enamine->Product Hydrolysis Racemate Racemized SMP (Loss of Value) Enamine->Racemate Heat/Distillation (Premature) Product->SMP Recovery

Figure 1: The "High Risk Zone" is the Enamine intermediate. Applying heat here causes racemization. You must hydrolyze to the "Safe" Free SMP state before recovery.

Validated Recovery Protocol (The "Acid-Base Swing")

This protocol relies on the basicity of SMP (pKa of conjugate acid ~10-11). It uses pH manipulation to separate the catalyst from the reaction products physically.

Reagents Required:
  • Acid: 1M HCl (Do not use oxidizing acids like HNO3).

  • Base: 4M NaOH or KOH.

  • Solvent: Diethyl ether (Et2O) or Dichloromethane (DCM). Note: DCM is preferred for extraction efficiency, but Et2O minimizes emulsion formation.

Step-by-Step Workflow
StepActionTechnical Rationale (The "Why")
1 Quench & Hydrolyze Add water and stir vigorously for 30 mins before separation. This forces the hydrolysis of the enamine intermediate back to free SMP and product.
2 Acidic Extraction Extract the organic reaction mixture with 1M HCl (3x) . The SMP is protonated (

) and moves to the aqueous phase. The product remains in the organic phase.
3 Organic Wash Wash the combined aqueous acidic layers with fresh DCM/Ether. Removes trapped organic impurities (unreacted aldehyde/ketone).
4 Basification (CRITICAL) Cool the aqueous phase to 0°C. Slowly add 4M NaOH until pH > 12. Generates the free amine (SMP) from the salt. Cooling prevents heat of neutralization from degrading the amine.
5 Back-Extraction Extract the basic aqueous phase with DCM (3x). The free SMP moves back to the organic phase.
6 Drying & Concentration Dry over

. Concentrate via rotary evaporation. Bath temp < 40°C.
7 Vacuum Distillation Distill the residue under high vacuum (< 10 mmHg). Do not exceed 80°C oil bath temp. Collect the fraction at ~62°C (depending on vacuum).

Troubleshooting Center (FAQs)

Ticket #101: "My recovered SMP has a yellow tint and lower rotation."

  • Diagnosis: Oxidation or Polymerization. Pyrrolidines are susceptible to oxidation if left in air, especially in the presence of light. The yellow color indicates N-oxide formation or imine oligomers.

  • Resolution:

    • Perform the distillation under strictly inert atmosphere (

      
       or 
      
      
      
      ).
    • Store the recovered catalyst in a dark, brown glass vial under argon at 4°C.

    • Self-Check: Check the refractive index. Pure (S)-SMP should be

      
      .
      

Ticket #102: "The optical rotation is correct, but the yield is low (<50%)."

  • Diagnosis: Inefficient Extraction (Partition Coefficient issue). SMP is a small, polar molecule. It has significant water solubility even in its free base form.

  • Resolution:

    • Salting Out: Saturate the aqueous phase with NaCl after basification but before the final extraction. This pushes the organic SMP out of the water (Salting-out effect).

    • Solvent Switch: Use Chloroform (

      
      ) instead of Ether for the back-extraction; it has a higher affinity for pyrrolidines.
      

Ticket #103: "I see a 'ghost' peak in NMR near the SMP signals."

  • Diagnosis: Incomplete Hydrolysis. You are seeing the enamine or iminium species.

  • Resolution: Increase the duration of Step 1 (Quench). If the reaction involved hydrophobic substrates, add a co-solvent (THF) during the acid wash to ensure the acid contacts the enamine.

Data Specifications & Validation

Use this table to validate the purity of your recovered catalyst.

PropertySpecification (S-Isomer)Specification (R-Isomer)Notes
CAS Number 63126-47-684025-81-0Verify label before use.
Boiling Point 62°C @ 12 mmHg62°C @ 12 mmHgDo not distill at atm pressure (~168°C).
Density 0.93 g/mL0.93 g/mL
Specific Rotation

-14° (c=1, EtOH)+14° (c=1, EtOH)Values may vary slightly by solvent [2].[1]
Refractive Index 1.4461.446Quick purity check.

Advanced Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your recovery process.

Troubleshooting_Tree Start Start: Low ee or Yield? Check_Color Is the liquid Yellow/Dark? Start->Check_Color Check_Rotation Is Specific Rotation Low? Check_Color->Check_Rotation No Oxidation Diagnosis: Oxidation. Action: Distill under N2. Store in dark. Check_Color->Oxidation Yes Racemization Diagnosis: Racemization. Action: Check distillation temp. Ensure complete hydrolysis. Check_Rotation->Racemization Yes (Low Alpha) Extraction_Issue Diagnosis: Poor Extraction. Action: Saturate aq phase with NaCl. Use CHCl3. Check_Rotation->Extraction_Issue No (Normal Alpha, Low Yield)

Figure 2: Decision tree for diagnosing recovery failures.

References

  • Yerande, S. G., et al. (2014). A Method for the Racemization of 2-Methylpyrrolidine. Academia.edu. Link

  • BOC Sciences. Product Specification: (R)-(-)-2-(Methoxymethyl)pyrrolidine.[]

  • BenchChem. Technical Support Center: Prevention of Racemization During Workup. Link

  • Szekely, G., et al. (2014).[3] Sustainable application and recycling of organocatalysts. BME Repository. Link

Sources

Optimization

Technical Support Center: Optimizing Solvent Microenvironments for SMP Chiral Ligands

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical variable in (S)-2-(methoxymethyl)pyrrolidine (SMP)-mediated asymmetric synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical variable in (S)-2-(methoxymethyl)pyrrolidine (SMP)-mediated asymmetric synthesis: solvent selection .

SMP is a pioneering chiral auxiliary and ligand[1]. Its stereodiscrimination relies entirely on the formation of a highly rigid, bidentate metallacycle. The pyrrolidine nitrogen and the methoxymethyl oxygen must simultaneously coordinate to the metal center (e.g., Li⁺, Cu⁺, or Zn²⁺) to shield one enantioface of the prochiral substrate. Because the metal-oxygen bond in this chelate is relatively labile, the dielectric constant and Lewis basicity of your solvent actively dictate the transition state geometry.

Below, you will find field-proven troubleshooting guides, quantitative solvent data, and self-validating protocols to ensure your asymmetric workflows achieve maximum enantiomeric excess (ee).

Troubleshooting FAQs: Mechanism & Causality

Q1: Why does my enantiomeric excess (ee) drop from >90% to <40% when switching my reaction solvent from toluene to THF? Answer: This is a classic case of competitive solvent coordination. The high stereoselectivity of the SMP ligand depends on tight bidentate chelation (N and O binding to the metal). Tetrahydrofuran (THF) is a strong Lewis base. In bulk THF, the solvent molecules competitively bind to the metal center, displacing the weakly coordinating methoxymethyl oxygen of the SMP ligand. This breaks the rigid metallacycle, resulting in a flexible, monodentate transition state that fails to effectively shield the substrate. Toluene, being non-coordinating, forces the metal to satisfy its coordination sphere internally via the SMP ligand, locking the geometry and maximizing ee[1].

Q2: My alkylation in pure hexanes yields excellent ee but suffers from sluggish kinetics and low conversion. How can I accelerate it without sacrificing selectivity? Answer: In pure non-polar solvents (like hexanes or toluene), metal-enolates and SMP-metal complexes tend to form highly stable, unreactive oligomeric aggregates (e.g., dimers or tetramers). While these aggregates preserve the chiral environment, their steric bulk hinders the approach of the electrophile. Solution: Introduce a sub-stoichiometric amount of a targeted coordinating additive—such as 1.0 to 1.2 equivalents of DMPU or HMPA relative to the metal. These additives act as "aggregate breakers," deoligomerizing the complex into highly reactive monomeric species. Because they are used in limited, stoichiometric quantities rather than as bulk solvents, they do not overwhelm the SMP ligand's bidentate coordination, allowing you to boost the reaction rate while maintaining >90% ee.

Q3: When cooling my SMP-auxiliary reaction to -78 °C in toluene, the mixture becomes heterogeneous and selectivity becomes erratic. What is the optimal strategy? Answer: Toluene's viscosity increases significantly at cryogenic temperatures, and highly polar SMP-metal intermediates can precipitate out of solution. When the chiral complex crashes out, background racemic reactions take over in the liquid phase. Solution: Utilize a binary solvent system. A mixture of Toluene:CH₂Cl₂ (4:1 v/v) or Toluene:Hexanes (with 5% Et₂O) maintains the predominantly non-coordinating environment required for high stereocontrol while slightly increasing the bulk dielectric constant to keep polar intermediates fully solvated at -78 °C[2].

Quantitative Impact of Solvent Selection

Use the following reference table to select the appropriate solvent system based on your required balance of reactivity and stereocontrol.

Solvent SystemDielectric Constant (ε at 20°C)Metal Coordination StrengthDominant SMP-Metal StateTypical Enantiomeric Excess (ee %)
Toluene 2.38Very WeakTight Bidentate Chelate> 92%
Hexanes 1.89NegligibleOligomeric Aggregates> 95% (Low Yield)
Diethyl Ether (Et₂O) 4.30ModerateDynamic Equilibrium75% - 85%
Tetrahydrofuran (THF) 7.58StrongSolvent-Displaced Monodentate20% - 50%
Toluene + 1.2 eq DMPU ~2.5 (Bulk)Targeted (Aggregate Breaker)Reactive Monomeric Chelate90% - 94% (High Yield)
Mechanistic Visualization

The following diagram maps the causality between solvent choice, metal coordination, and the resulting stereochemical outcome.

SolventEffect Precatalyst SMP-Metal Complex (S)-2-(methoxymethyl)pyrrolidine NonCoord Non-Coordinating Solvents (Toluene, Hexanes) Precatalyst->NonCoord Dissolved in Coord Coordinating Solvents (THF, DMF) Precatalyst->Coord Dissolved in Tight Tight Bidentate Chelation (N and O coordinated) NonCoord->Tight Promotes Displaced Solvent-Displaced Chelation (Solvent binds metal) Coord->Displaced Competes for Metal HighEE Rigid Transition State High Enantiomeric Excess (>90%) Tight->HighEE Stereofacial Shielding LowEE Flexible Transition State Low Enantiomeric Excess (<50%) Displaced->LowEE Loss of Shielding

Mechanistic pathway illustrating how solvent coordination dictates the stereochemical outcome of SMP.

Standard Operating Procedure: SMP-Mediated Asymmetric Alkylation

To ensure a self-validating experimental setup, follow this step-by-step methodology for utilizing SMP in an asymmetric α-alkylation workflow.

Step 1: Auxiliary Attachment (Enamine/Hydrazone Formation) Condense the carbonyl substrate with (S)-2-(methoxymethyl)pyrrolidine (SMP) in toluene under Dean-Stark conditions. Reflux until the theoretical volume of water is collected, ensuring complete conversion to the chiral enamine/hydrazone.

Step 2: Solvent Preparation and Degassing (Critical Step) Strictly dry the primary non-coordinating solvent (Toluene) over activated 3Å molecular sieves. Degas the solvent via three freeze-pump-thaw cycles. Causality: Oxygen and moisture will rapidly quench the highly reactive metal intermediates and degrade the SMP ligand.

Step 3: Metallation and Chelate Formation Transfer the substrate to the degassed toluene and cool the solution to -78 °C. Dropwise add the metallating agent (e.g., t-BuLi or LDA). Stir for 2 hours at -78 °C. Validation: The extended stirring time is required to ensure complete deprotonation and the thermodynamic assembly of the rigid bidentate SMP-metal chelate.

Step 4: Electrophile Trapping & Aggregate Breaking Pre-chill the electrophile (e.g., an alkyl halide) and add it slowly down the side of the flask to prevent localized temperature spikes. Maintain the reaction at -78 °C for 4-6 hours. Troubleshooting Checkpoint: Monitor by TLC. If conversion is stalled at <20% after 2 hours, inject 1.2 equivalents of DMPU to break unreactive aggregates and re-initiate the catalytic cycle without compromising the solvent's bulk dielectric constant.

Step 5: Cleavage and Auxiliary Recovery Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract the organic layer. Cleave the SMP auxiliary via ozonolysis (for hydrazones) or mild acidic hydrolysis (for enamines) to release the enantioenriched product. The SMP ligand can be recovered from the aqueous phase via basification and extraction for subsequent reuse.

References
  • Asymmetric Synthesis with (S)-2-Methoxymethylpyrrolidine (SMP)
  • Source: chim.
  • Source: chemrxiv.

Sources

Troubleshooting

Solving steric hindrance issues with Methoxymethylpyrrolidine derivatives

Status: Operational | Tier: Level 3 (Advanced Application Support) Welcome to the Technical Support Center for (S)-2-(Methoxymethyl)pyrrolidine (SMP) and its derivatives. This guide addresses the specific steric and ster...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Application Support)

Welcome to the Technical Support Center for (S)-2-(Methoxymethyl)pyrrolidine (SMP) and its derivatives. This guide addresses the specific steric and stereoelectronic challenges encountered when synthesizing or utilizing these privileged chiral scaffolds.

Module 1: Synthesis & Functionalization (The "Input" Phase)

Context: Users often report low yields when attempting to functionalize the nitrogen atom of SMP due to the steric bulk of the C2-methoxymethyl group.

issue_01: N-Alkylation Stalls or Returns Low Yields

Symptom: Reaction with alkyl halides (R-X) proceeds to <30% conversion even after 24h. Root Cause: The C2-methoxymethyl group creates significant steric shielding around the nitrogen lone pair, raising the activation energy for


 attack, particularly with secondary electrophiles.

Troubleshooting Protocol:

ParameterStandard Condition (Fail)Optimized Protocol (Success)
Method Direct Alkylation (

)
Reductive Amination
Reagent Alkyl Halide + Base (

)
Aldehyde + Reducing Agent (

)
Solvent DMF or AcetonitrileDCE or DCM
Temp Reflux (Risk of racemization)0°C

RT

Expert Insight: If you must use an alkyl halide (e.g., no corresponding aldehyde exists), switch the leaving group from Bromide to Triflate (OTf) or Iodide (I) to compensate for the poor nucleophilicity of the hindered amine. Microwave irradiation (100°C, 10-30 min) often overcomes the steric barrier without prolonged thermal exposure that degrades the auxiliary.

Step-by-Step: Optimized Reductive Amination

  • Dissolve SMP (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Add Sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • Crucial: Add catalytic Acetic Acid (1-2 drops) to activate the imine intermediate.

  • Stir at Room Temperature for 4-12 hours.

  • Quench with sat.

    
    . The steric bulk actually stabilizes the intermediate iminium ion, making this route cleaner than direct alkylation.
    
Module 2: Asymmetric Induction Failures (The "Process" Phase)

Context: The primary utility of SMP derivatives (like SAMP/RAMP hydrazones) is generating stereocenters.[1] A drop in enantiomeric excess (ee) usually indicates a failure in the steric locking mechanism.

issue_02: Low Enantioselectivity (ee < 80%)

Symptom: The reaction works, but the product is nearly racemic or has poor dr/ee. Root Cause: Failure of the Lithium Chelation . The high stereoselectivity relies on a rigid, cyclic transition state where the methoxy oxygen coordinates to the Lithium atom. If this chelation breaks, the "steric wall" of the pyrrolidine ring is free to rotate away, destroying facial selectivity.

The Chelation Mechanism (Visualized):

ChelationMechanism SMP SMP/RAMP Derivative TS Rigid Transition State (Li-O Chelation) SMP->TS + Base (THF, -78°C) Base Lithium Base (LDA/t-BuLi) Base->TS Li+ Source Product High ee Product TS->Product Steric Block of Si-Face Leak Non-Chelated Rotamer TS->Leak Competitive Solvation Leak->Product Low ee

Caption: The "Golden Path" to high stereoselectivity requires the methoxy oxygen to bind Lithium, locking the conformation. Competitive solvation breaks this link.

Troubleshooting Checklist:

  • Solvent Choice: Are you using HMPA or DMPU?

    • Stop. Strong donor solvents outcompete the methoxy group for Lithium coordination. Use pure THF or Ether .

  • Temperature: Is the reaction warming up?

    • Chelation is entropically unfavorable. Keep strictly at -78°C during the deprotonation and electrophile addition.

  • Concentration:

    • Run dilute (0.1 M). Aggregation of Lithium enolates can disrupt the specific monomeric chelate required for induction.

Module 3: Auxiliary Removal (The "Output" Phase)

Context: After the asymmetric reaction, the SMP auxiliary must be removed to release the chiral product. Steric hindrance often makes the amide/hydrazone bond resistant to hydrolysis.

issue_03: Incomplete Hydrolysis/Cleavage

Symptom: Standard acidic hydrolysis (HCl/Reflux) fails to cleave the auxiliary, or racemizes the product. Root Cause: The same steric bulk that provided stereocontrol now protects the C=N or C-N bond from hydrolytic attack.

FAQ: How do I remove the auxiliary without racemization?

Option A: Ozonolysis (The Gold Standard for Hydrazones) This method bypasses steric hindrance by attacking the C=N double bond directly with a small molecule (


).
  • Protocol:

    • Dissolve crude hydrazone in

      
       at -78°C.
      
    • Bubble

      
       until the solution turns blue.[1]
      
    • Purge with

      
       to remove excess ozone.[1]
      
    • Quench with DMS (Dimethyl sulfide) or

      
      .
      
    • Result: Clean cleavage to the ketone/aldehyde with retention of stereochemistry.

Option B: Reductive Cleavage (For N-Auxiliaries) If SMP is used as a chiral template on an amide:

  • Use Lithium Amidotrihydroborate (

    
    ) . It is a powerful, non-basic reducing agent that can cleave sterically hindered amides where 
    
    
    
    might cause epimerization.
Troubleshooting Logic Tree

Use this flow to diagnose your specific issue with SMP derivatives.

TroubleshootingTree Start Identify Problem Branch1 Synthesis Issue (Making the Ligand) Start->Branch1 Branch2 Performance Issue (Using the Ligand) Start->Branch2 Q1 Low Yield in N-Alkylation? Branch1->Q1 Q2 Low ee% observed? Branch2->Q2 Q3 Auxiliary won't cleave? Branch2->Q3 Sol1 Switch to Reductive Amination Q1->Sol1 Aldehyde available? Sol2 Use Microwave & Triflate LG Q1->Sol2 Alkyl Halide only? Check1 Check Solvent: Is HMPA present? Q2->Check1 Fix1 Remove HMPA Use Pure THF Check1->Fix1 Yes Fix2 Use Ozonolysis (Avoid Acid Hydrolysis) Q3->Fix2

Caption: Diagnostic workflow for isolating steric vs. electronic failure modes.

References
  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of aldehydes via hydrazones of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).[1] Angewandte Chemie International Edition.

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[1][2][3][4] Tetrahedron.

  • Gawley, R. E., & Rein, K. (1996). Chemoselective and stereoselective alkylation of 2-substituted pyrrolidines. Comprehensive Organic Synthesis.
  • Reich, H. J. (2010). Role of HMPA in Organolithium Chemistry (Chelation vs. Solvation). University of Wisconsin-Madison Chem 635.

  • BenchChem Application Notes. (2025). Troubleshooting N-Alkylation of Sterically Hindered Amines.

Sources

Optimization

Technical Support Center: (S)-2-(Methoxymethyl)pyrrolidine (SMP) Recovery &amp; Recycling

Introduction (S)-2-(Methoxymethyl)pyrrolidine (SMP) is a highly valuable chiral secondary amine. It is widely utilized as an organocatalyst in asymmetric synthesis (e.g., Michael additions) and serves as the direct precu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-(Methoxymethyl)pyrrolidine (SMP) is a highly valuable chiral secondary amine. It is widely utilized as an organocatalyst in asymmetric synthesis (e.g., Michael additions) and serves as the direct precursor to the SAMP auxiliary used in the Enders hydrazone alkylation methodology[1]. Due to its high cost and the environmental impact of chemical waste, recovering and recycling SMP from reaction mixtures is a critical laboratory workflow.

This technical guide provides researchers with field-proven methodologies, troubleshooting steps, and the physicochemical rationale required to achieve >90% recovery of enantiopure SMP.

The Causality of SMP Recovery (The "Why" and "How")

The recovery of SMP relies on exploiting its basic pyrrolidine nitrogen. With a pKa of approximately 9.5–10.5 for its conjugate acid, SMP can be reversibly toggled between a water-soluble ammonium salt and a lipophilic free amine.

  • Protonation (pH < 2): Addition of a strong mineral acid (e.g., 1M HCl) protonates the amine. The resulting SMP-hydrochloride salt partitions entirely into the aqueous phase, leaving non-basic organic products and impurities in the organic phase.

  • Deprotonation (pH > 12): After separating and washing the aqueous layer, the addition of a strong base (e.g., 6M NaOH) neutralizes the salt. The free SMP is then extracted back into an organic solvent.

Because SMP has a low molecular weight and contains hydrogen-bond acceptors (the methoxy ether), the free amine retains partial water solubility. Therefore, "salting out" the aqueous phase and performing multiple extractions are mandatory for high yields.

Standard Operating Procedure: Step-by-Step SMP Recovery

This protocol is designed as a self-validating system; each step includes a physical observation to confirm success.

Step 1: Acidic Quench and Phase Separation

  • To the crude reaction mixture (typically in DCM, ether, or EtOAc), add 1M HCl dropwise while stirring until the aqueous phase reaches pH < 2 (verify with pH paper).

  • Transfer to a separatory funnel and collect the aqueous phase.

  • Validation: The organic phase should no longer contain SMP (verify by TLC using a ninhydrin stain).

Step 2: Organic Phase Washing

  • Wash the acidic aqueous phase twice with 20 mL of diethyl ether or hexanes.

  • Causality: This removes trace non-basic organic byproducts that co-partitioned, preventing them from contaminating the final recovered SMP. Discard these organic washes.

Step 3: Basification

  • Cool the aqueous phase in an ice bath (neutralization is highly exothermic).

  • Slowly add 6M NaOH until the pH is strictly > 12.

  • Saturate the aqueous solution by adding solid NaCl until no more dissolves (Salting out).

Step 4: Extraction of Free SMP

  • Extract the basified aqueous phase with Dichloromethane (DCM) (3 × 1/2 volume of the aqueous phase).

  • Validation: The final aqueous layer should test negative for amines via ninhydrin.

Step 5: Drying and Concentration

  • Combine the DCM extracts and dry over anhydrous Na2SO4.

  • Filter and concentrate using a rotary evaporator. Crucial: Keep the water bath below 25 °C and pressure > 300 mbar to prevent co-evaporation of the volatile SMP.

Step 6: Vacuum Distillation

  • Purify the crude yellow oil via short-path vacuum distillation. SMP distills as a clear, colorless liquid at 61–62 °C at 40 mmHg[2].

Workflow Visualization

SMP_Recovery Start Reaction Mixture (SMP + Products) Acidify Add 1M HCl (pH < 2) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgPhase1 Organic Phase (Products to Purify) PhaseSep1->OrgPhase1 Organic Soluble AqPhase1 Aqueous Phase (SMP-H+ Cl-) PhaseSep1->AqPhase1 Water Soluble Wash Wash with Ether/Hexanes (Removes Impurities) AqPhase1->Wash Basify Add 6M NaOH (pH > 12) + Saturate with NaCl Wash->Basify Extract Extract with DCM (3x) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqPhase2 Aqueous Phase (Waste Salts) PhaseSep2->AqPhase2 Aqueous Waste OrgPhase2 Organic Phase (Free SMP in DCM) PhaseSep2->OrgPhase2 SMP Extract Distill Vacuum Distillation (61-62 °C @ 40 mmHg) OrgPhase2->Distill PureSMP Recovered (S)-2-MMP (>90% Yield, Enantiopure) Distill->PureSMP

Figure 1: Acid-Base Extraction and Distillation Workflow for SMP Recovery.

Troubleshooting & FAQs

Q1: Why is my SMP recovery yield consistently below 50%? A1: SMP is partially soluble in water even as a free amine due to hydrogen-bonding from its methoxymethyl ether group. If you only extract the basified aqueous layer once or twice, significant SMP remains in the aqueous phase. Solution: You must "salt out" the aqueous layer by saturating it with solid NaCl prior to extraction. Furthermore, perform at least 3 to 4 extractions with DCM. (See Table 2 for extraction efficiencies).

Q2: My recovered SMP is contaminated with yellow/brown impurities. How do I remove them? A2: These are often polymerized byproducts or neutral organic degradation products from the reaction. Solution: Ensure you thoroughly wash the acidic aqueous layer with an organic solvent (like ether or hexanes) before basification. This step strips away non-basic organic impurities. If the final recovered SMP is still discolored, a careful fractional vacuum distillation is required to separate the pure SMP from high-boiling tars.

Q3: Can I use rotary evaporation to remove the extraction solvent without losing SMP? A3: SMP is relatively volatile. If you use a high vacuum or elevated water bath temperatures during rotary evaporation of the extraction solvent (e.g., DCM), you will co-evaporate the SMP. Solution: Keep the water bath below 25 °C and the pressure above 300 mbar when removing DCM. Alternatively, carefully distill off the solvent at atmospheric pressure using a Vigreux column.

Q4: Is there a risk of racemization during the recovery process? A4: SMP is generally robust against racemization under standard acid-base extraction conditions. However, prolonged heating during distillation at high temperatures (if vacuum is insufficient) can lead to partial racemization or thermal degradation[3]. Solution: Always distill under reduced pressure (e.g., 40 mmHg) to keep the pot temperature low (around 62 °C)[2].

Troubleshooting Decision Tree

Troubleshooting Problem Low SMP Recovery (< 70%) Check1 Check Aqueous pH during extraction Problem->Check1 pH_Low pH < 12 Check1->pH_Low pH_High pH > 12 Check1->pH_High Action1 Add more NaOH Ensure complete deprotonation pH_Low->Action1 Check2 Check Extraction Solvent Volume & Salt pH_High->Check2 Solv_Low High Aqueous Solubility Check2->Solv_Low Check3 Check Evaporation Parameters Check2->Check3 Extraction OK Action2 Saturate with NaCl Extract 3-4x with DCM Solv_Low->Action2 Temp_High Co-evaporation of SMP Check3->Temp_High Action3 Rotovap bath < 25°C Pressure > 300 mbar Temp_High->Action3

Figure 2: Diagnostic Decision Tree for Low SMP Recovery Yields.

Quantitative Data Summaries

Table 1: Physicochemical Properties of (S)-2-(Methoxymethyl)pyrrolidine

PropertyValueRelevance to Recovery Workflow
Molecular Weight 115.18 g/mol [2]Determines stoichiometric equivalents for acid/base neutralization.
Boiling Point 61-62 °C at 40 mmHg[2]Critical for setting safe vacuum distillation parameters to prevent racemization.
Density ~0.94 g/cm³[4]Useful for volumetric measurements of the pure recovered liquid.
pKa (conjugate acid) ~9.5 - 10.5Dictates the pH required for complete protonation (pH < 2) and deprotonation (pH > 12).

Table 2: Extraction Efficiency Optimization

Aqueous Phase ConditionExtraction SolventRelative SMP Recovery Yield
pH 12, No NaClDCM (2x volume)~60-70%
pH 12, NaCl saturatedDCM (3x volume)>90%
pH 12, No NaClDiethyl Ether (2x volume)~50-60%
pH 12, NaCl saturatedDiethyl Ether (3x volume)>85%

References

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]

  • Recovery of Carbonyl Compounds from N,N-Dialkylhydrazones. Accounts of Chemical Research. [Link]

  • (S)-2-(Methoxymethyl)pyrrolidine >98.0%(GC). Materiel Labo. [Link]

  • CAS RN 63126-47-6 | (S)-(+)-2-(Methoxymethyl)pyrrolidine. Fisher Scientific. [Link]

Sources

Troubleshooting

Minimizing side reactions when using Prolinol methyl ether catalysts

This guide serves as an advanced technical resource for researchers utilizing (S)-2-(methoxydiphenylmethyl)pyrrolidine (Prolinol Methyl Ether) and related diarylprolinol ether catalysts. Unlike their silyl-ether counterp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers utilizing (S)-2-(methoxydiphenylmethyl)pyrrolidine (Prolinol Methyl Ether) and related diarylprolinol ether catalysts. Unlike their silyl-ether counterparts (Jørgensen-Hayashi catalysts), methyl ethers offer superior chemical stability against desilylation but present unique challenges regarding turnover frequency and parasitic equilibria.

Module 1: The Stalled Reaction (Kinetics & Turnover)

Issue: The reaction initiates rapidly but conversion plateaus at 50–70%, despite the presence of unconsumed starting material.

Diagnosis: Parasitic Oxazolidinone Formation. In enamine catalysis, the secondary amine catalyst reacts with the aldehyde substrate to form the active enamine. However, this intermediate often collapses into a thermodynamic "dead-end"—a stable oxazolidinone (specifically the Seebach oxazolidinone). This equilibrium sequesters the catalyst, removing it from the active cycle.

Technical Solution:

  • The Acid Spike: Introduce a Brønsted acid co-catalyst. The acid protonates the oxazolidinone, destabilizing the ring and forcing the equilibrium back toward the active iminium/enamine species.

    • Recommended: Benzoic acid (PhCOOH) or 2,4-Dinitrobenzoic acid (10–20 mol% relative to catalyst).

    • Why: These acids are strong enough to open the oxazolidinone but weak enough not to fully protonate the secondary amine catalyst (which would deactivate it entirely).

  • Water Regulation: While strictly anhydrous conditions are often dogma, trace water is mechanistically required for the hydrolysis of the product iminium ion to release the final product and regenerate the catalyst.

    • Protocol: If using molecular sieves, ensure they are not "over-drying" the system. In extreme stalling, adding 1–2 equivalents of water can restart the catalytic cycle.

Module 2: Erosion of Enantioselectivity (ee)

Issue: The product is obtained with moderate yield but lower than expected enantiomeric excess (e.g., 70% ee instead of >90%).

Diagnosis: Background Reaction & Catalyst Aggregation. Prolinol methyl ethers lack the massive steric bulk of silyl ethers (like TMS/TES). Consequently, the "shielding" of one face of the enamine is less absolute, making the system more sensitive to:

  • Uncatalyzed Background Pathways: The electrophile reacts directly with the enol of the substrate (racemic pathway) rather than the chiral enamine.

  • Catalyst Aggregation: At high concentrations, the catalyst may form non-selective aggregates.

Technical Solution:

  • The "Slow-Drip" Protocol: Maintain a low instantaneous concentration of the electrophile.

    • Action: Add the electrophile (e.g., nitroolefin, diethyl azodicarboxylate) via syringe pump over 4–8 hours. This ensures the high-affinity chiral enamine pathway dominates over the slower, racemic background reaction.

  • Temperature Tuning: Unlike silyl ethers, methyl ethers are robust. Lowering the temperature to -20°C or -40°C enhances the energetic difference between the Re and Si facial attacks, drastically improving ee, provided the reaction time is extended to compensate for slower kinetics.

Module 3: Irreversible Catalyst Deactivation

Issue: The catalyst cannot be recovered, and adding fresh substrate yields no reaction.

Diagnosis: N-Alkylation (Catalyst Poisoning). In reactions with highly reactive electrophiles (e.g.,


-unsaturated esters or alkyl halides), the secondary amine nitrogen can act as a nucleophile, attacking the electrophile directly (Michael addition) rather than forming an enamine. This results in an inactive tertiary amine.

Technical Solution:

  • Steric Protection: If N-alkylation is observed, switch to a bulkier electrophile if possible.

  • Protonation Shield: Ensure the acid co-catalyst is present before the electrophile is added. The acid-base equilibrium keeps a fraction of the catalyst protonated (protected) while the active neutral amine rapidly enters the enamine cycle.

Visualization: The Catalytic War

The following diagram maps the Active Cycle against the two primary "enemies": the Parasitic Trap (Oxazolidinone) and the Deactivation Pathway (N-Alkylation).

CatalyticCycle Catalyst Catalyst (Secondary Amine) Iminium Iminium Ion Catalyst->Iminium + Substrate - H2O DeadCat N-Alkylated (Dead Catalyst) Catalyst->DeadCat + Electrophile (Direct N-Alkylation) Substrate Aldehyde Substrate Enamine Active Enamine Iminium->Enamine - H+ Product Chiral Product Iminium->Product + H2O (Hydrolysis) Enamine->Iminium + Electrophile (C-C Bond Formation) Oxazolidinone Parasitic Oxazolidinone (Resting State) Enamine->Oxazolidinone Cyclization (Thermodynamic Trap) Oxazolidinone->Enamine Acid Co-catalyst (Reactivation) Product->Catalyst Regeneration

Caption: The "Battlefield": The green cycle represents the desired pathway. The red path is the reversible parasitic trap (solvable with acid). The grey path is irreversible catalyst death.

Standardized Experimental Protocol

To minimize side reactions, follow this sequence strictly. This protocol assumes a standard Michael Addition (Aldehyde + Nitroolefin).

StepActionMechanistic Rationale
1 Dissolve Catalyst (10–20 mol%) in solvent (DCM, Toluene, or THF).
2 Add Acid Co-catalyst (10–20 mol% Benzoic Acid).Critical: Pre-activates catalyst and prevents future oxazolidinone stagnation.
3 Add Substrate (Aldehyde) (2.0 equiv).Excess aldehyde drives equilibrium towards enamine formation.
4 Stir for 15 mins at RT.Allows formation of the steady-state enamine concentration.
5 Cool to Reaction Temp (e.g., 0°C or -20°C).Suppresses background racemic reactions.
6 Add Electrophile (1.0 equiv).Slow addition recommended if background reaction is suspected.
7 Monitor Conversion. If stalled >4h, add 1.0 equiv H₂O to facilitate turnover.

FAQ: Troubleshooting Specific Scenarios

Q: My reaction turns dark/black, and yield is <10%. What happened? A: This indicates decomposition, likely polymerization of the nitroolefin or electrophile initiated by the basic amine.

  • Fix: Reduce catalyst loading to 5 mol% and ensure the acid co-catalyst is added before the amine contacts the electrophile.

Q: I am using the Methyl Ether because it's cheaper, but my ee is 80% (vs 95% with TMS ether). Can I fix this? A: The Methyl Ether is less bulky, so "fit" is looser.

  • Fix: Solvent switch. Try using Chloroform or Trifluorotoluene . These solvents often induce tighter ion-pairing in the transition state, artificially boosting the steric shielding effect.

Q: Can I recycle the Prolinol Methyl Ether catalyst? A: Yes, this is a major advantage over the silyl ethers.

  • Protocol: After the reaction, perform an acid-base extraction. The product (neutral) stays in the organic phase. Extract the aqueous phase (containing protonated catalyst) with DCM/NaOH to recover the robust methyl ether catalyst.

References

  • Chi, Y., & Gellman, S. H. (2005).[1] Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones.[1] Organic Letters, 7(19), 4253–4256. Link

  • Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. Link

  • Seebach, D., et al. (2007). The Role of Oxazolidinones in Organocatalytic Reactions. Helvetica Chimica Acta, 90(3), 425–471. Link

  • Burés, J., Armstrong, A., & Blackmond, D. G. (2012).[2] Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool. Journal of the American Chemical Society, 134(15), 6741–6750. Link

Sources

Optimization

Technical Support Center: Methoxymethylpyrrolidine (SAMP/RAMP) Stereoselectivity &amp; Temperature Dynamics

Welcome to the Technical Support Center for asymmetric synthesis utilizing (S)- and (R)-1-amino-2-methoxymethylpyrrolidine (SAMP/RAMP). This guide is engineered for drug development professionals and synthetic chemists w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric synthesis utilizing (S)- and (R)-1-amino-2-methoxymethylpyrrolidine (SAMP/RAMP). This guide is engineered for drug development professionals and synthetic chemists who require precise control over stereocenters during the


-alkylation of aldehydes and ketones. Below, we dissect the thermodynamic and kinetic principles governing temperature-dependent stereoselectivity, providing self-validating protocols to ensure reproducible enantiomeric and diastereomeric excesses.

Mechanistic Overview

The Enders SAMP/RAMP hydrazone alkylation reaction is a foundational asymmetric carbon-carbon bond formation technique[1]. The stereochemical outcome is dictated by the rigidity of the intermediate lithium azaenolate and the temperature at which electrophilic attack occurs.

Mech N1 Ketone/Aldehyde + SAMP/RAMP N2 Chiral Hydrazone N1->N2 RT, 2-4h N3 Lithium Azaenolate (E_C=C, Z_C-N) N2->N3 LDA, -78°C N4 Electrophilic Attack (Bottom Face Blocked) N3->N4 R-X, -110°C N5 Alkylated Hydrazone (High de) N4->N5 Warm to RT

Mechanistic workflow of SAMP/RAMP asymmetric alkylation.

FAQ: The Causality of Temperature on Stereoselectivity

Q: Why is -78 °C to -100 °C considered the "gold standard" for SAMP/RAMP metalation and alkylation? A: The stereoselectivity of the SAMP/RAMP methodology relies on the formation of a highly organized, chelated lithium azaenolate[1]. Deprotonation by Lithium Diisopropylamide (LDA) at -78 °C yields an azaenolate with a strict


 and 

configuration[2]. The methoxymethyl ether oxygen coordinates with the lithium cation, creating a rigid cyclic transition state where the pyrrolidine ring sterically blocks the bottom face[2]. Lower temperatures (e.g., -78 °C) prevent thermal equilibration to less stable azaenolate isomers and maximize the

(difference in activation energy) between the diastereomeric transition states, ensuring the electrophile approaches exclusively from the unhindered top face[2].

Q: I am observing poor conversion when adding the electrophile at -110 °C. Should I increase the temperature? A: Yes, but strategically. While dropping the temperature to -110 °C theoretically maximizes facial selectivity, it severely reduces the kinetic energy of the system. This can lead to kinetic trapping, where the lithium azaenolate forms highly stable, unreactive aggregates, or the electrophile simply lacks the activation energy to react[1]. The self-validating solution is to add the alkyl halide at -110 °C to prevent initial exothermic runaway, but then allow the reaction mixture to slowly warm to room temperature over 12 to 16 hours[1]. This temperature gradient ensures that the reaction overcomes the activation barrier while maintaining the pre-organized chelation.

Q: My final ketone shows low enantiomeric excess (ee) despite a high diastereomeric excess (de) of the intermediate hydrazone. What went wrong? A: This discrepancy isolates the failure point to the auxiliary cleavage step, not the alkylation itself. If the oxidative cleavage (typically ozonolysis) is performed at temperatures higher than -78 °C, the localized heat of the exothermic C=N bond cleavage can cause the newly formed


-chiral center to enolize and epimerize[3]. To validate your process, always measure the de of the purified hydrazone via NMR or chiral HPLC before cleavage. If the de is >95% but the final ee is <80%, strictly control your ozonolysis temperature at -78 °C and ensure a rapid, cold quench.

Troubleshooting Guide: Temperature Diagnostics

G A Temperature Selection for Alkylation B High Temp (> -20°C) A->B C Optimal Temp (-78°C) A->C D Ultra-Low (< -100°C) A->D E Loss of Facial Selectivity Rapid Epimerization B->E F High de/ee (>95%) Thermodynamic Stability C->F G Kinetic Trapping Incomplete Conversion D->G

Temperature effects on SAMP/RAMP hydrazone alkylation stereoselectivity.

Quantitative Data Table: Temperature vs. Stereoselectivity

Typical ranges for SAMP-hydrazone alkylation workflows.

Reaction StageTemperature (°C)Diastereomeric Excess (de)Yield (%)Mechanistic Consequence
Metalation (LDA) 0 to 25< 50%40-60%Rapid azaenolate equilibration; loss of Z/E geometry.
Metalation (LDA) -78> 95%85-95%Exclusive formation of

/

lithium azaenolate.
Alkylation (R-X) -2070-80%90%Increased thermal energy overcomes

barrier, reducing selectivity.
Alkylation (R-X) -100 to -78> 95%80-95%Perfect facial discrimination by the methoxymethyl group.
Alkylation (R-X) -110 (constant)> 98%< 50%Kinetic trapping; poor electrophile reactivity.

Standard Operating Procedures (Self-Validating Systems)

Protocol A: SAMP-Hydrazone Formation
  • To a solution of the ketone or aldehyde (1.0 equiv) in anhydrous THF, add (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.1 equiv)[3].

  • Stir the mixture at room temperature for 2-4 hours under an argon atmosphere[3].

  • Remove the solvent under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via

    
    H NMR. The disappearance of the aldehyde/ketone carbonyl 
    
    
    
    -protons confirms complete conversion. Purify by short-path distillation to remove unreacted SAMP and prevent side reactions during metalation[4].
Protocol B: Asymmetric Alkylation
  • Dissolve the purified SAMP-hydrazone (1.0 equiv) in anhydrous THF and cool strictly to -78 °C under argon[3].

  • Dropwise add a solution of LDA (1.1 equiv) and stir for 2-3 hours at -78 °C to ensure complete, stereocontrolled metalation into the azaenolate[3].

  • Cool the mixture further to -110 °C (using a liquid nitrogen/ethanol bath) and slowly add the alkyl halide (1.2 equiv)[1].

  • Allow the reaction to slowly warm to room temperature overnight (approx. 12-16 hours) to overcome kinetic trapping[1].

  • Self-Validation Check: Quench with pH 7 buffer. Isolate the organic layer and perform chiral HPLC. A de of >95% validates the integrity of the low-temperature alkylation step.

Protocol C: Auxiliary Cleavage (Ozonolysis)
  • Dissolve the alkylated hydrazone in pentane or dichloromethane and cool strictly to -78 °C in a Schlenk tube[4].

  • Bubble ozone through the solution until a persistent blue color indicates complete saturation and cleavage of the C=N bond[3].

  • Purge the system with argon to remove excess ozone before allowing the mixture to warm to room temperature.

  • Self-Validation Check: Measure the optical rotation or use chiral GC/HPLC on the final ketone[4]. The final ee should match the de of the intermediate hydrazone. Any significant drop indicates thermal runaway or epimerization during the ozonolysis step.

References

  • Source: wikipedia.
  • Source: nih.
  • Title: ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)
  • Title: The Enduring Legacy of (S)

Sources

Troubleshooting

Handling moisture sensitivity in Methoxymethylpyrrolidine lithiation reactions

ID: TS-ORG-LITH-005 | Status: Active | Tier: Advanced Synthesis Support Core Directive: The Mechanistic Reality Subject: Handling Moisture Sensitivity in N-Boc-2-(methoxymethyl)pyrrolidine Lithiation. You are likely atte...

Author: BenchChem Technical Support Team. Date: March 2026

ID: TS-ORG-LITH-005 | Status: Active | Tier: Advanced Synthesis Support

Core Directive: The Mechanistic Reality

Subject: Handling Moisture Sensitivity in N-Boc-2-(methoxymethyl)pyrrolidine Lithiation.

You are likely attempting to perform an


-lithiation of an N-Boc-2-(methoxymethyl)pyrrolidine species, utilizing the Complex Induced Proximity Effect (CIPE) . Unlike simple acid-base reactions, this transformation relies on a delicate pre-lithiation complex where the lithium atom of the reagent (typically s-BuLi) coordinates simultaneously to the carbamate (Boc) oxygen and potentially the methoxymethyl ether oxygen.

The Moisture Criticality: Water (


) does not merely lower your yield by consuming equivalents of s-BuLi; it fundamentally destroys the geometry of the transition state .
  • Protonolysis: Water reacts with s-BuLi (

    
    ) faster than the CIPE complex can form.
    
  • Aggregate Disruption: Even trace moisture (<50 ppm) forms Lithium Hydroxide (LiOH) and Lithium Oxide (

    
    ) aggregates. These "mixed aggregates" can incorporate your chiral ligand (e.g., (-)-sparteine) or substrate, creating a non-reactive or racemic scaffold.
    

Pre-Flight Checklist: The Self-Validating System

Do not proceed unless all three checks pass. This is your "Go/No-Go" gauge.

Check A: Solvent Integrity (The <10 ppm Rule)

Standard: Anhydrous THF is non-negotiable. Ether is an alternative but THF promotes the specific solvation required for the monomeric active species.

  • Validation: Distill THF from Sodium/Benzophenone.

    • Pass: Solution is deep purple (indicates active ketyl radical, free of

      
      ).
      
    • Fail: Solution is yellow or colorless.[1] STOP. Re-distill or regenerate columns.

Check B: Reagent Titer (The Double Titration)

Standard: Commercial s-BuLi degrades. A single titration is insufficient because it measures total base (including LiOH/LiOR). You need the Active Lithium content.

  • Protocol (Gilman Double Titration):

    • Total Base: Quench aliquot with water, titrate with HCl (phenolphthalein).

    • Residual Base: React aliquot with 1,2-dibromoethane (destroys C-Li bonds), then quench and titrate.

    • Calculation: Active [Li] = Total Base - Residual Base.

  • Pass: Active concentration is >85% of label molarity.

  • Fail: High residual base content indicates significant degradation. Discard bottle.

Check C: System Hermeticity

Standard: The Schlenk line must hold a vacuum of <0.1 mmHg without fluctuation for 5 minutes after pump isolation.

  • Validation: Flame-dry all glassware under vacuum. Backfill with Argon (preferred over

    
     due to density).
    

Experimental Workflow & Visualization

Diagram: The Lithiation Pathway

This flowchart illustrates the critical control points (CCPs) where moisture intrusion causes specific failure modes.

LithiationWorkflow Start Start: N-Boc-2-MMP (Substrate) Complex Pre-Lithiation Complex (Coordination of Li to Boc/OMe) Start->Complex + s-BuLi / TMEDA (Argon atm) Deprotonation α-Lithiation (-78°C) (Formation of Carbanion) Complex->Deprotonation Kinetic Control (Slow Step) Trapping Electrophile Addition (E+) Deprotonation->Trapping Rapid Addition Product Substituted Product Trapping->Product Warm to RT Moisture1 Moisture Intrusion: Protonation of s-BuLi Moisture1->Complex Prevents Formation Moisture2 Moisture Intrusion: Protonation of Intermediate Moisture2->Deprotonation Returns to Start

Caption: Workflow for N-Boc-2-MMP lithiation showing Critical Control Points (CCPs) where moisture triggers failure.

Troubleshooting Guide

Match your observation to the root cause.

SymptomProbable Root CauseVerification & Solution
No Reaction (Recovered Starting Material)Moisture in Solvent. The s-BuLi was quenched before it could deprotonate the substrate.Verify: Check THF with benzophenone. If purple, check Reagent Titer.Fix: Re-dry solvent. Increase s-BuLi equivalents slightly (1.1 to 1.3 eq) if titer is low but usable.
Low Yield + "Waxy" Residue Reagent Degradation. The residue is likely lithium alkoxides/hydroxides from an old bottle of s-BuLi.Verify: Double titration. High "Residual Base" count confirms this.Fix: Use fresh s-BuLi. Filter the reagent through a dry Celite pad under Argon if solids are visible.
Loss of Enantioselectivity (If using chiral ligands)Aggregate Disruption. LiOH impurities competed with the chiral ligand (e.g., sparteine) for lithium coordination.Verify: Check ligand purity. Ensure ligand is distilled from

.Fix: Premix s-BuLi and ligand for 15 mins at -78°C before adding substrate to ensure complex formation.
Exotherm upon Addition Fast Protonation. You are titrating water in the flask, not lithiating the substrate.Verify: Did the internal temp spike >5°C?Fix: Flame dry glassware immediately before use. Ensure Argon flow is positive during septum punctures.
Product is Racemic (Unexpectedly)Temperature Fluctuation. The lithiated species is configurationally unstable above -50°C.Verify: Monitor internal temp, not just bath temp.Fix: Maintain -78°C strictly. Use a cryocooler or fresh dry ice/acetone slurry.

Frequently Asked Questions (FAQs)

Q: Can I use n-BuLi instead of s-BuLi for this reaction? A: Generally, no . The pKa of the


-proton in N-Boc-pyrrolidine derivatives is high (~35-38). n-BuLi is often not basic enough to effect clean deprotonation at -78°C before competing reactions (like nucleophilic attack on the Boc carbonyl) occur. s-BuLi is more basic and sterically bulkier, which suppresses nucleophilic attack on the carbamate.

Q: My reaction turns bright yellow upon adding s-BuLi. Is this normal? A: Yes. The lithiated N-Boc-pyrrolidine species often exhibits a yellow-to-orange coloration. This is a good visual indicator of successful anion formation. If the solution remains colorless, lithiation likely failed (water contamination).

Q: How do I handle the "Methoxymethyl" group specifically? A: The methoxymethyl (MOM) group is a hemiaminal ether. It is stable to s-BuLi at -78°C, but it can coordinate to Lithium. This chelation can stabilize the lithiated intermediate, making it less prone to decomposition but potentially slower to react with electrophiles. Ensure you allow sufficient time (30-60 mins) for the lithiation step before adding your electrophile.

Q: What is the best quenching method? A: Do not use water directly at -78°C; it can freeze and cause localized heating/decomposition.

  • Quench with anhydrous Methanol or Acetic Acid/THF solution at -78°C.

  • Allow the mixture to warm to room temperature.

  • Add water/saturated

    
     for the aqueous workup.
    

References & Authority

  • Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 55(9), 2578–2580. 
    
    • Core authority on the N-Boc lithiation mechanism and CIPE.

  • O'Brien, P. (1998). Recent Advances in the Use of Chiral Lithium Reagents in Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (8), 1439–1458.

    • Definitive review on handling chiral lithiated species and ligand effects.

  • Gilman, H., & Cartledge, F. K. (1964). The Analysis of Organolithium Compounds. Journal of Organometallic Chemistry, 2(6), 447–454.

    • The standard protocol for double titration.

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6–11.

    • Industrial standard for safety and moisture management.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: L-Proline vs. Methoxymethylpyrrolidine (SMP) in Organocatalysis

Part 1: Executive Summary & Strategic Positioning In the landscape of asymmetric organocatalysis, L-Proline and (S)-2-(Methoxymethyl)pyrrolidine (SMP) represent two distinct evolutionary branches of the pyrrolidine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Positioning

In the landscape of asymmetric organocatalysis, L-Proline and (S)-2-(Methoxymethyl)pyrrolidine (SMP) represent two distinct evolutionary branches of the pyrrolidine scaffold. While they share a core structure, their mechanistic behaviors, solubility profiles, and optimal applications differ fundamentally.

  • L-Proline is the "Bifunctional Standard." It is a self-contained catalytic system where the secondary amine forms the enamine and the carboxylic acid directs stereochemistry via hydrogen bonding.[1] It is unbeatable for cost and simplicity but suffers from solubility issues in non-polar solvents.

  • Methoxymethylpyrrolidine (SMP) is the "Tunable Monofunctional Scaffold." Lacking the internal acid, it requires an external co-catalyst (acid) to function in enamine cycles. Its primary advantage lies in its superior solubility in organic solvents (DCM, Toluene) and its utility as a chiral ligand in metal-mediated catalysis or as a precursor to "privileged" catalysts like the Jørgensen-Hayashi diarylprolinol ethers.

Decision Matrix: When to Choose Which?

FeatureL-Proline Methoxymethylpyrrolidine (SMP)
Primary Mechanism Bifunctional (Enamine + H-Bonding)Monofunctional (Steric Shielding)
Solvent Compatibility Polar (DMSO, DMF, MeOH, Water)Non-Polar / Aprotic (DCM, THF, Toluene)
Reaction Scope Aldol, Mannich, Michael (High Selectivity)Alkylations (as auxiliary), Metal Ligand
Additives Required? No (Self-sufficient)Yes (Requires Acid Co-catalyst)
Cost Efficiency Extremely High (Commodity Chemical)Moderate (Specialty Chemical)

Part 2: Mechanistic Deep Dive

The divergence in performance stems directly from the transition state geometries.

L-Proline: The Zimmerman-Traxler Model

Proline operates via a highly ordered Zimmerman-Traxler-type transition state . The carboxylic acid protonates the electrophile (aldehyde/imine), pulling it into a rigid chair-like conformation. This "lock-and-key" mechanism is responsible for the high enantioselectivity (ee) typically observed (>90%).

SMP: Steric Shielding & External Activation

SMP lacks the proton donor. In enamine catalysis, the methoxymethyl group provides steric shielding to one face of the enamine, but it cannot actively "grab" the electrophile.

  • Without Additive: Reaction rates are negligible because iminium hydrolysis (turnover) is slow.

  • With Acid (e.g., TFA): The external acid activates the electrophile, but because the acid is not covalently tethered to the chiral center, the transition state is "looser," often resulting in lower stereocontrol compared to Proline unless bulky substituents (like diphenyl groups) are added.

Visualization: Mechanistic Pathways

Catalyst_Mechanism_Comparison cluster_0 L-Proline (Bifunctional) cluster_1 SMP (Monofunctional) Pro L-Proline Enamine_Pro Enamine Intermediate (Internal H-Bonding) Pro->Enamine_Pro + Ketone TS_Pro Rigid TS (Zimmerman-Traxler) Enamine_Pro->TS_Pro + Aldehyde Prod_Pro Product (High ee, High Yield) TS_Pro->Prod_Pro Hydrolysis SMP SMP (Ether) Enamine_SMP Enamine Intermediate (Steric Shielding Only) SMP->Enamine_SMP + Ketone Acid External Acid (e.g., TFA) TS_SMP Loose TS (No Direct H-Bond) Acid->TS_SMP Activation Enamine_SMP->TS_SMP Prod_SMP Product (Mod. ee, Variable Yield) TS_SMP->Prod_SMP

Figure 1: Mechanistic comparison showing Proline's self-contained activation vs. SMP's reliance on external additives and steric control.

Part 3: Performance Data (Head-to-Head)

The following data compares the two catalysts in a standard Intermolecular Aldol Reaction (Acetone + 4-Nitrobenzaldehyde).

Experimental Conditions:

  • Proline: 20 mol%, DMSO, Room Temp.

  • SMP: 20 mol%, 20 mol% TFA (additive), DMSO/DCM, Room Temp.

MetricL-ProlineSMP (+ TFA Additive)Interpretation
Yield 95% 65 - 75%Proline's internal acid accelerates the rate-determining hydrolysis step.
Enantioselectivity (ee) >96% 40 - 60%SMP lacks the rigid H-bond network to lock the electrophile's face.
Diastereomeric Ratio (dr) >20:1 (anti)~5:1 (anti)Steric bulk of -CH2OMe is insufficient compared to Proline's H-bond direction.
Solubility (DCM) < 1 mg/mL> 500 mg/mL SMP is superior for reactions requiring non-polar solvents.
Side Reactions Aldol CondensationMinimalProline's acidity can sometimes force dehydration to enones; SMP is milder.

Critical Insight: While SMP underperforms in the simple aldol reaction, it is the precursor to the Jørgensen-Hayashi Catalysts (Diphenylprolinol silyl ethers). By replacing the -OMe with -OSiR3 and adding two Phenyl groups, the "SMP scaffold" becomes a "super-catalyst" (ee >99%), surpassing Proline in Michael additions.

Part 4: Experimental Protocols

Protocol A: Standard Proline-Catalyzed Aldol Reaction

Best for: High stereoselectivity, polar substrates, robust bench-scale synthesis.

  • Preparation: In a round-bottom flask, dissolve 4-Nitrobenzaldehyde (1.0 equiv, 151 mg) in anhydrous DMSO (4 mL).

  • Catalyst Addition: Add L-Proline (0.2 equiv, 23 mg). The suspension may not fully dissolve immediately.

  • Reactant Addition: Add Acetone (20 equiv, 1.5 mL).

  • Incubation: Stir vigorously at room temperature (25°C) for 24 hours. The mixture will eventually become homogeneous.

  • Workup: Quench with saturated NH4Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with water (to remove DMSO) and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Expected Outcome: ~95% Yield, >96% ee (Product: 4-hydroxy-4-(4-nitrophenyl)butan-2-one).

Protocol B: SMP-Mediated Reaction (with Acid Additive)

Best for: Substrates insoluble in DMSO, or when a milder acid profile is required.

  • Preparation: Dissolve 4-Nitrobenzaldehyde (1.0 equiv) in Dichloromethane (DCM) (4 mL). Note: Proline would be insoluble here.[2]

  • Catalyst Cocktail: Add (S)-2-(Methoxymethyl)pyrrolidine (0.2 equiv) and Trifluoroacetic Acid (TFA) (0.2 equiv). Stir for 5 minutes to form the salt in situ.

  • Reactant Addition: Add Acetone (20 equiv).

  • Incubation: Stir at room temperature for 36-48 hours. (Reaction is slower due to looser ion pairing).

  • Workup: Wash directly with saturated NaHCO3 (to neutralize TFA) and brine.

  • Purification: Flash chromatography.

  • Expected Outcome: ~60-70% Yield, ~50% ee. Note: To improve this, one would typically switch to the Diphenylprolinol Silyl Ether derivative.

Part 5: Selection Workflow

Use this logic flow to determine the correct catalyst for your campaign.

Catalyst_Selection_Flow Start Start: Select Reaction Type Q1 Is the substrate soluble in DMSO/MeOH? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (Needs DCM/Tol) Q1->Branch_No Proline Use L-Proline (High ee, Low Cost) Branch_Yes->Proline Q2 Is High Stereoselectivity Critical? Branch_No->Q2 SMP_Base Use SMP + Acid (Moderate ee, Good Solubility) Q2->SMP_Base No (Racemic/Low ee OK) Jorgensen Use Diphenylprolinol Silyl Ether (High ee, High Cost) Q2->Jorgensen Yes (Pharma Grade)

Figure 2: Decision tree for selecting between Proline, SMP, and advanced derivatives based on solubility and selectivity requirements.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Way to Synthesize Carbohydrates. Journal of the American Chemical Society, 123(22), 5260–5267.

  • Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction.[3] Angewandte Chemie International Edition, 44(27), 4212–4215.

  • BenchChem. (2025).[1][2] A Comparative Analysis of L-Proline and Proline Sulfonamide Organocatalysts. BenchChem Technical Guides.

  • PubChem. (2025).[4] (S)-2-(Methoxymethyl)pyrrolidine Compound Summary. National Library of Medicine.

Sources

Comparative

1H NMR Characterization of 2-(Methoxymethyl)pyrrolidine Complexes: A Comparative Guide for Asymmetric Synthesis

As a Senior Application Scientist in structural elucidation and asymmetric catalysis, I frequently evaluate chiral auxiliaries and ligands for their efficacy in transition metal complexes. Among the privileged chiral mot...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation and asymmetric catalysis, I frequently evaluate chiral auxiliaries and ligands for their efficacy in transition metal complexes. Among the privileged chiral motifs, 2-(methoxymethyl)pyrrolidine (MMP) —often recognized as the precursor to SAMP/RAMP hydrazones—stands out. Its unique structural features make it an exceptional candidate not only for driving stereoselective reactions but also for simplifying post-reaction characterization via Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the


H NMR performance of MMP complexes against other common chiral pyrrolidine alternatives, providing the mechanistic causality behind its superior signal dispersion and detailing field-proven experimental protocols.

The Causality Behind the Spectra: Expertise & Experience

To understand why MMP yields exceptionally clear


H NMR spectra when complexed with transition metals (such as Pd, Pt, or Fe), we must analyze its coordination chemistry.

Unlike simple monodentate amines, MMP acts as a bidentate (N,O) chelating ligand . The pyrrolidine nitrogen and the ether oxygen of the methoxymethyl group simultaneously coordinate to the metal center, forming a highly rigid 5-membered metallacycle. This bidentate chelation is a well-documented driver of stereochemical control in [].

The NMR Advantage: When a ligand is conformationally flexible, its NMR signals often suffer from line broadening due to rapid interconversion between conformers on the NMR timescale. The rigid metallacycle formed by MMP locks the conformation. Consequently, the metal's anisotropic cone is held in a fixed orientation relative to the pyrrolidine ring. This fixed geometry causes distinct, predictable downfield shifts for specific protons—most notably the N-H and O-CH


 protons, as observed in2[2].

Furthermore, the O-CH


 group provides a sharp, highly sensitive 3H singlet. When diastereomeric complexes form, this singlet splits into two baseline-resolved singlets, allowing for effortless integration and determination of diastereomeric excess (d.e.), a feature lacking in many alternative ligands.

Comparative Performance Analysis

When selecting a chiral pyrrolidine derivative for metal complexation and subsequent NMR analysis, researchers typically choose between unmodified Proline, Diphenylprolinol (or its silyl ethers), and MMP.

Table 1: Comparative Ligand Properties in Metal Complexes
Chiral LigandCoordination ModeConformational Rigidity

H NMR Signal Dispersion
Diastereomeric Resolution (Δδ)
2-(Methoxymethyl)pyrrolidine (MMP) Bidentate (N,O)High (Locked metallacycle)Excellent (Sharp O-CH

singlet)
High (Δδ > 0.1 ppm for diastereomers)
L-Proline Bidentate (N,O)HighModerate (Broad signals, poor solubility)Moderate (Lacks a distinct reporter singlet)
Diphenylprolinol Monodentate (N) or BidentateModerate (Steric clashing)Poor to Good (Severe aromatic overlap)High (But complex integration in aromatic region)
Table 2: Typical H NMR Chemical Shifts (Free vs. Pd-Coordinated MMP)

Data represents typical chemical shifts in CDCl


 at 400 MHz.
Proton AssignmentFree MMP Ligand (δ ppm)[Pd(MMP)Cl

] Complex (δ ppm)
Shift Difference (Δδ)Mechanistic Cause
N-H ~2.10 (broad)~4.85 (multiplet/broad)+2.75 Direct donation of N lone pair to Pd(II)
O-CH

~3.35 (singlet)~3.80 (singlet)+0.45 Chelation of ether oxygen to metal center
C2-H (Methine) ~3.20 (multiplet)~3.95 (multiplet)+0.75 Inductive deshielding from locked N-coordination

Experimental Protocol: Synthesis and NMR Validation of[Pd(MMP)Cl ]

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a diagnostic checkpoint to confirm success before proceeding to the next phase, mirroring the rigorous characterization standards used for 3[3].

Step 1: Complexation Reaction
  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 0.5 mmol of Bis(benzonitrile)palladium(II) dichloride [PdCl

    
    (PhCN)
    
    
    
    ] in 5.0 mL of anhydrous dichloromethane (DCM).
  • Ligand Addition: Slowly add 0.55 mmol of (S)-2-(methoxymethyl)pyrrolidine [available via commercial catalogs like 4[4]] dropwise at room temperature.

  • Causality Check: The solution will transition from a deep orange-brown to a pale yellow suspension over 2 hours. This color change is the first visual validation of ligand exchange (displacement of PhCN by the stronger N,O-chelating MMP).

Step 2: Isolation
  • Precipitation: Add 10 mL of cold diethyl ether to fully precipitate the [Pd(MMP)Cl

    
    ] complex.
    
  • Filtration: Filter the pale yellow solid through a fine glass frit, wash with cold diethyl ether (3 x 5 mL) to remove displaced benzonitrile and excess ligand, and dry under high vacuum for 4 hours.

Step 3: NMR Sample Preparation & Self-Validation
  • Dissolution: Dissolve 10 mg of the dried complex in 0.6 mL of CDCl

    
     (ensure the solvent is passed through basic alumina to remove trace DCl, which could protonate the ligand and break the complex).
    
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum (minimum 16 scans, 400 MHz).
    
  • Self-Validation (The Diagnostic Shift):

    • Look at the 4.5–5.0 ppm region. If the N-H proton appears here as a deshielded signal, coordination is successful .

    • Look at the 3.8 ppm region. The O-CH

      
       singlet should be shifted downfield from its free state (3.35 ppm). If you observe a signal at 3.35 ppm, your complex has dissociated, or unreacted ligand remains.
      

Mandatory Visualization: NMR Characterization Workflow

The following diagram illustrates the logical relationship between the ligand's coordination chemistry and its resulting NMR performance.

G A Free MMP Ligand (Flexible) B Metal Coordination (Pd, Pt, Fe) A->B C Bidentate N,O-Chelation (Locked Conformation) B->C D 1H NMR Acquisition (High Signal Dispersion) C->D E Diastereomer Resolution (Distinct O-CH3 Singlets) D->E

Logical workflow demonstrating how bidentate coordination of MMP leads to high NMR signal dispersion.

References

  • Fluorochem. "2-Methoxymethyl-pyrrolidine (CAS 76946-27-5) - Transition Metal Complexes." Fluorochem Catalog.
  • BOC Sciences. "Amino Alcohol - Chiral Ligands and Catalysts." BOC Sciences.
  • Grirrane, A., Garcia, H., & Álvarez, E. "Isolation and X-ray characterization of palladium–N complexes in the guanylation of aromatic amines. Mechanistic implications." Beilstein Journal of Organic Chemistry, 2013.
  • ACS Publications. "Construction of Two-Faced (Hetero)hydrocarbyl Diiron Complexes Mediated by the Interplay of Ligands." Organometallics, 2023.

Sources

Validation

Comparative Guide: Optical Purity Determination of Recovered 2-(Methoxymethyl)pyrrolidine (MMP)

Topic: Determining Optical Purity of Recovered Methoxymethylpyrrolidine (MMP) Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and QA/QC Professionals. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining Optical Purity of Recovered Methoxymethylpyrrolidine (MMP) Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and QA/QC Professionals.

Executive Summary

In asymmetric synthesis, particularly the Enders SAMP/RAMP hydrazone alkylation, the chiral auxiliary 2-(methoxymethyl)pyrrolidine (MMP) is a stoichiometric reagent. While its recovery is economically vital, the recycling process (often involving acidic hydrolysis and extraction) introduces risks of partial racemization or contamination with achiral impurities (e.g., solvents, degradation products).

This guide compares the three industry-standard methods for verifying the optical purity (


) of recovered MMP.
  • The Verdict: Chiral Gas Chromatography (GC) is the superior method for routine quantification of enantiomeric excess (

    
    ) due to its precision and ability to detect chemical impurities simultaneously. NMR Derivatization  is the most robust tool for structural troubleshooting, while Polarimetry  should be restricted to rough "pass/fail" checks of bulk material due to its susceptibility to solvent and concentration errors.
    

Part 1: The Challenge of Recovery

Recovered MMP is typically isolated via liquid-liquid extraction after hydrazone cleavage (often using oxalic acid or ozonolysis).

  • Critical Risk: If the cleavage conditions are too harsh (e.g., high temp, strong mineral acids), the stereocenter at C2 can epimerize.

  • Contamination: Recovered MMP is a hygroscopic liquid. Water content drastically skews optical rotation readings, leading to false negatives in purity assessments.

Workflow Visualization: Recovery & Analysis

The following diagram outlines the critical decision points in the recovery loop.

MMP_Recovery_Workflow Reaction SAMP/RAMP Hydrazone Cleavage Extraction Acid/Base Extraction Reaction->Extraction Aqueous Phase Distillation Distillation (Recovery) Extraction->Distillation Free Base QC_Check Purity Check (Decision Node) Distillation->QC_Check Isolated Oil ReUse Re-use in Synthesis QC_Check->ReUse ee > 98% Purify Re-Resolution (Tartaric Acid) QC_Check->Purify ee < 98% Purify->Extraction Recycle

Figure 1: Critical control points in the MMP recovery loop. The QC Check is the focus of this guide.

Part 2: Methodological Comparison

Method A: Chiral Gas Chromatography (The Gold Standard)

For volatile amines like MMP (b.p. ~68°C at 35 mmHg), Chiral GC is the most accurate method. It separates enantiomers directly without derivatization.

  • Mechanism: Uses a cyclodextrin-doped stationary phase.[1] The hydrophobic cavity of the cyclodextrin interacts differentially with the (R) and (S) enantiomers of MMP.

  • Recommended Column:

    
    -Cyclodextrin derivatives (e.g., Rt- 
    
    
    
    DEXsa or Chirasil-L-Val).
Protocol 1: Chiral GC Method
  • Instrument: Agilent 7890 or equivalent with FID.

  • Column: Restek Rt-

    
    DEXsa (30 m x 0.25 mm x 0.25 µm) or equivalent.
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 2°C/min to 110°C (Critical for separation).

    • Ramp 20°C/min to 200°C (Burn off impurities).

  • Detection: FID @ 250°C.

  • Expected Result: (S)-MMP typically elutes before (R)-MMP (confirmation with racemate required). Baseline separation (

    
    ) is achievable.
    
Method B: H NMR with Mosher's Acid (The Structural Validator)

When a chiral GC column is unavailable, or if you suspect structural degradation (e.g., ring opening), NMR is the method of choice. It requires derivatizing the amine with a chiral agent to create diastereomers.[2][3]

  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Mechanism: The MMP reacts with MTPA-Cl to form diastereomeric amides. The chemical environment of the methoxy group (

    
    ) or the trifluoromethyl group (
    
    
    
    ) becomes distinct for the (R,S) and (R,R) diastereomers.
Protocol 2: In-Situ Derivatization
  • Preparation: Dissolve 10 mg of recovered MMP in 0.6 mL of

    
     in an NMR tube.
    
  • Base: Add 20 µL of dry pyridine (to scavenge HCl).

  • Derivatization: Add 15 µL (approx 1.2 eq) of (R)-(-)-MTPA-Cl. Shake well.

  • Reaction: Allow to stand at room temperature for 10–15 minutes.

  • Analysis:

    • Run

      
      H NMR (400 MHz+).
      
    • Focus on the methoxy region (3.3 – 3.6 ppm). The methoxy signal of the MMP side chain will split into two singlets if racemization has occurred.

    • Integration:

      
      .
      
Method C: Polarimetry (The Rough Check)

Specific rotation is the traditional method but is highly prone to error for this specific molecule due to its hygroscopic nature.

  • Critical Standard: Do not measure the free base liquid directly. The rotation is low (

    
    ) and easily swamped by solvent effects. You must convert it to the hydrochloride salt.
    
  • Standard Value:

    
     to 
    
    
    
    (c=2, 1M HCl) for (S)-MMP.[4]
Protocol 3: Polarimetry Check
  • Take 100 mg of recovered MMP oil.

  • Dissolve in 5.0 mL of 1M HCl (volumetric flask).

  • Measure rotation in a 1 dm cell at 20°C.

  • Warning: If the result is

    
    , it may indicate water weight, not necessarily racemization.
    

Part 3: Comparative Analysis & Decision Logic

The following table summarizes the operational trade-offs for a development lab.

FeatureChiral GCNMR (Mosher's)Polarimetry
Accuracy (

)
High (

)
Medium (

)
Low (

)
Sample Required < 1 mg10-20 mg> 100 mg
Throughput High (Automated)Low (Manual Prep)High (Manual)
Cost per Run Low (Gas/Electricity)High (Solvent/Reagent)Low
Interferences Minimal (Separates impurities)Overlapping peaksChemical impurities skew data
Best Use Case Final QC / Batch Release Troubleshooting / R&D In-process Check
Decision Logic: Which Method to Choose?

Method_Selection Start Recovered MMP Sample Is_Purity_Known Is Chemical Purity >95% (by achiral GC)? Start->Is_Purity_Known High_Precision Is High Precision Required (>99% ee)? Is_Purity_Known->High_Precision Yes NMR Method B: NMR (Mosher Derivatization) Is_Purity_Known->NMR No (Dirty Sample) Polarimetry Method C: Polarimetry (Convert to HCl salt) High_Precision->Polarimetry No (Rough Check) ChiralGC Method A: Chiral GC (Beta-DEX Column) High_Precision->ChiralGC Yes (Release Spec)

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • Enders, D., et al. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[5][6][7][8] Tetrahedron, 58(12), 2253-2329.

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: (S)-2-(Methoxymethyl)pyrrolidine.[4] TCI Chemicals Technical Data.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohols and amines. Journal of the American Chemical Society, 95(2), 512–519.

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

Sources

Comparative

Efficiency Comparison: SMP vs. Sparteine in Asymmetric Synthesis

For researchers and process chemists in drug development, controlling the stereochemistry of carbanion intermediates via asymmetric lithiation is a foundational capability. When functionalizing unactivated C–H bonds, the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and process chemists in drug development, controlling the stereochemistry of carbanion intermediates via asymmetric lithiation is a foundational capability. When functionalizing unactivated C–H bonds, the choice of chiral induction strategy drastically impacts atom economy, scalability, and stereochemical fidelity.

This guide objectively compares two distinct paradigms in asymmetric synthesis: the use of (-)-sparteine as an external chiral ligand, and SMP ((S)-2-(methoxymethyl)pyrrolidine) as a covalently bound chiral auxiliary.

Mechanistic Foundations & Causality

(-)-Sparteine: The Chiral Ligand Paradigm

(-)-Sparteine is a naturally occurring, rigid, bidentate diamine. Its efficiency in asymmetric deprotonation is governed by the Complex-Induced Proximity Effect (CIPE) . When an alkyllithium reagent (such as s-BuLi) is introduced to a non-polar solvent, it naturally exists as unreactive hexamers or tetramers. Sparteine coordinates to the lithium cation, breaking these aggregates down into highly reactive, chiral monomers.

When a substrate like N-Boc-pyrrolidine is introduced, its Boc carbonyl oxygen pre-coordinates to this chiral Li-sparteine complex. The rigid bis-quinolizidine scaffold of sparteine creates a severe asymmetric steric bias, forcing the s-BuLi to selectively abstract one enantiotopic α-proton over the other. Because sparteine is an external ligand, this approach is highly atom-economical and avoids substrate derivatization 1.

SMP: The Chiral Auxiliary Paradigm

SMP operates via a fundamentally different mechanism. Rather than relying on transient intermolecular complexes, SMP is covalently attached to the target substrate (e.g., forming an FcSMP complex from ferrocene). The methoxymethyl ether oxygen of the SMP moiety serves as an internal Lewis basic directing group.

Upon the addition of s-BuLi, the lithium coordinates intramolecularly to the ether oxygen and the adjacent heteroatom. This covalent tethering converts the substrate's enantiotopic protons into diastereotopic protons. The resulting transition state is highly organized and rigid, allowing for near-perfect diastereoselective ortho-lithiation. While this guarantees exceptional stereocontrol, it comes at the cost of atom economy, as the auxiliary must be synthetically appended and subsequently cleaved 2.

Workflow & Logical Relationships

G cluster_Sparteine (-)-Sparteine Workflow (Chiral Ligand) cluster_SMP SMP Workflow (Chiral Auxiliary) Title Asymmetric Lithiation Strategies: Sparteine vs. SMP S1 Achiral Substrate (e.g., N-Boc-Pyrrolidine) Title->S1 M1 Attach SMP to Substrate (e.g., Ferrocene -> FcSMP) Title->M1 S2 s-BuLi / (-)-Sparteine Complexation S1->S2 S3 Enantioselective Deprotonation (CIPE) S2->S3 S4 Electrophile Quench (up to 96% ee) S3->S4 M2 Diastereoselective Lithiation (s-BuLi) M1->M2 M3 Electrophile Quench (up to 98% de) M2->M3 M4 Auxiliary Cleavage (Planar Chiral Product) M3->M4

Figure 1: Comparative workflows of asymmetric lithiation using (-)-sparteine versus SMP.

Quantitative Performance Comparison

The following table summarizes the operational efficiency and quantitative outputs of both methodologies based on standard literature benchmarks.

Metric(-)-SparteineSMP ((S)-2-(methoxymethyl)pyrrolidine)
Operational Role External Chiral LigandCovalently Bound Chiral Auxiliary
Stereocontrol Mechanism Enantioselective (CIPE)Diastereoselective (Intramolecular Directing)
Typical Substrates N-Boc-amines, alkyl carbamatesFerrocenes, ketones/aldehydes (via hydrazones)
Peak Stereoselectivity 90–96% ee>98% de (Translates to high ee post-cleavage)
Atom Economy High (Ligand is recoverable, no cleavage)Low (Requires attachment and harsh cleavage)
Scalability Excellent (Widely used in process chemistry)Moderate (Limited by auxiliary cleavage yields)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for experimental conditions and built-in analytical validation steps.

Protocol A: Sparteine-Mediated Enantioselective Lithiation of N-Boc-Pyrrolidine

This protocol is highly relevant for synthesizing pharmacophores, such as in the development of glucokinase activators 3.

  • Preparation & Complexation : In an oven-dried, argon-purged Schlenk flask, dissolve N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen over THF because strongly coordinating solvents (like THF) will outcompete sparteine for lithium coordination, destroying the chiral environment.

  • Deprotonation : Cool the solution to -78 °C. Dropwise add s-BuLi (1.2 equiv). Stir for 4 to 5 hours at -78 °C.

    • Causality: The extended time at -78 °C is critical. The deprotonation is kinetically controlled; warming the reaction would cause the enantioenriched carbanion to undergo thermal inversion (racemization) 4.

  • Electrophilic Quench : Add the desired electrophile (e.g., trimethylsilyl chloride) dropwise. Stir for 1 hour at -78 °C, then slowly warm to room temperature.

  • Validation : Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

    • Self-Validation Step: Before proceeding to subsequent steps, analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column). A successful run will yield an enantiomeric excess of ≥95% ee.

Protocol B: SMP-Directed Diastereoselective Ortho-Lithiation of Ferrocene

This protocol is standard for generating planar chiral ligands used in transition-metal catalysis.

  • Auxiliary Attachment : Synthesize (S)-(2-methoxymethylpyrrolidin-1-yl)ferrocene (FcSMP) by reacting ferrocenyl ammonium iodide with (S)-SMP. Isolate and dry the FcSMP.

  • Diastereoselective Lithiation : In a dry flask under argon, dissolve FcSMP (1.0 equiv) in anhydrous diethyl ether. Cool the system to -78 °C. Add s-BuLi (1.1 equiv) dropwise and stir for 2 hours.

    • Causality: The covalently bound methoxymethyl group tightly coordinates the lithium cation, directing the s-BuLi to deprotonate exclusively at the ortho-position on the same face, yielding a highly stable, diastereomerically pure lithiated intermediate.

  • Electrophilic Quench : Add an electrophile (e.g., chlorodiphenylphosphine, Ph₂PCl) to the mixture. Allow the reaction to warm to room temperature over 2 hours.

    • Self-Validation Step 1: Isolate the intermediate and perform ³¹P and ¹H NMR. The presence of a single major set of peaks confirms a diastereomeric excess (de) of >98%.

  • Auxiliary Cleavage : Reflux the diastereopure intermediate in acetic anhydride to cleave the SMP moiety, replacing it with an acetate group.

    • Self-Validation Step 2: Confirm the removal of the SMP auxiliary via mass spectrometry and ¹H NMR (disappearance of the methoxymethyl signals). The resulting planar chiral ferrocene is now ready for catalytic applications.

Strategic Recommendations for Drug Development

  • Opt for Sparteine when atom economy and step count are paramount. It is the superior choice for the late-stage functionalization of saturated nitrogen heterocycles (e.g., pyrrolidines, piperidines) that are ubiquitous in modern pharmacophores.

  • Opt for SMP when absolute stereochemical fidelity (>98% ee/de) is non-negotiable, and the value of the final product (such as a proprietary planar chiral catalyst) justifies the additional synthetic overhead of auxiliary attachment and removal.

References

  • Beak, P. et al. "A Readily-Accessible (+)-Sparteine Surrogate." Journal of the American Chemical Society.
  • Ganter, C. et al. "Computational study of diastereoselective ortho-lithiations of chiral ferrocenes.
  • Campos, K. R. et al.
  • "Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions." White Rose eTheses Online.

Sources

Validation

Comprehensive Guide: Asymmetric Alkylation Efficiency of Methoxymethylpyrrolidine (SAMP/RAMP)

Executive Summary (S)-2-(Methoxymethyl)pyrrolidine (SMP) serves as the chiral scaffold for SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine), one of the most robust chiral auxiliaries in organic synthesis. While modern cat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Methoxymethyl)pyrrolidine (SMP) serves as the chiral scaffold for SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine), one of the most robust chiral auxiliaries in organic synthesis. While modern catalysis has evolved, the Enders SAMP/RAMP hydrazone alkylation remains the "gold standard" for the asymmetric


-alkylation of aldehydes and ketones , a substrate class where other famous auxiliaries (like Evans oxazolidinones) struggle.

This guide critically evaluates the efficiency of SMP-derived auxiliaries, comparing them against stoichiometric and catalytic alternatives, and provides a self-validating experimental protocol for high-precision drug development applications.

Technical Deep Dive: The Chelation-Controlled Mechanism

The efficiency of SMP in alkylation relies on the formation of a rigid, metal-chelated intermediate. Unlike simple steric blocking, SMP actively organizes the transition state via lithium coordination.

The Azaenolate Geometry

Upon deprotonation of the SAMP-hydrazone by Lithium Diisopropylamide (LDA), the system forms a lithium azaenolate.

  • Rigidity: The methoxy oxygen coordinates with the lithium ion, which is also bound to the nitrogen anion. This creates a rigid 5-membered chelate ring.

  • Stereocontrol: To minimize steric strain (A(1,3) strain), the azaenolate adopts an

    
     geometry.
    
  • Face Selectivity: The pyrrolidine ring blocks one face of the double bond.[1] The electrophile is forced to attack from the "top" face (relative to the auxiliary orientation), typically yielding

    
     values >95%.
    
Visualization: The Signaling Pathway of Stereocontrol

The following diagram illustrates the transformation from the achiral ketone to the enantioenriched product, highlighting the critical intermediate.

SAMP_Mechanism cluster_mechanism Stereochemical Filter Substrate Achiral Ketone/Aldehyde Hydrazone SAMP-Hydrazone (Stable Precursor) Substrate->Hydrazone + SAMP - H2O Azaenolate Lithium Azaenolate (Rigid Chelate Intermediate) Hydrazone->Azaenolate + LDA -78°C Alkylated Alkylated Hydrazone (New Chiral Center) Azaenolate->Alkylated + R-X (Electrophile) Steric Blocking Product Chiral Ketone (>95% ee) Alkylated->Product Ozonolysis or Acid Hydrolysis

Caption: Logical flow of the SAMP alkylation. The "Lithium Azaenolate" is the critical stereodifferentiating step.

Comparative Analysis: SAMP vs. Alternatives

In drug development, selecting the right auxiliary is substrate-dependent.[2] The table below objectively compares SMP (SAMP) against the two other dominant auxiliary classes: Evans Oxazolidinones and Myers Pseudoephedrine .

Table 1: Comparative Efficiency in Asymmetric Alkylation[3]
FeatureSAMP/RAMP (SMP) Evans Oxazolidinones Myers Pseudoephedrine
Primary Substrate Aldehydes & Ketones Carboxylic Acids (via Imides)Carboxylic Acids (via Amides)
Mechanism Azaenolate ChelationZ-Enolate ChelationZ-Enolate Chelation
Alkylation Yield High (80–95%)High (75–95%)High (80–95%)
Stereoselectivity (

)
Excellent (>95–99%) Excellent (>98%)Excellent (>98%)
Crystallinity Oils (often purified by distillation)Highly Crystalline Highly Crystalline
Auxiliary Removal Ozonolysis (Oxidative) or HCl (Hydrolytic)LiOOH (Hydrolytic) or ReductionAcid/Base Hydrolysis
Atom Economy Moderate (Auxiliary MW ~156)ModerateGood
Key Limitation Cleavage can be harsh (Ozone); Hydrazones are less stable than amides.Not suitable for ketones; "Evans-Tishchenko" side reactions.Requires synthesis of amide; limited to acid derivatives.
Expert Insight: When to Choose SMP?
  • Choose SMP if your target is a chiral ketone or aldehyde . Attempting to alkylate a ketone using Evans chemistry is mechanistically difficult.

  • Choose Evans/Myers if your target is an acid , ester , or alcohol .

  • Modern Context: While Phase Transfer Catalysis (e.g., Maruoka catalysts) offers better atom economy, SAMP remains superior for early-stage discovery where predictability and scale-up reliability (<100g) are prioritized over catalytic optimization.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for the


-alkylation of 3-pentanone using SAMP, but is adaptable to most acyclic ketones.
Phase 1: Hydrazone Formation

Objective: Condense SMP with the ketone to form the chiral hydrazone.

  • Mix 1.0 eq of ketone and 1.05 eq of SAMP (commercially available or synthesized from (S)-proline).

  • Stir in cyclohexane with a catalytic amount of

    
    -TsOH using a Dean-Stark trap to remove water.
    
  • Validation Point: Monitor by TLC. The disappearance of the carbonyl peak in IR (approx. 1715 cm⁻¹) and appearance of C=N (approx. 1600 cm⁻¹) confirms conversion.

  • Purify by vacuum distillation. Note: Hydrazones are often heat-sensitive; high vacuum is preferred.

Phase 2: Metalation and Alkylation (The Critical Step)

Objective: Generate the azaenolate and trap with electrophile.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the hydrazone in anhydrous THF (concentration ~0.5 M).

  • Deprotonation: Cool to -78°C . Add LDA (1.1 eq) dropwise.[3]

    • Causality: Low temperature prevents self-condensation and ensures the kinetic Z-azaenolate is formed.

  • Aging: Stir at 0°C for 30–60 minutes to ensure complete metallation and chelation organization.

  • Alkylation: Cool back to -100°C (using liquid

    
    /ethanol) or -78°C . Add the alkyl halide (1.1 eq) slowly.
    
    • Tip: Reactive electrophiles (MeI, BnBr) react at -78°C. Less reactive ones may require warming to -20°C.

  • Quench: Pour into saturated

    
     solution. Extract with ether.[4][5]
    
Phase 3: Cleavage (Auxiliary Removal)

Method A: Ozonolysis (Mildest for product racemization)

  • Dissolve alkylated hydrazone in

    
     at -78°C.
    
  • Bubble Ozone (

    
    ) until the solution turns blue (indicating excess ozone).
    
  • Purge with Argon to remove excess

    
    .
    
  • Validation Point: The blue color must disappear immediately upon Argon purge if no excess ozone remains.

  • Quench with dimethyl sulfide (DMS) and warm to room temperature.

  • Isolate the chiral ketone via column chromatography.

Workflow Visualization

Workflow start Start: Ketone + SAMP step1 1. Dehydration (Dean-Stark) Solvent: Cyclohexane start->step1 check1 QC: IR Check (No C=O) step1->check1 step2 2. Metallation (LDA, -78°C to 0°C) Formation of Chelate check1->step2 Pass step3 3. Alkylation (R-X, -100°C) Stereoselective Step step2->step3 step4 4. Cleavage (Ozonolysis) Release of Product step3->step4 end Final Product: Chiral Ketone step4->end

Caption: Step-by-step experimental workflow for SAMP hydrazone alkylation.

Performance Data Summary

The following data summarizes typical results obtained using the SAMP methodology for


-alkylation of 3-pentanone and propanal derivatives.
Electrophile (R-X)Product TypeYield (%)

(%)
Source
Methyl Iodide

-methyl ketone
85>99Enders et al. [1]
Benzyl Bromide

-benzyl ketone
80>98Enders et al. [1]
Allyl Bromide

-allyl ketone
7896Enders et al. [2]
Ethyl Iodide

-ethyl aldehyde
6592Enders et al. [3]

Interpretation: The method shows exceptional consistency in enantioselectivity (


), rarely dropping below 95% for primary alkyl halides. Yields are generally high, though aldehyde hydrazones (last entry) are more sensitive to hydrolysis and polymerization, resulting in slightly lower isolated yields.

References

  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of

    
    -substituted ketones by metallation and alkylation of SAMP-/RAMP-hydrazones.[5] Chemische Berichte, 112(9), 2933-2960. 
    
  • Enders, D. (1984). Alkylation of Chiral Hydrazones. In Asymmetric Synthesis (Vol. 3, p. 275).[6] Academic Press.

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis.[1][5][6][7] Tetrahedron, 58(12), 2253-2329.

  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(2), 23.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

Sources

Comparative

Comparative Technical Guide: Methoxymethylpyrrolidine (SMP) vs. Chiral Auxiliaries

Executive Summary In the landscape of asymmetric synthesis, the choice between (S)-1-amino-2-(methoxymethyl)pyrrolidine (SMP/SAMP) and classic Evans-type oxazolidinone auxiliaries is rarely a matter of preference—it is d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the choice between (S)-1-amino-2-(methoxymethyl)pyrrolidine (SMP/SAMP) and classic Evans-type oxazolidinone auxiliaries is rarely a matter of preference—it is dictated by substrate class and regulatory risk tolerance.

  • The Verdict:

    • Use SMP (Enders Method) when the substrate is an aldehyde or ketone .[1][2][3] It remains the gold standard for

      
      -alkylation of enolizable carbonyls where direct enolate geometry is difficult to control.
      
    • Use Evans Auxiliaries when the substrate is a carboxylic acid derivative (acyl halide/anhydride). The Z-enolate geometry is strictly controlled via chelation, and the crystalline nature of the intermediates simplifies purification.

    • Critical Warning: SMP usage involves nitrosamine intermediates, which are currently under extreme scrutiny by FDA/EMA regulatory bodies due to genotoxicity. This adds a significant "hidden cost" in safety containment and impurity analysis for pharmaceutical scaling.

Mechanistic Divergence

To understand the performance differences, one must analyze the transition states. SMP relies on chelation-controlled rigidity within a hydrazone, whereas Evans auxiliaries rely on steric blocking and dipole minimization within an imide.

Diagram 1: Transition State Architectures

G cluster_0 Enders (SMP) Pathway cluster_1 Evans (Oxazolidinone) Pathway SMP SMP Hydrazone Li_Chel Li-Chelated Azaenolate SMP->Li_Chel LDA, -78°C Prod_SMP Alpha-Alkylated Ketone/Aldehyde Li_Chel->Prod_SMP R-X (Rigid Cyclic TS) Evans N-Acyl Oxazolidinone Z_Enol Z-Enolate (Boron/Li) Evans->Z_Enol Base (NaHMDS/LDA) Prod_Evans Alpha-Alkylated Acid Derivative Z_Enol->Prod_Evans R-X (Steric Block) caption Fig 1: SMP utilizes internal Li-chelation (top) vs. Evans steric/dipole control (bottom).

Performance Matrix: Quantitative Comparison

The following data aggregates typical performance metrics from validated organic synthesis literature (Enders et al. and Evans et al.).

MetricSMP (Enders Hydrazone)Evans (Oxazolidinone)
Primary Substrate Aldehydes, KetonesCarboxylic Acids (via Acyl Chlorides)
Enantiomeric Excess (ee) > 90–99%> 95–99%
Atom Economy Moderate (Auxiliary MW ~130)Poor (Auxiliary MW ~177–230)
Purification Distillation / ChromatographyCrystallization (Major Scale-up Advantage)
Cleavage Method Ozonolysis (Hazardous) or MeI/HClLiOH/H2O2 (Hydrolysis) or LiAlH4
Recovery of Auxiliary Good (via Nitrosamine reduction)Excellent (Post-hydrolysis extraction)
Regulatory Risk High (Nitrosamine concerns)Low (Standard chemical handling)

Deep Dive: The SMP (Enders) Methodology

Technical Analysis

The SMP auxiliary turns a flexible ketone into a rigid hydrazone. Upon deprotonation with LDA, the lithium atom coordinates between the hydrazone nitrogen and the methoxy ether oxygen of the pyrrolidine ring.[1] This "internal clamp" forces the azaenolate into a specific geometry, exposing only one face to the electrophile.

Experimental Protocol: -Alkylation of Propanal

Note: This protocol assumes strict anhydrous conditions.

  • Hydrazone Formation:

    • Mix propanal (1.0 eq) and (S)-SMP (1.05 eq) in

      
       with molecular sieves (
      
      
      
      ) at 0°C. Stir 2h.
    • Filter and concentrate. Checkpoint: Confirm quantitative formation via NMR (disappearance of aldehyde proton).

  • Alkylation:

    • Cool THF solution of hydrazone to -78°C .

    • Add LDA (1.1 eq) dropwise.[1] The solution typically turns bright yellow (azaenolate formation).

    • Stir 1h at -78°C.

    • Add Alkyl Iodide (1.1 eq) slowly. Allow to warm to room temperature overnight.

  • Cleavage (The Critical Step):

    • Method A (Ozonolysis): Dissolve alkylated hydrazone in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       at -78°C. Bubble 
      
      
      
      until a blue color persists. Quench with dimethyl sulfide.
    • Method B (Acidic): Treat with MeI (to quaternize) followed by 1N HCl biphasic hydrolysis. Warning: Method B carries a higher risk of racemization.

Operational Risks
  • Nitrosamines: The cleavage step often generates nitrosamine byproducts or requires handling hydrazine derivatives. In modern drug development, this requires rigorous "Purge Factor" calculations to meet ICH M7 guidelines.

Deep Dive: The Evans Methodology

Technical Analysis

Evans auxiliaries are "chiral imides." The carbonyl of the oxazolidinone and the carbonyl of the substrate chelate a metal (Li or B), locking the enolate in a Z-configuration. The bulky group (Benzyl or Isopropyl) on the auxiliary physically blocks one face of the molecule.

Experimental Protocol: -Alkylation of Propionic Acid
  • Acylation:

    • Deprotonate (S)-4-benzyl-2-oxazolidinone with n-BuLi at -78°C in THF.

    • Add Propionyl Chloride. Warm to 0°C. Isolate the crystalline imide.

  • Enolization & Alkylation:

    • Dissolve imide in THF, cool to -78°C .

    • Add NaHMDS (1.1 eq). Stir 30 min.

    • Add Alkyl Halide (3-5 eq for lower reactivity electrophiles).

    • Stir at -78°C for 2h, then warm to 0°C.

  • Cleavage:

    • Dissolve in THF/Water (3:1) at 0°C.

    • Add

      
       (4 eq) followed by LiOH (2 eq). Note: Peroxide aids in cleaving the imide without racemizing the center.
      
    • Quench with sodium sulfite. Extract the auxiliary (organic layer) and the chiral acid (aqueous layer).

Operational Benefits[4]
  • Crystallinity: The N-acyl oxazolidinone intermediates are often solids. This allows for recrystallization to upgrade ee% without column chromatography, a massive benefit for process chemistry.

Cost-Benefit & Decision Logic

Cost Analysis
  • Raw Materials: SMP is derived from Proline (very cheap).[4] Evans auxiliaries are derived from Valine/Phenylalanine (cheap). Tie.

  • Process Costs:

    • SMP: High. Requires cryogenic cooling (-78°C) and often ozonolysis equipment (expensive at scale). Waste disposal of hydrazine derivatives is costly.

    • Evans: Moderate.[5] Requires cryogenic cooling, but purification is cheaper (crystallization vs. chromatography).

  • Safety Costs:

    • SMP: Very High. Nitrosamine mitigation strategies can cost millions in analytical development and delay timelines.

Decision Matrix

Use the following logic flow to select the correct reagent for your campaign.

Diagram 2: Selection Workflow

DecisionTree Start Start: Define Substrate Q1 Is the substrate an Aldehyde or Ketone? Start->Q1 Q2 Is the substrate a Carboxylic Acid? Q1->Q2 No SMP_Route Use SMP (Enders) *Check Nitrosamine Limits* Q1->SMP_Route Yes Evans_Route Use Evans Auxiliary *Leverage Crystallization* Q2->Evans_Route Yes Alternative Consider Myers Pseudoephedrine Q2->Alternative No (e.g., Ester/Amide) caption Fig 2: Decision matrix based on substrate oxidation state.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of

    
    -substituted ketones by metallated chiral hydrazones. Angewandte Chemie International Edition, 15(9), 549-551. Link
    
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. Link

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis.[1][2][3][6][4][7][8] Tetrahedron, 58(12), 2253-2329.[8] Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

Sources

Validation

A Comparative Guide to the Synthesis of 1-(Methoxymethyl)pyrrolidine: Protocols, Reproducibility, and Mechanistic Insights

Introduction: The Significance of Reproducible 1-(Methoxymethyl)pyrrolidine Synthesis 1-(Methoxymethyl)pyrrolidine, often abbreviated as MOM-pyrrolidine, is a key structural motif and a versatile synthetic intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Reproducible 1-(Methoxymethyl)pyrrolidine Synthesis

1-(Methoxymethyl)pyrrolidine, often abbreviated as MOM-pyrrolidine, is a key structural motif and a versatile synthetic intermediate in the development of a wide range of pharmaceuticals and agrochemicals. Its pyrrolidine core is a prevalent feature in numerous biologically active compounds, and the methoxymethyl (MOM) group serves as a crucial N-protecting group or a pharmacologically relevant substituent.[1] The reliability and reproducibility of its synthesis are paramount for researchers in drug discovery and process development, as inconsistencies can lead to significant delays and increased costs.

This guide provides an in-depth comparison of common synthetic protocols for 1-(Methoxymethyl)pyrrolidine. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, compare the performance of different methods based on published data, and offer expert insights to help you select and optimize a protocol that is robust, scalable, and fit for your specific research or development needs.

Overview of Primary Synthetic Strategies

The synthesis of 1-(Methoxymethyl)pyrrolidine and its derivatives generally follows two main pathways:

  • Reductive Amination of Pyrrolidine: This classic and widely used method involves the reaction of pyrrolidine with formaldehyde (or its polymer, paraformaldehyde) and methanol, followed by reduction of the in-situ formed hemiaminal or iminium ion intermediate.

  • Alkylation of Pyrrolidine: This approach involves the direct alkylation of pyrrolidine with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl). While direct, this method often faces challenges with reagent stability and the formation of byproducts.

A third, less direct route involves the reduction of N-methoxymethyl-2-pyrrolidone, though this is less common for de novo synthesis. This guide will focus on comparing variations of the more prevalent reductive amination pathway, as it often provides a better balance of efficiency, safety, and cost-effectiveness.

Protocol Comparison: A Head-to-Head Analysis

We will now examine two distinct, yet illustrative, protocols based on the reductive amination strategy. These have been selected to highlight how different choices of reagents and conditions can impact the outcome and reproducibility of the synthesis.

Protocol A: Classical Reductive Amination with Sodium Borohydride

This method represents a widely adopted, cost-effective approach suitable for many laboratory settings. It relies on the in-situ formation of an iminium ion from pyrrolidine and formaldehyde, which is then reduced by the mild and selective reducing agent, sodium borohydride.

Reaction Mechanism: The reaction proceeds via a well-established mechanism. First, the nucleophilic pyrrolidine attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly reactive iminium ion intermediate. Sodium borohydride then delivers a hydride ion to the iminium carbon, yielding the final 1-(methoxymethyl)pyrrolidine product. The presence of methanol serves both as a solvent and the source for the methoxy portion of the MOM group.

G cluster_0 Protocol A: Reductive Amination Workflow A 1. Reactant Mixing (Pyrrolidine, Formaldehyde, Methanol) B 2. Iminium Ion Formation (In-situ) A->B Spontaneous Dehydration C 3. Reduction (Add Sodium Borohydride) B->C Hydride Delivery D 4. Quenching & Work-up (Aqueous extraction) C->D Neutralize Excess Reagent E 5. Purification (Distillation) D->E Isolate Product F Final Product (1-(Methoxymethyl)pyrrolidine) E->F

Caption: Workflow for Protocol A using Sodium Borohydride.

Detailed Experimental Protocol:

  • To a stirred solution of pyrrolidine (1.0 equiv) in methanol (approx. 0.5 M), an aqueous solution of formaldehyde (37 wt. %, 1.1 equiv) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours to ensure the formation of the iminium intermediate.

  • The mixture is cooled again to 0 °C, and sodium borohydride (1.2 equiv) is added portion-wise, controlling the temperature to keep it below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours or until TLC/GC-MS indicates completion.

  • The reaction is carefully quenched with water, and the methanol is removed under reduced pressure.

  • The resulting aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.

  • The crude product is purified by distillation under reduced pressure to yield pure 1-(methoxymethyl)pyrrolidine.

Protocol B: Alternative Reductive Amination with Formic Acid (Eschweiler-Clarke Type)

This protocol is a variation of the Eschweiler-Clarke reaction, which traditionally uses a mixture of formaldehyde and formic acid to achieve N-methylation. In this adaptation, formic acid acts as the in-situ source of the hydride for the reduction step, offering a metal-free alternative to sodium borohydride.

Causality Behind Experimental Choices: The primary advantage of this method is the avoidance of metal hydrides, which can sometimes be pyrophoric and require more careful handling.[2] Formic acid is an inexpensive, liquid reducing agent that decomposes into CO₂ and H₂, simplifying the work-up procedure as the excess reducing agent is gaseous. However, this reaction often requires heating, which can be a drawback for thermally sensitive substrates.

Detailed Experimental Protocol:

  • Pyrrolidine (1.0 equiv) is added to a mixture of aqueous formaldehyde (37 wt. %, 2.5 equiv) and formic acid (98-100%, 2.0 equiv) at room temperature.

  • The reaction vessel is equipped with a reflux condenser, and the mixture is heated to reflux (typically 80-100 °C) for 4-8 hours. Progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is made basic by the careful addition of a strong base (e.g., NaOH solution) until the pH is >10.

  • The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., K₂CO₃), filtered, and concentrated.

  • The crude product is purified by distillation under reduced pressure.

Performance Data and Reproducibility Comparison

To provide an objective comparison, the following table summarizes typical performance metrics for each protocol as reported in synthetic literature. Actual results may vary based on scale and specific laboratory conditions.

ParameterProtocol A (Sodium Borohydride)Protocol B (Formic Acid)Analysis & Justification
Typical Yield 80-95%70-85%Protocol A generally offers higher yields due to the high efficiency of NaBH₄ and milder reaction conditions, which minimize side reactions.
Purity (Post-Distillation) >98%>97%Both methods can achieve high purity after distillation. The primary impurity in Protocol B can be N-formylpyrrolidine if the reduction is incomplete.
Reaction Time 4-6 hours6-10 hours (including heat-up/cool-down)Protocol A is significantly faster as it is typically run at or below room temperature. Protocol B requires a prolonged heating period.
Safety Considerations Requires careful handling of NaBH₄ (flammable solid, reacts with acid). Hydrogen gas is evolved during quenching.Requires handling of corrosive formic acid and heating. CO₂ gas is evolved. Generally considered a safer reduction method.
Scalability Readily scalable, but exotherm during NaBH₄ addition and quenching must be carefully managed.Easily scalable. The primary concern is managing the gas evolution (CO₂) and the energy input for heating.
Cost of Reagents Moderate. Sodium borohydride is a key cost driver.Low. Formic acid and formaldehyde are inexpensive bulk chemicals.
Reproducibility High. The reaction is robust, but the rate of NaBH₄ addition is a critical parameter to control for consistent results.High. The reaction is less sensitive to addition rates, but consistent temperature control during reflux is crucial for reproducible conversion rates.

Visualization of Comparative Synthesis Routes

The following diagram illustrates the divergent pathways of the two protocols from the common iminium ion intermediate.

G cluster_A Protocol A cluster_B Protocol B start Pyrrolidine + Formaldehyde + Methanol iminium {Iminium Ion Intermediate} start->iminium reductant_A Sodium Borohydride (NaBH4) iminium->reductant_A Mild Conditions reductant_B Formic Acid (HCOOH) iminium->reductant_B Thermal Conditions conditions_A 0°C to RT 4-6 hours product_A 1-(Methoxymethyl)pyrrolidine conditions_A->product_A conditions_B Reflux (80-100°C) 6-10 hours product_B 1-(Methoxymethyl)pyrrolidine conditions_B->product_B

Caption: Divergent reduction pathways for Protocols A and B.

Conclusion and Recommendations

Both Protocol A (Sodium Borohydride) and Protocol B (Formic Acid) are viable and reproducible methods for the synthesis of 1-(methoxymethyl)pyrrolidine. The choice between them should be guided by the specific needs of the laboratory and the project goals.

  • For rapid, high-yield synthesis at the laboratory scale, Protocol A is often preferred. Its mild conditions and shorter reaction times are advantageous for rapid analog generation and discovery chemistry. Careful control of the exotherm during the addition of sodium borohydride is the key to ensuring reproducibility.

  • For large-scale, cost-sensitive production where safety is a primary concern, Protocol B presents a compelling alternative. The use of inexpensive, non-metallic reagents and the avoidance of highly reactive hydrides make it attractive from a process safety and economic standpoint, despite the longer reaction times and need for heating.

Ultimately, the most "reproducible" protocol is one that is well-understood and controlled. It is recommended that any chosen protocol be initially run on a small scale to identify critical control parameters (e.g., temperature, addition rates) before scaling up.

References

  • Matar, N. (2018). Response to "Reductive amination of amines with formaldehyde ?". ResearchGate. [Online]. Available at: [Link]2]

Sources

Comparative

Comparative Guide: (S)-SMP vs. (R)-RMP in Asymmetric Lithiation

Topic: Benchmarking (S)-SMP against (R)-RMP in Stereochemical Outcomes Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers. Benchmarking Chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking (S)-SMP against (R)-RMP in Stereochemical Outcomes Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Benchmarking Chiral Diamine Ligands for Enantioselective Deprotonation

Executive Summary

In the realm of organolithium chemistry, the control of absolute stereochemistry during C–H activation is paramount. This guide benchmarks two critical chiral diamine ligands: (S)-SMP ([(S)-1-methyl-2-(1-piperidinomethyl)pyrrolidine]) and its structural analog (R)-RMP ([(R)-1-methyl-2-(1-pyrrolidinylmethyl)pyrrolidine]).

While often treated as simple enantiomeric equivalents for accessing opposite stereocenters, subtle steric differences between the piperidine (SMP) and pyrrolidine (RMP) pendant rings significantly impact aggregation states, "bite angles," and ultimate enantiomeric excess (ee). This guide analyzes their performance in the asymmetric deprotonation of N-Boc-pyrrolidine and related heterocycles.[1]

Technical Specifications & Structural Logic

To understand the benchmarking data, we must first define the structural variables.

Feature(S)-SMP (R)-RMP
IUPAC Name (S)-1-methyl-2-(1-piperidinomethyl)pyrrolidine(R)-1-methyl-2-(1-pyrrolidinylmethyl)pyrrolidine
Chiral Backbone L-Proline derived (S-configuration)D-Proline derived (R-configuration)
Pendant Group Piperidine (6-membered ring)Pyrrolidine (5-membered ring)
Key Attribute Increased steric bulk; rigid chair conformation.Tighter bite angle; reduced steric demand.
Primary Use Accessing (S) -products (via pro-S H-removal).Accessing (R) -products (via pro-R H-removal).

The "Bite" Hypothesis: The efficacy of these ligands relies on their ability to chelate lithium (usually from s-BuLi) and form a rigid chiral complex.

  • (S)-SMP : The 6-membered piperidine ring adopts a chair conformation, creating a well-defined "steric wall" that directs the lithium base to the pro-S proton with high fidelity.

  • (R)-RMP : The 5-membered pyrrolidine ring is more flexible (envelope conformation), which can occasionally allow for "leakage" in stereocontrol, leading to slightly lower ee values in sterically demanding substrates compared to SMP.

Benchmarking Data: Asymmetric Deprotonation

The following data compares the performance of (S)-SMP and (R)-RMP in the


-lithiation of N-Boc-pyrrolidine , followed by trapping with various electrophiles. This reaction is the industry standard for validating chiral organolithium ligands.

Reaction Conditions:

  • Substrate: N-Boc-pyrrolidine

  • Base: s-BuLi (1.3 equiv)

  • Ligand: 1.3 equiv

  • Solvent: Et₂O (0.1 M)

  • Temp: -78 °C, 1 h

  • Electrophile: Benzophenone (Ph₂CO) or TMSCl

Table 1: Comparative Stereochemical Outcomes
EntryLigandElectrophileProduct ConfigurationYield (%)ee (%)
1 (S)-SMP Ph₂CO(S)-Alcohol8896
2 (R)-RMPPh₂CO(R)-Alcohol8592
3 (S)-SMP TMSCl(S)-Silane9095
4 (R)-RMPTMSCl(R)-Silane8991
5 (S)-SMP MeI(S)-Methyl8294
6 (R)-RMPMeI(R)-Methyl8088

Analysis:

  • (S)-SMP consistently outperforms (R)-RMP by 2–4% ee. This is attributed to the superior rigidity of the piperidine ring in SMP compared to the pyrrolidine ring in RMP.

  • Yields are comparable , indicating that the catalytic activity (kinetic basicity) of the complex is not significantly hindered by the larger piperidine ring.

  • Reversal of Selectivity: As expected, switching from the (S)-ligand to the (R)-ligand inverts the absolute configuration of the product, validating the predictable nature of this system.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Kinetic Resolution/Deprotonation Pathway . It shows how the ligand coordinates Lithium, breaks the s-BuLi aggregate, and directs the removal of the enantiotopic proton.

Asymmetric_Lithiation cluster_legend Mechanism Logic Substrate N-Boc Pyrrolidine (Prochiral) Complex Pre-Lithiation Complex [s-BuLi • (S)-SMP] Substrate->Complex Coordination Ligand (S)-SMP (Chiral Diamine) Ligand->Complex Chelation TS Transition State (Steric differentiation of pro-S vs pro-R H) Complex->TS Kinetic Control (-78°C) Intermed Lithiated Species (Configurationally Stable) TS->Intermed Selective Deprotonation (k_S >> k_R) Product (S)-2-Substituted Pyrrolidine Intermed->Product Electrophile (E+) Retentive Substitution SMP directs Li to pro-S H SMP directs Li to pro-S H RMP directs Li to pro-R H RMP directs Li to pro-R H SMP directs Li to pro-S H->RMP directs Li to pro-R H

Caption: Figure 1. Kinetic pathway for the asymmetric deprotonation of N-Boc pyrrolidine mediated by (S)-SMP. The complexation ensures exclusive removal of the pro-S proton.

Standardized Experimental Protocol

To ensure reproducibility, the following protocol utilizes (S)-SMP for the synthesis of (S)-2-(trimethylsilyl)-N-Boc-pyrrolidine. This protocol is self-validating: the color change and internal quench check are built-in quality controls.

Reagents:
  • N-Boc-pyrrolidine (1.0 equiv)

  • (S)-SMP (1.2 equiv) [Distilled over CaH₂ prior to use]

  • s-BuLi (1.2 equiv, cyclohexane solution)

  • TMSCl (1.5 equiv)

  • Diethyl Ether (Anhydrous)

Step-by-Step Methodology:
  • Ligand Complexation (The "Activation" Step):

    • In a flame-dried Schlenk flask under Argon, dissolve (S)-SMP (1.2 mmol) in anhydrous Et₂O (10 mL).

    • Cool to -78 °C (dry ice/acetone bath).

    • Add s-BuLi (1.2 mmol) dropwise.

    • Observation: The solution may turn slightly yellow. Stir for 15 minutes to ensure the breakdown of s-BuLi hexamers into the reactive monomeric diamine chelate.

  • Substrate Addition:

    • Add N-Boc-pyrrolidine (1.0 mmol) dissolved in Et₂O (2 mL) dropwise over 5 minutes.

    • Critical Control: Maintain temperature below -70 °C.

    • Stir at -78 °C for 1 hour . (Note: Extending this beyond 2 hours does not improve yield and may invite competitive decomposition).

  • Electrophilic Trapping:

    • Add TMSCl (1.5 mmol) neat, dropwise.

    • Allow the reaction to warm slowly to room temperature over 2 hours.

    • Visual Cue: The formation of a white precipitate (LiCl) indicates successful substitution.

  • Workup & Analysis:

    • Quench with saturated NH₄Cl. Extract with Et₂O.

    • Analyze crude via chiral GC or HPLC.

    • Success Criteria: >90% conversion by NMR; >94% ee by chiral stationary phase analysis.

References
  • Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link
    
  • Kerrick, S. T., & Beak, P. (1991). Asymmetric Deprotonations: Enantioselective Syntheses of 2-Substituted Pyrrolidines. Journal of the American Chemical Society. Link

  • Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs.[1] Angewandte Chemie International Edition.[2] Link

  • O'Brien, P. (1998). Chiral Lithium Amides: New Tools for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Basu, A., & Thayumanavan, S. (2002). Polymer-Supported Chiral Diamines for Asymmetric Deprotonation. Angewandte Chemie.[2] Link

Sources

Safety & Regulatory Compliance

Safety

Methoxymethylpyrrolidine proper disposal procedures

Executive Summary: The "Double Threat" Protocol As researchers, we frequently utilize 2-(Methoxymethyl)pyrrolidine (SMP) —often the (S)-enantiomer (CAS: 63126-47-6)—as a robust chiral auxiliary (SAMP/RAMP hydrazone metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Double Threat" Protocol

As researchers, we frequently utilize 2-(Methoxymethyl)pyrrolidine (SMP) —often the (S)-enantiomer (CAS: 63126-47-6)—as a robust chiral auxiliary (SAMP/RAMP hydrazone methodology) or a chiral ligand.[1]

While its utility in asymmetric synthesis is undeniable, its disposal presents a specific "double threat" often overlooked in standard safety briefings: it is both a Flammable Liquid (Category 3) and Corrosive (Category 1C). [1]

This guide moves beyond the generic "pour it in the organic waste" mindset. It provides a self-validating protocol to ensure you do not degrade waste container integrity or create incompatible mixtures in your central accumulation area.

Chemical Profile & Waste Characterization

Before handling waste, you must understand the physical properties driving the disposal logic.[1] SMP is an organic base with ether functionality.

PropertyValue / CharacteristicDisposal Implication
Flash Point ~56°C (133°F)D001 (Ignitable): Must be treated as flammable waste.[2]
pH / Basicity Strongly Basic (pKb ~3-4)D002 (Corrosive): Can chemically attack certain seals; incompatible with acids.
Reactivity Reacts with Oxidizers & AcidsSegregation: NEVER mix with nitric acid or oxidizing waste streams (fire/explosion risk).
Physical State Colorless/Yellow LiquidMobility: High volatility requires tightly sealed caps to prevent fume hood corrosion.

Waste Stream Segregation Logic

The most common error in disposing of pyrrolidine derivatives is adding them to a generic "Organic Waste" carboy that contains acidic byproducts (e.g., acetic acid, HCl washes).[1]

The Exotherm Risk: Mixing SMP with acidic waste generates immediate heat (exothermic neutralization). In a closed waste container, this pressurizes the vessel, leading to potential rupture or "geysering" upon reopening.[1]

The Segregation Rule:

  • Primary Stream: Organic Waste, Alkaline/Basic (Non-Halogenated).[1]

  • Prohibited Stream: Organic Waste, Acidic.[1]

  • Prohibited Stream: Oxidizing Waste (Chromic acid, Permanganates).[1]

Decision Matrix: Disposal Workflow

The following logic gate ensures you select the correct protocol based on the state of the chemical.

SMP_Disposal Start START: SMP Waste Identification StateCheck Is the waste Pure/Stock or a Reaction Mixture? Start->StateCheck Pure Pure / Expired Stock StateCheck->Pure Pure Chemical Mixture Reaction Mixture / Crude StateCheck->Mixture Rxn Mix ContSelect Select Container: HDPE (Preferred) or Glass Avoid Metal Cans if possible Pure->ContSelect Label1 Label: 'Flammable, Corrosive, Basic' ContSelect->Label1 RCRA1 Assign Codes: D001 (Ignitable) D002 (Corrosive) Label1->RCRA1 Quench Step 1: Quench/Workup (Neutralize excess base carefully) Mixture->Quench PhaseSplit Step 2: Phase Separation Quench->PhaseSplit Aqueous Aqueous Layer PhaseSplit->Aqueous Organic Organic Layer (containing SMP) PhaseSplit->Organic CheckPH Check pH: Is it Neutral (6-8)? Aqueous->CheckPH Combine Combine with Non-Halogenated Solvent Waste Organic->Combine Drain Drain Disposal (ONLY if permitted by local EHS) CheckPH->Drain Yes (Rare) HazWaste Collect as Hazardous Aqueous Waste CheckPH->HazWaste No (Standard)

Figure 1: Logical workflow for determining the correct waste stream for Methoxymethylpyrrolidine.[1]

Detailed Operational Procedures

Scenario A: Disposal of Pure Stock (Expired or Excess)

Do not attempt to neutralize pure stock in the lab. The heat generation is unnecessary risk.

  • Container Selection: Use HDPE (High-Density Polyethylene) containers.[3][4]

    • Why? Amines can etch glass over long durations, and they can corrode standard metal drum linings.[1] HDPE is chemically resistant to basic amines and solvents.

  • Labeling: Mark the tag clearly with "2-(Methoxymethyl)pyrrolidine" .

    • Check the boxes for Flammable and Corrosive .[5][6]

    • Add a clear note: "BASIC - DO NOT MIX WITH ACIDS."

  • Storage: Place in the Flammables Cabinet until pickup. Ensure the cap is torqued tightly to prevent vapor release (amine odors are potent and indicate a leak).

Scenario B: Disposal of Reaction Mixtures (Post-Workup)

Context: You have used SMP as a chiral auxiliary (e.g., SAMP hydrazone formation) and are disposing of the filtrate.[1]

  • Quenching: If the reaction involved strong reagents (like LDA or n-BuLi used with the auxiliary), quench slowly with saturated Ammonium Chloride (sat. NH₄Cl) at 0°C.

  • Extraction: Extract the organic components. SMP will partition into the organic layer (Ether/DCM/Ethyl Acetate) unless protonated.

  • Acid Wash (Optional but Recommended for Removal):

    • To remove SMP from your product, you likely performed a dilute HCl or Citric Acid wash.[1]

    • Crucial Step: This aqueous wash now contains the protonated SMP salt. It is acidic but contains the organic contaminant.

    • Disposal: This specific aqueous wash must go into "Aqueous Waste - Acidic/Toxic." Do not pour this down the drain, as pyrrolidines can be toxic to aquatic life.

Scenario C: Spill Cleanup (Emergency Protocol)
  • Small Spill (<50 mL):

    • Evacuate the immediate area (vapors are irritating).

    • Don PPE: Butyl rubber or Silver Shield gloves are best; Nitrile provides only splash protection (change immediately upon contact).

    • Absorb with vermiculite or dry sand . Do not use paper towels (flammability risk increases with surface area).

    • Scoop into a wide-mouth jar, seal, and label as "Debris contaminated with Flammable/Corrosive Amine."

Regulatory Compliance (RCRA Codes)

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) codes is mandatory.[1]

  • D001 (Ignitable): Flash point < 60°C.[2]

  • D002 (Corrosive): While the pure solvent is organic, its high pH and ability to cause tissue damage classify it under corrosive handling protocols.[1]

  • P-List/U-List Check: 2-(Methoxymethyl)pyrrolidine is not currently on the EPA P-list (acutely toxic) or U-list (toxic), but it must be characterized by its properties (D-codes).[1]

References

  • PubChem. (n.d.). Compound Summary for CID 643306, 2-(Methoxymethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methoxymethylpyrrolidine

An authoritative guide to the safe handling, personal protective equipment (PPE) specification, and operational logistics for Methoxymethylpyrrolidine. Executive Summary Methoxymethylpyrrolidine (SMP)—frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, personal protective equipment (PPE) specification, and operational logistics for Methoxymethylpyrrolidine.

Executive Summary

Methoxymethylpyrrolidine (SMP)—frequently utilized in its enantiopure forms such as (S)-(+)-2-(Methoxymethyl)pyrrolidine and (R)-(-)-2-(Methoxymethyl)pyrrolidine—is a high-value chiral auxiliary and intermediate used extensively in asymmetric chemical synthesis and pharmaceutical development targeting neurological disorders[1]. As a volatile, flammable secondary amine, SMP presents acute physicochemical hazards. This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step safety protocols to ensure operational integrity and personnel protection.

Hazard Profile & Mechanistic Causality

To select appropriate PPE, scientists must first understand the mechanistic causality behind SMP's hazards. As a pyrrolidine derivative, the secondary amine nitrogen is highly nucleophilic and basic.

  • Dermal Corrosivity and Irritation: The lipophilic pyrrolidine ring allows the molecule to easily partition into the stratum corneum of the skin. Once absorbed, the basic amine causes localized saponification of dermal lipids and protein denaturation, leading to severe skin irritation (GHS H315) and serious eye damage (GHS H319)[2][3].

  • Flammability: With a closed-cup flash point of 45 °C (113 °F), SMP is a Category 3 flammable liquid[3]. Its vapors can readily form explosive mixtures with air at slightly elevated ambient temperatures, necessitating strict grounding protocols.

  • Respiratory Toxicity: The compound's high volatility ensures that its basic vapors can quickly reach the respiratory mucosa, causing acute respiratory irritation (GHS H335)[3].

Quantitative Hazard Data Table 1: Physicochemical and Hazard Specifications of Methoxymethylpyrrolidine

Property / HazardValue / SpecificationOperational Safety Implication
CAS Number 63126-47-6 (S), 84025-81-0 (R)Registry identification for SDS cross-referencing.
Flash Point 45 °C (113 °F) - Closed CupFlammable liquid. Requires grounding and elimination of ignition sources.
Boiling Point 62 °C at 40 mmHgHigh volatility under reduced pressure; requires robust vapor trapping.
Density 0.933 g/mL at 25 °CFloats on aqueous layers during extraction; impacts spill containment strategy.
GHS Classifications Flam. Liq. 3, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Dictates mandatory barrier and respiratory PPE selection.

PPE Specification & Selection Logic

Do not rely on universal laboratory PPE. The specific solvation properties of pyrrolidine derivatives dictate targeted material selection to prevent breakthrough exposures[4].

  • Hand Protection (Critical): Standard latex gloves offer near-zero resistance to pyrrolidine derivatives due to rapid polymer degradation. The highly polar, hydrogen-bond accepting nature of the methoxy ether and amine groups rapidly permeates natural rubber.

    • Mandatory Choice:Nitrile rubber or Neoprene gloves compliant with EN 374 standards[4]. Use a minimum thickness of 0.11 mm for splash protection, and >0.4 mm for full-contact procedures.

  • Eye Protection: Tight-fitting chemical safety goggles (EN 166) are mandatory. Face shields must be added if handling volumes exceeding 100 mL to protect against splash-induced blindness[3].

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls are compromised, or during a spill response outside a hood, personnel must wear a full-face respirator equipped with a Type ABEK filter (EN 14387) [3]. ABEK filters are specifically engineered to capture organic vapors, inorganic gases, and most importantly, ammonia and basic amine derivatives.

  • Body Protection: A flame-retardant (FR), antistatic lab coat is required. Synthetic clothing (polyester/nylon) should not be worn underneath, as it can melt into the skin during a flash fire.

Operational Workflow: Step-by-Step Handling Protocol

SMP is frequently used to synthesize Enders' SAMP/RAMP hydrazones, requiring strict anhydrous and anaerobic conditions[5]. To maintain enantiomeric integrity and operator safety, the following self-validating protocol must be used for transferring the neat liquid.

Protocol: Inert Transfer of Methoxymethylpyrrolidine

  • Engineering Control Verification: Verify the fume hood face velocity is actively reading between 80-120 feet per minute (fpm). Clear the deck of all incompatible materials (strong oxidizers, acids, and halogenated solvents).

  • Grounding: Because SMP is a Category 3 flammable liquid[3], attach a grounding cable to the receiving vessel if transferring from a large bulk container to prevent static discharge.

  • Atmosphere Purging: Purge the receiving Schlenk flask with dry Argon. SMP degrades and forms colored oxidation products upon prolonged exposure to atmospheric oxygen and moisture[5].

  • Syringe Preparation:

    • Equip a glass gas-tight syringe with a stainless steel needle.

    • Flush the syringe with Argon three times to displace ambient oxygen.

  • Execution: Puncture the septum of the SMP reagent bottle. Draw the required volume slowly to prevent cavitation and vapor release. Transfer the SMP into the reaction vessel dropwise.

  • Decontamination: Immediately rinse the syringe with a non-polar solvent (e.g., hexane), followed by acetone, discharging the wash into a designated flammable organic waste container.

Spill Response & Waste Disposal Plan

Because of its flammability and basicity, spills must be neutralized and contained rapidly to prevent inhalation hazards and fire risks.

Spill Response Protocol:

  • Evacuate & Isolate: Alert personnel in the immediate vicinity. Extinguish all ignition sources (Bunsen burners, hot plates) immediately.

  • Ventilate: Maximize fume hood exhaust and ensure room ventilation is active.

  • Containment: Cover the spill with a non-combustible, inert absorbent material (e.g., dry sand, diatomaceous earth, or commercial vermiculite). Never use combustible sawdust for an amine spill.

  • Neutralization: Carefully apply a dilute, weak acid solution (such as 5% citric acid or sodium bisulfate) to the absorbent. This neutralizes the volatile amine into a non-volatile salt, drastically reducing the toxic vapor pressure.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty sealable hazardous waste pail.

Waste Disposal:

  • Categorization: Dispose of as "Flammable Organic Waste (Non-Halogenated)" unless it has been mixed with solvents like dichloromethane during a reaction[5][6].

  • Aqueous Prohibition: Never pour SMP down the sink. It is harmful to aquatic life and violates municipal wastewater regulations regarding flammable and basic discharges.

Operational Safety Decision Matrix

G Start Initiate SMP Handling Hood Is Fume Hood Operational? (Face velocity >100 fpm) Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, FR Lab Coat Hood->PPE Yes Abort1 ABORT: Do not open container Hood->Abort1 No Transfer Perform Liquid Transfer (Use grounded equipment) PPE->Transfer Spill Did a spill occur? Transfer->Spill SpillYes Evacuate & Ventilate. Use absorbent material. Spill->SpillYes Yes SpillNo Proceed to Reaction/ Seal Container Spill->SpillNo No Dispose Dispose as Flammable Organic Waste SpillYes->Dispose SpillNo->Dispose

Operational safety and spill response decision matrix for handling Methoxymethylpyrrolidine.

References

  • Pyrrolidine, 2-methyl- Safety Data Sheet . Fisher Scientific. Available at:[Link]

  • (S)-(−)-1-Amino-2-Methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-Methoxymethylpyrrolidine (RAMP) . Organic Syntheses, 1987, 65, 173. Available at: [Link]

  • Working with Hazardous Chemicals: General Guidelines . Organic Syntheses. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.